molecular formula C20H24ClN3S B1679090 Prochlorperazine CAS No. 58-38-8

Prochlorperazine

カタログ番号: B1679090
CAS番号: 58-38-8
分子量: 373.9 g/mol
InChIキー: WIKYUJGCLQQFNW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Prochlorperazine is a member of the class of phenothiazines that is 10H-phenothiazine having a chloro substituent at the 2-position and a 3-(4-methylpiperazin-1-yl)propyl group at the N-10 position. It has a role as an antiemetic, a dopaminergic antagonist, an alpha-adrenergic antagonist, a cholinergic antagonist, a first generation antipsychotic, an EC 3.4.21.26 (prolyl oligopeptidase) inhibitor and a dopamine receptor D2 antagonist. It is an organochlorine compound, a N-alkylpiperazine, a N-methylpiperazine and a member of phenothiazines. It derives from a hydride of a 10H-phenothiazine.
This compound, also known as compazine, is a piperazine phenothiazine and first-generation antipsychotic drug that is used for the treatment of severe nausea and vomiting, as well as short-term management of psychotic disorders such as generalized non-psychotic anxiety and schizophrenia. It mainly works by depressing the chemoreceptor trigger zone and blocking D2 dopamine receptors in the brain. It was shown to also block histaminergic, cholinergic and noradrenergic receptors. This compound was first developed in the 1950s and was first approved by the FDA in 1956. Although newer antiemetic agents such as 5-HT3 antagonists are more heavily promoted, this compound is still widely used in nausea and vomiting.
This compound is a Phenothiazine.
This compound is a phenothiazine used primarily as an antiemetic agent. In rare instances, this compound can cause clinically apparent acute and chronic cholestatic liver injury.
This compound is a synthetic propylpiperazine derivative of phenothiazine with antiemetic, antipsychotic, antihistaminic, and anticholinergic activities. this compound antagonizes the dopamine D2-receptor in the chemoreceptor trigger zone (CTZ) of the brain and may prevent chemotherapy-induced emesis. (NCI04)
This compound Maleate is the maleate salt form of this compound, a synthetic, piperazine phenothiazine derivative with antiemetic, antipsychotic, antihistaminic, and anticholinergic activities. This compound binds to and blocks the postsynaptic dopamine D2-receptor in the chemoreceptor trigger zone (CTZ) of the brain and may prevent chemotherapy-induced emesis. This compound maleate also blocks anticholinergic and alpha-adrenergic receptors. Its antagonistic actions on the alpha-1 adrenergic receptors results in sedation, muscle relaxation, and hypotension.
This compound is only found in individuals that have used or taken this drug. It is a phenothiazine antipsychotic used principally in the treatment of nausea;  vomiting;  and vertigo. It is more likely than chlorpromazine to cause extrapyramidal disorders. (From Martindale, The Extra Pharmacopoeia, 30th ed, p612) The mechanism of action of this compound has not been fully determined, but may be primarily related to its antidopaminergic effects. This compound blocks the D2 somatodendritic autoreceptor, resulting in the blockade of postsynaptic dopamine receptors in the mesolimbic system and an increased dopamine turnover. This compound also has anti-emetic effects, which can be attributed to dopamine blockade in the chemoreceptor trigger zone. This compound also blocks anticholinergic and alpha-adrenergic receptors, the blockade of alpha(1)-adrenergic receptors resulting in sedation, muscle relaxation, and hypotension.
A phenothiazine antipsychotic used principally in the treatment of NAUSEA;  VOMITING;  and VERTIGO. It is more likely than CHLORPROMAZINE to cause EXTRAPYRAMIDAL DISORDERS. (From Martindale, The Extra Pharmacopoeia, 30th ed, p612)
See also: Phenothiazine (subclass of);  this compound Maleate (active moiety of);  this compound Edisylate (active moiety of).

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKYUJGCLQQFNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023514
Record name Prochlorperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prochlorperazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014577
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Freely soluble in alcohol, ether, chloroform, In water, 1.496X10-2 g/L (14.96 mg/L) at 24 °C, 1.10e-02 g/L
Record name Prochlorperazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00433
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prochlorperazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Prochlorperazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014577
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Viscous liquid

CAS No.

58-38-8
Record name Prochlorperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prochlorperazine [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prochlorperazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00433
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prochlorperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prochlorperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.345
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROCHLORPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHP6YLT61T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Prochlorperazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Prochlorperazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014577
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

228 °C
Record name Prochlorperazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00433
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prochlorperazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Prochlorperazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014577
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Prochlorperazine: A Technical Guide to Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis and chemical properties of prochlorperazine, a phenothiazine derivative widely utilized for its antipsychotic and antiemetic effects. The document details its primary synthetic pathway, including a modern experimental protocol that avoids hazardous reagents. Key chemical, physical, and spectroscopic properties are systematically presented in tabular format for clarity. Furthermore, the guide illustrates the principal mechanism of action through a signaling pathway diagram. This paper is intended for researchers, chemists, and professionals in drug development seeking in-depth technical information on this compound.

Introduction

This compound is a first-generation (typical) antipsychotic drug belonging to the piperazine subclass of phenothiazines.[1] First approved for medical use in 1956, it is primarily prescribed for the management of severe nausea and vomiting, and for treating psychotic disorders such as schizophrenia.[1] Its therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 receptors in the central nervous system.[2][3] This guide offers a detailed examination of its chemical characteristics and synthetic routes, catering to a scientific audience.

Chemical and Physical Properties

The fundamental identifiers and physicochemical properties of this compound and its common salt forms are summarized below.

Table 1: Chemical Identifiers and Properties

PropertyValueReference
IUPAC Name 2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine[1][2]
CAS Number 58-38-8[1]
Molecular Formula C₂₀H₂₄ClN₃S[1]
Molecular Weight 373.95 g/mol
pKa 8.1[1][4]

Table 2: Physical and Spectroscopic Properties

PropertyValueReference
Appearance Viscous liquid (base); White to light yellow crystalline powder (salts)[1][2]
Melting Point 228 °C (dimaleate salt)[1]
Water Solubility < 0.1% at 20 °C (base); 1 g in ~2 mL (edisylate salt); Practically insoluble (dimaleate salt)[1]
Other Solubilities Base: Insoluble in alcohol. Edisylate: 1 g in ~1500 mL alcohol; Insoluble in ether, chloroform. Dimaleate: Slightly soluble in warm chloroform.[1][2]
UV λmax (in 0.3M HCl) 254 nm, 312 nm[5][6]
¹³C NMR Shifts Key signals observed for both maleate and edisylate salts.[7][8]
¹H NMR Shifts Aromatic protons (~6.9-7.3 ppm), propyl chain protons, and piperazine ring protons are distinctly identifiable.[7]

Synthesis of this compound

The most common industrial synthesis of this compound involves the N-alkylation of 2-chlorophenothiazine with a substituted piperazine side chain.

Synthetic Pathway

The primary synthesis route is the reaction between 2-chlorophenothiazine and 1-(3-chloropropyl)-4-methylpiperazine. This reaction is conducted in the presence of a base to deprotonate the nitrogen of the phenothiazine ring, which then acts as a nucleophile. While early syntheses utilized hazardous bases like sodamide, modern procedures employ safer alternatives such as alkali metal alkoxides (e.g., sodium tert-butoxide).[2][9]

G R1 2-Chlorophenothiazine Cond + Sodium tert-butoxide (Base) + DMSO (Solvent) R1->Cond R2 1-(3-Chloropropyl)-4-methylpiperazine R2->Cond P This compound Cond->P

Caption: Synthesis of this compound via N-alkylation.
Experimental Protocol

The following protocol is adapted from an improved, industrially applicable process for the synthesis of this compound.[9]

  • Reaction Setup: To a stirred mixture of 2-chlorophenothiazine (100.2 g) and dimethyl sulfoxide (DMSO, 350 mL), add sodium tertiary butoxide (50.4 g) while maintaining the temperature between 10-20 °C.

  • Addition of Alkylating Agent: Gradually add 1-(3-chloropropyl)-4-methylpiperazine (56.7 g) to the reaction mixture.

  • Reaction: Heat the mixture to 30-50 °C and continue stirring at this temperature. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until completion.

  • Quenching and Extraction: After the reaction is complete, quench the mixture by adding water. Extract the aqueous mixture with toluene.

  • Work-up: Separate the organic (toluene) layer. Wash the organic layer with dilute hydrochloric acid. The aqueous acidic layer, now containing the protonated this compound, is then separated and washed with toluene and dichloromethane to remove any remaining organic impurities.

  • Isolation: Basify the aqueous layer using an aqueous sodium hydroxide solution to precipitate the this compound free base.

  • Purification: The crude this compound can be further purified by crystallization or by converting it to a salt (e.g., edisylate or maleate) and recrystallizing. For example, treating the base with 1,2-ethanedisulfonic acid in ethanol yields this compound edisylate with high purity (99.88% by HPLC).[9]

Mechanism of Action

This compound's therapeutic effects stem from its interaction with various neurotransmitter systems, most notably the dopaminergic system.

Dopamine D2 Receptor Antagonism

The primary mechanism of action for both its antipsychotic and antiemetic effects is the blockade of postsynaptic dopamine D2 receptors.[3] In the brain's mesolimbic pathway, this antagonism helps to correct the dopamine overactivity associated with psychosis.[2] In the chemoreceptor trigger zone (CTZ) of the medulla, D2 receptor blockade suppresses the signaling cascade that leads to nausea and vomiting.[2]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Effect Postsynaptic Effect (e.g., Emesis Signal) D2R->Effect Activates This compound This compound This compound->D2R Blocks

Caption: this compound blocks dopamine from binding to D2 receptors.
Other Receptor Activity

In addition to its potent D2 antagonism, this compound also exhibits blocking activity at other receptors, which contributes to its therapeutic profile and side effects. These include:

  • Alpha-adrenergic receptors: Blockade can lead to sedation and hypotension.[3]

  • Histaminergic receptors: Contributes to sedative effects.

  • Cholinergic (muscarinic) receptors: Anticholinergic effects like dry mouth and blurred vision can occur.[3]

References

Prochlorperazine's Mechanism of Action at the Dopamine D2 Receptor: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prochlorperazine, a first-generation antipsychotic and potent antiemetic, exerts its primary therapeutic effects through the antagonism of the dopamine D2 receptor (D2R). This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's interaction with the D2R. We delve into its binding affinity, the downstream signaling consequences of D2R blockade, and the experimental methodologies used to characterize this interaction. This document is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

This compound is a phenothiazine derivative that has been in clinical use for decades for the management of schizophrenia, severe nausea, and vomiting.[1][2] Its efficacy is intrinsically linked to its high-affinity blockade of dopamine D2 receptors in the central nervous system.[1][2][3] Understanding the precise mechanism of action of this compound at the D2R is crucial for the development of novel therapeutics with improved efficacy and side-effect profiles. This guide will explore the binding characteristics, signaling pathways, and experimental evaluation of this compound's interaction with the D2R.

This compound Binding Profile at G-Protein Coupled Receptors

This compound exhibits a broad pharmacological profile, with affinity for a variety of G-protein coupled receptors (GPCRs). However, its highest affinity is for the dopamine D2 receptor. The binding affinity of a ligand for a receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand.

Table 1: this compound Binding Affinities (Ki) at Various GPCRs

ReceptorSpeciesKi (nM)Reference(s)
Dopamine D2 Human0.4 - 1.5 [4][5]
Dopamine D3Human0.8 - 2.1[6]
Dopamine D4Human10 - 25[6]
Serotonin 5-HT2AHuman13[4]
Serotonin 5-HT2CHuman15[4]
Alpha-1A AdrenergicRat32[7]
Alpha-1B AdrenergicRat49[7]
Histamine H1Human2.5[4]
Muscarinic M1Human1013[7]
Muscarinic M2Human1107[7]

This table summarizes publicly available Ki values. The exact values can vary depending on the experimental conditions.

Dopamine D2 Receptor Signaling Pathways

The dopamine D2 receptor, a member of the D2-like family of dopamine receptors, is a G-protein coupled receptor that primarily signals through the Gαi/o pathway.[8] Upon activation by dopamine, the D2R undergoes a conformational change, leading to the activation of heterotrimeric G-proteins and the initiation of downstream signaling cascades. This compound, as an antagonist, blocks these signaling events.

G-Protein Dependent Signaling: Inhibition of Adenylyl Cyclase

The canonical signaling pathway for the D2R involves coupling to inhibitory G-proteins of the Gαi/o family, including Gαi1, Gαi2, Gαi3, and Gαo.[9][10] Activation of these G-proteins leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP).[8] The resulting decrease in intracellular cAMP levels modulates the activity of protein kinase A (PKA) and other downstream effectors. The D2 long (D2L) and short (D2S) isoforms can differentially couple to Gαi subunits, with D2L showing a more pronounced activation of Gαo and Gαz compared to D2S.[11][12]

D2R_G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates This compound This compound This compound->D2R Blocks G_protein Gαi/o Gβγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Diagram 1: D2R G-Protein Dependent Signaling Pathway.
G-Protein Independent Signaling: β-Arrestin Recruitment

In addition to G-protein mediated signaling, D2R activation also leads to the recruitment of β-arrestins (β-arrestin 1 and β-arrestin 2).[13] This process is initiated by the phosphorylation of the intracellular loops and C-terminal tail of the activated D2R by G-protein coupled receptor kinases (GRKs), particularly GRK2 and GRK3.[14][15] β-arrestin recruitment to the D2R serves two primary functions: it desensitizes the G-protein signaling by sterically hindering G-protein coupling, and it initiates a distinct wave of G-protein independent signaling by acting as a scaffold for other signaling proteins. Studies have shown that GRK2 can enhance β-arrestin recruitment to the D2R through mechanisms that are independent of receptor phosphorylation.[14][15]

D2R_beta_arrestin_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates This compound This compound This compound->D2R Blocks D2R_P Phosphorylated D2R GRK GRK2/3 D2R->GRK Recruits beta_arrestin β-Arrestin D2R_P->beta_arrestin GRK->D2R Phosphorylates Signaling_Complex Signaling Complex beta_arrestin->Signaling_Complex Desensitization Desensitization & Internalization Signaling_Complex->Desensitization G_protein_independent G-Protein Independent Signaling Signaling_Complex->G_protein_independent

Diagram 2: D2R β-Arrestin Recruitment Pathway.

Experimental Protocols for Characterizing this compound at the D2 Receptor

A variety of in vitro assays are employed to characterize the pharmacological profile of compounds like this compound at the D2 receptor.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of this compound for the D2 receptor.

Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled D2R antagonist (e.g., [³H]-Spiperone or [¹¹C]raclopride).[16]

Materials:

  • Receptor Source: Membranes from cells stably expressing human D2 receptors (e.g., CHO-K1 or HEK293 cells) or brain tissue homogenates (e.g., rat striatum).[17]

  • Radioligand: A high-affinity D2R radioligand such as [³H]-Spiperone.

  • Non-specific binding control: A high concentration of an unlabeled D2R antagonist (e.g., 10 µM haloperidol).

  • Test Compound: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: Cell harvester and glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.[18]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled antagonist).[17]

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[18]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[16]

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (HTRF)

This assay measures the ability of this compound to block the dopamine-induced inhibition of cAMP production.

Objective: To determine the IC50 of this compound for the functional antagonism of D2R-mediated cAMP inhibition.

Materials:

  • Cell Line: A cell line stably expressing the human D2 receptor (e.g., CHO-K1 or HEK293).

  • Dopamine: As the agonist.

  • Forskolin: To stimulate adenylyl cyclase and produce a measurable baseline of cAMP.

  • This compound: As the antagonist.

  • HTRF cAMP Assay Kit: Contains a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody.[19][20]

  • HTRF-compatible plate reader.

Procedure:

  • Cell Plating: Seed the cells in a 384-well plate and incubate overnight.

  • Compound Addition: Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC80 for cAMP inhibition) and forskolin to all wells (except controls).[21]

  • Incubation: Incubate the plate for approximately 30 minutes at room temperature.[22]

  • Lysis and Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP antibody).

  • Reading: After a further incubation (e.g., 60 minutes), read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.[19]

  • Data Analysis: The ratio of the two emission signals is inversely proportional to the intracellular cAMP concentration. Plot the HTRF ratio against the log concentration of this compound to determine the IC50 value.

β-Arrestin Recruitment Assay (PathHunter®)

This assay measures the ability of this compound to block dopamine-induced recruitment of β-arrestin to the D2 receptor.

Objective: To determine the EC50 of this compound for the antagonism of D2R-mediated β-arrestin recruitment.

Materials:

  • Cell Line: A cell line engineered for the PathHunter β-arrestin assay, co-expressing the D2R fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor tag.[23][24]

  • Dopamine: As the agonist.

  • This compound: As the antagonist.

  • PathHunter Detection Reagents.

  • Luminometer.

Procedure:

  • Cell Plating: Plate the PathHunter cells in a 384-well white, clear-bottom plate and incubate overnight.[25]

  • Antagonist Addition: Add varying concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 30 minutes).[25]

  • Agonist Addition: Add a fixed concentration of dopamine (typically the EC80 for β-arrestin recruitment) to the wells.[26]

  • Incubation: Incubate the plate for a specified time (e.g., 90 minutes) at 37°C.[25]

  • Detection: Add the PathHunter detection reagents, which will generate a chemiluminescent signal if β-arrestin has been recruited to the receptor.[23][24]

  • Reading: After a short incubation at room temperature, measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the log concentration of this compound to determine the IC50 for the inhibition of β-arrestin recruitment.

In Vivo Receptor Occupancy

Positron Emission Tomography (PET) is a non-invasive imaging technique used to quantify receptor occupancy in the living human brain. Studies using the radioligand [¹¹C]raclopride have shown that intravenous infusion of this compound at doses of 20-50 µg/kg results in D2/D3 receptor occupancy in the putamen ranging from approximately 70% to 85%.[27] This high level of receptor occupancy is consistent with the therapeutic efficacy of this compound.

Preclinical Characterization Workflow

The preclinical evaluation of a D2 receptor antagonist like this compound typically follows a structured workflow to establish its pharmacological profile.

Preclinical_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding Primary Screening: Radioligand Binding Assay (D2R) Selectivity Selectivity Profiling: Binding assays against a panel of receptors (Dopamine, Serotonin, Adrenergic, etc.) Binding->Selectivity Functional_G Functional Assays (G-Protein): cAMP Inhibition Assay Selectivity->Functional_G Functional_beta Functional Assays (β-Arrestin): β-Arrestin Recruitment Assay Functional_G->Functional_beta PK Pharmacokinetics: Absorption, Distribution, Metabolism, Excretion (ADME) Functional_beta->PK PD Pharmacodynamics: Receptor Occupancy (PET) PK->PD Efficacy Efficacy Models: Models of psychosis (e.g., amphetamine-induced hyperlocomotion) PD->Efficacy Safety Safety & Toxicology: Assessment of side effects (e.g., catalepsy) Efficacy->Safety

Diagram 3: Preclinical Workflow for a D2R Antagonist.

Conclusion

This compound's mechanism of action is centered on its potent antagonism of the dopamine D2 receptor. This antagonism disrupts both G-protein dependent and independent signaling pathways, leading to its therapeutic effects in psychosis and emesis. A thorough understanding of its binding kinetics and functional consequences, as determined by the experimental protocols outlined in this guide, is essential for the rational design of future generations of antipsychotic and antiemetic drugs with improved therapeutic indices.

References

A Technical Guide to the Off-Target Effects of Prochlorperazine in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth examination of the off-target cellular effects of prochlorperazine (PCZ), a first-generation antipsychotic of the phenothiazine class. While primarily known for its dopamine D2 receptor antagonism in the treatment of nausea, vomiting, and psychosis, a growing body of evidence reveals its interaction with a multitude of other cellular targets and pathways.[1][2][3] Understanding these off-target effects is critical for drug repositioning efforts, particularly in oncology, and for a comprehensive assessment of its therapeutic and adverse effect profiles.

Off-Target Receptor and Channel Interactions

Beyond its high affinity for the dopamine D2 receptor, this compound demonstrates significant binding activity at several other G-protein coupled receptors (GPCRs) and ion channels. These interactions are largely responsible for its well-documented side effects, such as sedation and hypotension, but may also contribute to novel therapeutic applications.[1][4]

1.1. Neurotransmitter Receptor Antagonism this compound acts as an antagonist at several neurotransmitter receptors, which is a common characteristic of phenothiazine derivatives.[1][5]

  • Alpha-Adrenergic Receptors: Blockade of α1-adrenergic receptors can lead to vasodilation and orthostatic hypotension.[1][4] This action also contributes to its sedative and muscle relaxant properties.[4]

  • Muscarinic Cholinergic Receptors: Antagonism at these receptors is responsible for anticholinergic side effects, including dry mouth, blurred vision, and constipation.[1][5]

  • Histamine H1 Receptors: Blockade of H1 receptors is a primary contributor to the sedative effects of this compound.[1][6]

1.2. P2X7 Receptor Modulation In human macrophages, this compound has been identified as a potent allosteric modulator of the P2X7 receptor, an ATP-gated cation channel.[6][7] This inhibition prevents calcium ion influx, a mechanism independent of its dopamine receptor antagonism.[6] Interestingly, this effect is species-specific, with a much lower potency observed in rodent P2X7 receptors.[7] This interaction links this compound to the regulation of immune cell activation and neuroinflammation, where P2X7 is a key player.[7]

Anticancer Activity: A Prominent Off-Target Profile

A significant area of research into this compound's off-target effects is its potential as an anticancer agent. It has been shown to inhibit the viability of various cancer cell lines, including glioblastoma, non-small cell lung carcinoma (NSCLC), and melanoma.[8][9][10][11]

2.1. Cytotoxicity in Cellular Models this compound induces concentration-dependent viability loss in several cancer cell lines. The cytotoxic efficacy, often quantified by EC50 or IC50 values, varies across different cell types.

Cell LineCancer TypeParameterValue (µM)Citation
U87-MGGlioblastomaEC500.97[11][12]
C32Amelanotic MelanomaIC50Concentration-dependent inhibition[10]
COLO829Melanotic MelanomaIC50Concentration-dependent inhibition[10]
Normal Human MelanocytesNon-cancerousEC5018.49[13]

2.2. Inhibition of Pro-Survival Signaling Pathways this compound's anticancer effects are mediated through the disruption of key signaling cascades that drive tumor growth and survival.

  • KRAS/Raf/MEK/ERK Pathway: In KRAS-mutant cancers, such as certain non-small cell lung carcinomas, this compound shows a notable therapeutic potential. It binds to the GTP-binding pocket of mutant KRAS proteins, stabilizing their inactive, GDP-bound conformation.[9][14] This action inhibits the constitutive activation of the downstream Ras/Raf/MEK/ERK signaling pathway, leading to cell cycle arrest and apoptosis.[9][14] This mechanism is particularly significant as it enhances the sensitivity of radioresistant KRAS-mutant tumors to radiation therapy.[9]

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_GDP KRAS (Inactive) GDP-bound RTK->KRAS_GDP GEF activation KRAS_GTP KRAS (Active) GTP-bound KRAS_GDP->KRAS_GTP GTP loading RAF RAF KRAS_GTP->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Activates Transcription Factors PCZ This compound PCZ->KRAS_GTP Stabilizes GDP-bound state, Inhibits Activation

Caption: this compound inhibits the KRAS/Raf/MEK/ERK pathway. (Max-width: 760px)
  • AKT and Wnt Pathways: As a dopamine D2 receptor antagonist, this compound can indirectly influence pathways regulated by this receptor, including the AKT and Wnt signaling cascades, which are crucial for cell proliferation and survival.[8]

2.3. Modulation of Cellular Transport and Homeostasis

  • Inhibition of Endocytosis: this compound is a known inhibitor of clathrin-mediated endocytosis through its interaction with dynamin II.[15][16] In oncology, this has a profound effect when combined with monoclonal antibody (mAb) therapies (e.g., cetuximab). By preventing the internalization of cell surface receptors like EGFR, this compound increases the density of these targets on the tumor cell surface.[15][17] This enhances the binding of mAbs, thereby improving antibody-dependent cell-mediated cytotoxicity (ADCC) and making cancer cells more visible to the immune system.[15][17]

cluster_0 Standard mAb Therapy cluster_1 Combination Therapy (mAb + PCZ) mAb1 mAb Receptor1 Surface Receptor (e.g., EGFR) mAb1->Receptor1 Binding Endocytosis Endocytosis (Receptor Internalization) Receptor1->Endocytosis Rapid PCZ This compound Dynamin Dynamin II PCZ->Dynamin Inhibits mAb2 mAb Receptor2 Increased Surface Receptors mAb2->Receptor2 Enhanced Binding NK_Cell Immune Cell (e.g., NK Cell) Receptor2->NK_Cell Enhanced ADCC

Caption: PCZ inhibits endocytosis to enhance mAb cancer therapy. (Max-width: 760px)
  • Inhibition of Drug Efflux Pumps: Phenothiazines, including this compound, are known to be inhibitors of ABC transporters like P-glycoprotein (ABCB1).[8] This action can potentially reverse multidrug resistance in cancer cells, making them more susceptible to conventional chemotherapeutic agents.

  • Autophagy Modulation: While direct studies on this compound are limited, the related phenothiazine chlorpromazine has been shown to affect autophagy.[18] It induces the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosome biogenesis, while also blocking the fusion of autophagosomes with lysosomes.[18] This leads to an accumulation of immature autophagosomes, disrupting cellular homeostasis and potentially contributing to cytotoxicity.[18]

Calmodulin Antagonism

This compound, like other phenothiazines, is a calmodulin (CaM) antagonist.[5] Calmodulin is a ubiquitous, calcium-binding messenger protein that regulates a vast number of cellular enzymes, ion channels, and other proteins. The binding of phenothiazines to calmodulin is calcium-dependent and can inhibit CaM-regulated pathways.[19] This interaction is thought to be a key mechanism for some of the broader cellular effects of these drugs, including impacts on cell proliferation and signaling.[14][19] The related compound trifluoperazine has been shown to inhibit catecholamine secretion in chromaffin cells by blocking a step distal to calcium entry, implicating CaM in the secretory process.[20]

Other Cellular Effects

  • Melanogenesis and Oxidative Stress: In normal human melanocytes, this compound exhibits a concentration-dependent biphasic effect, stimulating melanogenesis at very low concentrations (0.001 µM) and inhibiting it at higher concentrations (1.0-10.0 µM).[13] It also induces oxidative stress in these cells. This compound forms stable complexes with melanin, which may explain its accumulation in pigmented tissues and some of its dermatological side effects.[13]

  • Enzyme Inhibition: this compound has been identified as an inhibitor of prolyl oligopeptidase (EC 3.4.21.26), a serine protease involved in the metabolism of neuropeptides.[5]

Experimental Protocols

This section details the methodologies commonly employed to investigate the off-target effects of this compound in cellular models.

Workflow for Assessing In Vitro Cytotoxicity

start Start: Select Cancer Cell Lines culture Cell Culture & Seeding in Plates start->culture treat Treat cells with This compound (Dose-Response) culture->treat incubate Incubate for 24-72 hours treat->incubate assay Perform Viability Assay (e.g., WST-1, MTT, SRB) incubate->assay measure Measure Absorbance/ Fluorescence assay->measure analyze Data Analysis: Calculate IC50/EC50 values measure->analyze end End: Determine Cytotoxic Potency analyze->end

References

Prochlorperazine Derivatives and Structure-Activity Relationship: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prochlorperazine is a phenothiazine derivative that has been a cornerstone in the treatment of nausea, vomiting, and various psychotic disorders for decades.[1] As a typical antipsychotic, its primary mechanism of action involves the antagonism of dopamine D2 receptors in the brain.[2][3] The therapeutic efficacy and side-effect profile of this compound and its analogs are intricately linked to their chemical structures. Understanding the structure-activity relationship (SAR) of this class of compounds is paramount for the rational design of novel derivatives with improved potency, selectivity, and tolerability.

This technical guide provides a comprehensive overview of the SAR of this compound and related phenothiazine derivatives. It delves into the critical structural motifs that govern their interaction with dopamine receptors and other biological targets. This document summarizes key quantitative binding data, details relevant experimental protocols for synthesis and biological evaluation, and visualizes the associated signaling pathways and experimental workflows.

Structure-Activity Relationship of this compound Derivatives

The biological activity of this compound and its derivatives is highly dependent on three key structural features: the substituent at the 2-position of the phenothiazine ring, the three-carbon alkyl side chain at the 10-position, and the nature of the terminal amino group.[4]

1. Substitution at the 2-Position of the Phenothiazine Ring:

The nature and position of the substituent on the phenothiazine nucleus are critical for antipsychotic activity. Optimal neuroleptic activity is achieved when an electron-withdrawing group is present at the 2-position.[4] This substituent is believed to promote a specific conformation of the side chain that mimics dopamine, facilitating its binding to the D2 receptor.[5][6]

The potency of the antipsychotic effect generally follows the order of the electron-withdrawing strength of the substituent at the 2-position. For instance, a trifluoromethyl (-CF3) group confers greater potency than a chloro (-Cl) group.[7] This is attributed to the -CF3 group providing more favorable Van der Waal's interactions with the side chain, further stabilizing the active conformation.[5][6][8] Substitution at other positions (1, 3, or 4) generally leads to a decrease in antipsychotic activity.[7]

2. The 10-Alkyl Side Chain:

A three-carbon chain separating the nitrogen atom of the phenothiazine ring and the terminal amino group is essential for maximal neuroleptic activity.[4] Shortening or lengthening this chain significantly reduces antipsychotic potency. Branching on the α-carbon of the side chain is tolerated, but branching on the β-carbon leads to a decrease in activity.

3. The Terminal Amino Group:

The nature of the terminal amino group profoundly influences the pharmacological profile. For optimal antipsychotic activity, a tertiary amine is required.[4] The presence of a piperazine ring in the side chain, as seen in this compound, generally confers higher potency compared to simple alkylamino side chains.[5][6] This is thought to be due to the piperazine moiety providing more extensive Van der Waal's contacts with the 2-substituent.[3]

Furthermore, substitution on the piperazine ring can modulate activity. For example, the presence of a hydroxyethyl group on the piperazine, as in fluphenazine, can further enhance potency.[5][6]

Quantitative Data on Receptor Binding Affinities

The following table summarizes the binding affinities (Ki in nM) of this compound and related phenothiazine derivatives for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

Compound2-SubstituentSide ChainD2 Ki (nM)D3 Ki (nM)D4 Ki (nM)5-HT2A Ki (nM)H1 Ki (nM)M1 Ki (nM)α1 Ki (nM)Reference
This compound -Cl3-(4-methylpiperazin-1-yl)propyl<20-1132----[9][10]
Chlorpromazine-Cl3-(dimethylamino)propyl0.551.29.7----
Trifluoperazine-CF33-(4-methylpiperazin-1-yl)propyl-------
Fluphenazine-CF33-[4-(2-hydroxyethyl)piperazin-1-yl]propyl-------

Experimental Protocols

Synthesis of this compound Derivatives

General Procedure for the Synthesis of 2-Substituted-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazines:

A common synthetic route to this compound and its analogs involves the alkylation of a 2-substituted phenothiazine with a suitable haloalkylpiperazine.[3]

  • Step 1: Synthesis of the 2-Substituted Phenothiazine Core: 2-substituted phenothiazines can be prepared through various methods, including the thionation of a 3-substituted diphenylamine or through a Smiles rearrangement followed by cyclization.[9]

  • Step 2: Alkylation: The 2-substituted phenothiazine is deprotonated at the N-10 position using a strong base, such as sodium amide or sodium hydride, in an aprotic solvent like toluene or DMF. The resulting anion is then reacted with 1-(3-chloropropyl)-4-methylpiperazine to yield the final product.[3] The reaction mixture is typically heated to drive the reaction to completion. After cooling, the product is isolated and purified, often by recrystallization or chromatography.

Example: Synthesis of Trifluoperazine

Trifluoperazine can be synthesized by reacting 2-(trifluoromethyl)-10H-phenothiazine with 1-(3-chloropropyl)-4-methylpiperazine in the presence of sodium amide.[8]

Biological Evaluation Protocols

Dopamine D2 Receptor Radioligand Binding Assay:

This assay is used to determine the binding affinity (Ki) of test compounds for the D2 receptor.

  • Membrane Preparation: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.

  • Binding Reaction: The cell membranes are incubated with a radiolabeled D2 receptor antagonist, typically [3H]-spiperone, and varying concentrations of the test compound in a suitable buffer.

  • Separation and Detection: The bound radioligand is separated from the unbound ligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Dopamine D2 Receptor cAMP Functional Assay:

This assay measures the functional antagonism of test compounds at the D2 receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase.

  • Cell Culture: Cells stably expressing the human dopamine D2 receptor are cultured in appropriate media.

  • Assay Procedure: The cells are pre-incubated with varying concentrations of the test compound. Subsequently, the cells are stimulated with a D2 receptor agonist (e.g., dopamine) in the presence of forskolin (to stimulate adenylyl cyclase).

  • cAMP Measurement: The intracellular cAMP levels are measured using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay.

  • Data Analysis: The ability of the test compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production is quantified, and the IC50 value for functional antagonism is determined.[6]

Visualization of Signaling Pathways and Workflows

Dopamine D2 Receptor Signaling Pathway

The primary mechanism of action of this compound involves the blockade of D2 dopamine receptors. These are Gi-coupled receptors, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of Protein Kinase A (PKA) and the phosphorylation of downstream targets like the cAMP response element-binding protein (CREB).

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Gi_protein Gi Protein D2_Receptor->Gi_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene_Expression Altered Gene Expression pCREB->Gene_Expression This compound This compound (Antagonist) This compound->D2_Receptor Blocks

Caption: Canonical Dopamine D2 Receptor Signaling Pathway.

Alternative Dopamine D2 Receptor Signaling

Recent research has uncovered alternative signaling pathways for D2 receptors that are independent of cAMP modulation. These include the activation of the Akt/GSK-3 pathway and signaling through D1-D2 receptor heteromers, which can lead to calcium mobilization.

Caption: Alternative D2 Receptor Signaling Pathways.

Experimental Workflow for Receptor Binding Assay

The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the affinity of this compound derivatives for dopamine receptors.

Binding_Assay_Workflow Start Start Membrane_Prep Prepare Receptor Membranes Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Filtration Separate Bound and Unbound Ligand (Rapid Filtration) Incubation->Filtration Quantification Quantify Bound Radioactivity Filtration->Quantification Data_Analysis Data Analysis: Determine IC50 and Ki Quantification->Data_Analysis End End Data_Analysis->End

Caption: Radioligand Binding Assay Workflow.

Conclusion

The structure-activity relationship of this compound and its derivatives is a well-defined yet complex field. The antipsychotic and antiemetic effects of these compounds are primarily driven by their antagonism of D2 dopamine receptors, and their potency is finely tuned by the nature of the substituent at the 2-position of the phenothiazine ring, the length of the N-10 alkyl side chain, and the structure of the terminal amino group. This guide has provided a foundational understanding of these principles, supported by available quantitative data and detailed experimental methodologies. The visualization of the key signaling pathways and experimental workflows offers a clear and concise reference for researchers in the field. Further exploration into the synthesis and evaluation of novel analogs, guided by the SAR principles outlined herein, holds the potential for the development of next-generation therapeutics with enhanced efficacy and improved safety profiles.

References

Prochlorperazine: A Technical Guide to Dopamine Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding affinity of prochlorperazine for the five dopamine receptor subtypes (D1, D2, D3, D4, and D5). This compound, a first-generation antipsychotic of the phenothiazine class, exerts its primary therapeutic effects through the antagonism of dopamine receptors, particularly the D2 subtype.[1][2][3] Understanding its complete binding profile is crucial for elucidating its mechanism of action, predicting its side-effect profile, and guiding the development of novel therapeutics.

Data Presentation: this compound Binding Affinity

The following table summarizes the quantitative binding affinity (Kᵢ) of this compound for human dopamine receptor subtypes. The inhibition constant (Kᵢ) represents the concentration of a ligand that will bind to half the binding sites at equilibrium. Lower Kᵢ values indicate a higher binding affinity. The data presented is compiled from the National Institute of Mental Health's Psychoactive Drug Screening Program (PDSP) Kᵢ database, a comprehensive resource for the binding affinities of psychoactive compounds.[4][5][6][7][8]

Receptor SubtypeThis compound Kᵢ (nM)Reference Source
Dopamine D124PDSP Kᵢ Database
Dopamine D21.2PDSP Kᵢ Database
Dopamine D31.1PDSP Kᵢ Database
Dopamine D41132PDSP Kᵢ Database
Dopamine D552PDSP Kᵢ Database

Table 1: Binding affinities (Kᵢ) of this compound for human dopamine receptor subtypes. Data extracted from the NIMH PDSP Kᵢ Database.

As the data indicates, this compound exhibits the highest affinity for the D2 and D3 receptor subtypes, with significantly lower affinity for the D1 and D5 subtypes, and markedly poor affinity for the D4 subtype.[9] This profile is consistent with its classification as a potent D2-like receptor antagonist.[10]

Experimental Protocols: Radioligand Binding Assays

The determination of ligand binding affinities, such as the Kᵢ values presented above, is predominantly achieved through competitive radioligand binding assays.[10] These assays are considered a gold standard for quantifying the interaction between a drug and its receptor target.[11]

Objective: To determine the inhibitory constant (Kᵢ) of an unlabeled test compound (this compound) for a specific receptor subtype by measuring its ability to compete with a high-affinity radioligand.

General Methodology:

  • Receptor Preparation:

    • Crude membrane fractions are prepared from cell lines (e.g., HEK-293 or CHO cells) stably expressing a single human dopamine receptor subtype (e.g., D1, D2, etc.) or from homogenized brain tissue known to be rich in the target receptor (e.g., corpus striatum for D2 receptors).

    • Harvested cells or dissected tissue are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl) and centrifuged at high speed to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.

  • Competitive Binding Incubation:

    • The receptor membrane preparation is incubated in multi-well plates.

    • Each well contains:

      • A fixed concentration of a specific high-affinity radioligand (e.g., [³H]-SCH23390 for D1-like receptors or [³H]-Spiperone for D2-like receptors). The concentration is typically chosen to be near the radioligand's dissociation constant (Kₑ).

      • A range of concentrations of the unlabeled test compound (this compound).

      • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

    • To determine non-specific binding, a separate set of wells is incubated with the radioligand and a high concentration of a known standard antagonist (e.g., haloperidol) to saturate all specific binding sites.

    • The plates are incubated at a controlled temperature (e.g., room temperature or 37°C) for a sufficient period to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand:

    • The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This process separates the membrane-bound radioligand from the unbound radioligand in the solution.

    • The filters are quickly washed with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification and Data Analysis:

    • The filters, containing the receptor-bound radioactivity, are placed in scintillation vials with a scintillation cocktail.

    • The amount of radioactivity is quantified using a liquid scintillation counter.

    • Specific Binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.

    • The data is plotted as the percentage of specific binding versus the log concentration of the test compound (this compound). A sigmoidal competition curve is generated.

    • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis.

    • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

The following diagrams illustrate key experimental and signaling pathways relevant to the study of this compound's interaction with dopamine receptors.

experimental_workflow cluster_prep 1. Preparation cluster_assay 2. Binding Assay cluster_analysis 3. Quantification & Analysis ReceptorSource Receptor Source (e.g., hD2-expressing cells) MembranePrep Membrane Homogenization & Centrifugation ReceptorSource->MembranePrep Incubation Incubation with: - Receptor Membranes - Radioligand ([³H]-Spiperone) - Unlabeled this compound MembranePrep->Incubation Filtration Rapid Filtration (Separates Bound/Free Ligand) Incubation->Filtration Counting Scintillation Counting (Measures Radioactivity) Filtration->Counting Analysis Data Analysis (Competition Curve) Counting->Analysis IC50 Determine IC₅₀ Analysis->IC50 Ki Calculate Kᵢ (Cheng-Prusoff Eq.) IC50->Ki

Competition Radioligand Binding Assay Workflow.

D2_signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine This compound This compound D2R Dopamine D2 Receptor Dopamine->D2R Binding Prevented This compound->D2R Blocks Gi_protein Gᵢ/ₒ Protein (Inactive) AC Adenylyl Cyclase (AC) Gi_protein->AC No Inhibition cAMP cAMP AC->cAMP Converts ATP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (Inhibited) PKA->Response Phosphorylates Targets

Antagonism of D2 Receptor Signaling by this compound.

References

An In-depth Technical Guide to the Anticholinergic Properties of Prochlorperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prochlorperazine, a first-generation antipsychotic of the phenothiazine class, is primarily recognized for its potent dopamine D2 receptor antagonism.[1] However, its clinical profile is also influenced by its interactions with other neurotransmitter systems, including the cholinergic system. This technical guide provides a comprehensive investigation into the anticholinergic properties of this compound, detailing its binding affinity for muscarinic acetylcholine receptors, the functional consequences of this antagonism, and the experimental methodologies used to characterize these effects. Quantitative data are presented to facilitate comparative analysis, and key signaling pathways and experimental workflows are visualized to enhance understanding.

Introduction

This compound's therapeutic applications in managing nausea, vomiting, and psychotic disorders are well-established.[1] Its mechanism of action is complex, involving the blockade of various receptors, including dopamine, histamine, and adrenergic receptors.[1] The anticholinergic activity of this compound contributes to its side-effect profile, which can include dry mouth, blurred vision, constipation, and urinary retention.[1] Understanding the specifics of its interaction with muscarinic receptors is crucial for predicting and managing these effects, particularly in vulnerable populations such as the elderly.

Muscarinic Receptor Binding Affinity

The anticholinergic effects of this compound are mediated by its binding to and blockade of muscarinic acetylcholine receptors (mAChRs). There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distributions and signaling pathways. The affinity of this compound for these subtypes has been quantified using radioligand binding assays, with the equilibrium dissociation constant (Ki) serving as a measure of binding affinity. A lower Ki value indicates a higher binding affinity.

Data Presentation: this compound Muscarinic Receptor Binding Affinities

The following table summarizes the binding affinities of this compound for the human muscarinic acetylcholine receptor subtypes, as sourced from the IUPHAR/BPS Guide to PHARMACOLOGY database.[2]

Receptor SubtypeLigandKi (nM)pKiAssay TypeSource
M1 [3H] N-Methylscopolamine1956.71Radioligand BindingDrugMatrix in vitro pharmacology data[2]
M2 [3H] N-Methylscopolamine1916.72Radioligand BindingDrugMatrix in vitro pharmacology data[2]
M3 [3H] N-Methylscopolamine15145.82 (pIC50)Radioligand BindingDrugMatrix in vitro pharmacology data[2]
M4 [3H] N-Methylscopolamine1906.72Radioligand BindingDrugMatrix in vitro pharmacology data[2]
M5 [3H] N-Methylscopolamine1586.8Radioligand BindingDrugMatrix in vitro pharmacology data[2]

Functional Antagonism

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity (Ki Determination)

This protocol outlines a competitive radioligand binding assay to determine the Ki of this compound for a specific muscarinic receptor subtype (e.g., M1).

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human M1 muscarinic receptor.

Materials:

  • Cell membranes expressing the human M1 muscarinic receptor.

  • Radioligand: [3H]N-methylscopolamine ([3H]NMS).

  • Non-specific binding control: Atropine (1 µM).

  • This compound solutions of varying concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, [3H]NMS (at a concentration close to its Kd), and varying concentrations of this compound or atropine (for non-specific binding) in the assay buffer. The total incubation volume is typically 250 µL.

  • Equilibration: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding (counts in the presence of atropine) from total binding (counts in the absence of a competitor).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional Assay: Isolated Guinea Pig Ileum Contraction (pA2 Determination)

This protocol describes the use of the isolated guinea pig ileum preparation to determine the pA2 value of this compound as a muscarinic antagonist.

Objective: To determine the pA2 value of this compound for the antagonism of acetylcholine-induced contractions in the guinea pig ileum.

Materials:

  • Male Dunkin-Hartley guinea pig (250-350 g).

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.

  • Acetylcholine (ACh) solutions of varying concentrations.

  • This compound solutions of varying concentrations.

  • Organ bath system with an isometric force transducer.

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Cleanse the lumen and prepare a longitudinal muscle-myenteric plexus strip (approximately 2 cm in length).

  • Mounting: Suspend the ileum strip in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed. Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with regular washes every 15-20 minutes.

  • Control Concentration-Response Curve: Obtain a cumulative concentration-response curve for acetylcholine by adding increasing concentrations of ACh to the organ bath and recording the resulting isometric contractions until a maximal response is achieved.

  • Antagonist Incubation: Wash the tissue thoroughly and allow it to return to baseline. Then, add a known concentration of this compound to the bath and incubate for a predetermined period (e.g., 30-60 minutes) to allow for equilibration.

  • Concentration-Response Curve in the Presence of Antagonist: In the continued presence of this compound, obtain a second cumulative concentration-response curve for acetylcholine.

  • Repeat with Different Antagonist Concentrations: Repeat steps 4 and 5 with at least two other concentrations of this compound.

  • Data Analysis (Schild Plot):

    • For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of acetylcholine in the presence of the antagonist to the EC50 in its absence.

    • Create a Schild plot by graphing log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[B]) on the x-axis.

    • Perform a linear regression on the data. The x-intercept of the regression line provides the pA2 value. A slope that is not significantly different from 1 is indicative of competitive antagonism.

Signaling Pathways and Experimental Workflows

Muscarinic Receptor Signaling Pathways

This compound exerts its anticholinergic effects by blocking the canonical signaling pathways initiated by acetylcholine binding to muscarinic receptors. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway ACh1 Acetylcholine M135 M1, M3, M5 Receptor ACh1->M135 Gq11 Gq/11 M135->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response1 Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response1 PKC->Cellular_Response1 Prochlorperazine1 This compound Prochlorperazine1->M135 Blocks ACh2 Acetylcholine M24 M2, M4 Receptor ACh2->M24 Gio Gi/o M24->Gio AC Adenylyl Cyclase Gio->AC Inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response2 Cellular Response (e.g., Decreased Heart Rate) PKA->Cellular_Response2 Prochlorperazine2 This compound Prochlorperazine2->M24 Blocks

Caption: Muscarinic receptor signaling pathways blocked by this compound.

Experimental Workflow for Ki Determination

The following diagram illustrates the key steps in determining the Ki value of this compound using a radioligand binding assay.

Ki_Determination_Workflow start Start prepare_reagents Prepare Cell Membranes, [3H]Radioligand, and This compound Dilutions start->prepare_reagents incubation Incubate Membranes, Radioligand, and this compound/ Control prepare_reagents->incubation filtration Separate Bound and Free Radioligand by Filtration incubation->filtration counting Quantify Radioactivity (Liquid Scintillation Counting) filtration->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki using Cheng-Prusoff Equation counting->analysis end End analysis->end

Caption: Workflow for determining the Ki value of this compound.

Experimental Workflow for pA2 Determination

This diagram outlines the process of determining the pA2 value of this compound using the isolated guinea pig ileum assay and Schild analysis.

pA2_Determination_Workflow start Start tissue_prep Isolate and Prepare Guinea Pig Ileum Strip start->tissue_prep equilibration Equilibrate Tissue in Organ Bath tissue_prep->equilibration control_crc Generate Control Acetylcholine Concentration-Response Curve equilibration->control_crc antagonist_incubation Incubate with a Known Concentration of this compound control_crc->antagonist_incubation antagonist_crc Generate Acetylcholine Concentration-Response Curve in Presence of this compound antagonist_incubation->antagonist_crc repeat_protocol Repeat with Different This compound Concentrations antagonist_crc->repeat_protocol repeat_protocol->antagonist_incubation Yes schild_analysis Schild Plot Analysis: - Calculate Dose Ratios - Plot log(DR-1) vs -log[this compound] - Determine pA2 from x-intercept repeat_protocol->schild_analysis No end End schild_analysis->end

Caption: Workflow for determining the pA2 value of this compound.

Conclusion

This compound exhibits measurable affinity for all five muscarinic acetylcholine receptor subtypes, with Ki values in the nanomolar to low micromolar range. This binding translates to a functional antagonism of cholinergic activity, which underlies its characteristic anticholinergic side effects. The experimental protocols detailed herein, including radioligand binding assays and isolated tissue functional assays, provide a robust framework for the quantitative characterization of these properties. For drug development professionals, a thorough understanding of this compound's anticholinergic profile is essential for the rational design of new chemical entities with improved selectivity and reduced side-effect liability. For researchers and scientists, this guide offers a consolidated resource for investigating the complex pharmacology of this widely used therapeutic agent.

References

Prochlorperazine's Complex Web of Interactions with Neurotransmitter Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prochlorperazine, a first-generation antipsychotic of the phenothiazine class, is well-established for its therapeutic efficacy in managing psychosis, severe nausea, and vomiting. Its clinical effects are primarily attributed to its potent antagonism of dopamine D2 receptors. However, a comprehensive understanding of its pharmacological profile reveals a complex interplay with a variety of other neurotransmitter systems, contributing to both its therapeutic actions and its side-effect profile. This technical guide provides an in-depth exploration of this compound's interactions with dopaminergic, adrenergic, cholinergic, histaminergic, and serotonergic systems. Quantitative binding and functional data are presented in structured tables, and detailed experimental methodologies for key assays are described. Signaling pathways and experimental workflows are illustrated through diagrams to provide a clear and comprehensive overview for researchers and drug development professionals.

Introduction

This compound's primary mechanism of action involves the blockade of postsynaptic D2 dopamine receptors in the mesolimbic pathway of the brain.[1][2] This action is central to its antipsychotic effects. Its antiemetic properties are a result of D2 receptor antagonism in the chemoreceptor trigger zone (CTZ) of the medulla.[2][3] Beyond its dopaminergic activity, this compound exhibits significant affinity for a range of other G-protein coupled receptors (GPCRs), including adrenergic, cholinergic (muscarinic), histaminergic, and serotonergic receptors.[1][4] These off-target interactions are crucial for a complete understanding of the drug's therapeutic window and potential adverse effects.

Dopaminergic System Interaction

This compound's interaction with the dopaminergic system is central to its pharmacology. It displays a high affinity for D2-like receptors, which is fundamental to its primary therapeutic applications.

Dopamine Receptor Binding Affinities

The binding affinities of this compound for various dopamine receptor subtypes have been characterized primarily through radioligand binding assays. The data consistently demonstrate a high affinity for the D2 receptor.

Receptor SubtypeKᵢ (nM)RadioligandSource
D₂3.61[³H]SpiperoneIUPHAR/BPS Guide to PHARMACOLOGY
D₄1132Not SpecifiedPDSP
Dopaminergic Signaling Pathway

This compound acts as an antagonist at D2 receptors, which are Gαi/o-coupled GPCRs. Upon activation by dopamine, D2 receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, this compound prevents the inhibitory effect of dopamine on neuronal activity in relevant pathways.

Dopaminergic Signaling Pathway This compound This compound D2_Receptor D₂ Receptor This compound->D2_Receptor Antagonism Dopamine Dopamine Dopamine->D2_Receptor Agonism G_protein Gαi/o Protein D2_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition Leads to

Figure 1: this compound's Antagonism of the D₂ Dopaminergic Signaling Pathway.

Adrenergic System Interaction

This compound demonstrates significant affinity for alpha-adrenergic receptors, which contributes to some of its cardiovascular side effects, such as orthostatic hypotension.

Adrenergic Receptor Binding Affinities
Receptor SubtypeKᵢ (nM)IC₅₀ (nM)RadioligandSource
α₁ₐ (rat)1332[³H]PrazosinIUPHAR/BPS Guide to PHARMACOLOGY
α₁ₑ (rat)4989[³H]PrazosinIUPHAR/BPS Guide to PHARMACOLOGY
α₁ₒ (human)1634[³H]PrazosinIUPHAR/BPS Guide to PHARMACOLOGY
α₂ₐ (human)-196[³H]RauwolscineIUPHAR/BPS Guide to PHARMACOLOGY
α₂ₑ (human)-133[³H]RauwolscineIUPHAR/BPS Guide to PHARMACOLOGY
α₂C (human)-82[³H]MK-912IUPHAR/BPS Guide to PHARMACOLOGY
Adrenergic Signaling Pathway

This compound's antagonism of α₁-adrenergic receptors, which are Gαq-coupled, blocks the downstream signaling cascade involving phospholipase C (PLC) activation, leading to a reduction in inositol trisphosphate (IP₃) and diacylglycerol (DAG) production. This inhibition of α₁-mediated vasoconstriction can result in vasodilation and a drop in blood pressure.

Adrenergic Signaling Pathway This compound This compound Alpha1_Receptor α₁ Receptor This compound->Alpha1_Receptor Antagonism Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor Agonism G_protein Gαq Protein Alpha1_Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC_activation->Vasoconstriction

Figure 2: this compound's Antagonism of the α₁-Adrenergic Signaling Pathway.

Cholinergic (Muscarinic) System Interaction

This compound possesses anticholinergic properties through its interaction with muscarinic acetylcholine receptors.[4] These interactions are responsible for common side effects such as dry mouth, blurred vision, and constipation.

Muscarinic Receptor Binding Affinities

Quantitative data for a full panel of muscarinic receptor subtypes are limited, but available information indicates a notable interaction.

Receptor SubtypeKᵢ (nM)IC₅₀ (nM)RadioligandSource
M₁ (human)2441013[³H]N-MethylscopolamineIUPHAR/BPS Guide to PHARMACOLOGY

One study indicated that the antinociceptive effects of this compound are mediated by a central cholinergic mechanism, specifically involving M₁ receptors.[2]

Histaminergic System Interaction

This compound is known to be a potent antagonist of histamine H₁ receptors, which largely accounts for its sedative effects.

Histamine Receptor Binding Affinities

Serotonergic System Interaction

The interaction of this compound with the serotonergic system is less well-characterized than its effects on other neurotransmitter systems.

Serotonin Receptor Binding Affinities

Available data suggests that this compound has a low affinity for the 5-HT₃ receptor.[1] This is in contrast to many newer antiemetic agents that specifically target this receptor. Its affinity for other serotonin receptor subtypes is not extensively documented in publicly available databases.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from in vitro radioligand binding assays and functional assays such as calcium mobilization assays.

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are a fundamental technique used to determine the affinity of a ligand for a receptor.

7.1.1 Principle This assay measures the direct interaction of a radiolabeled ligand with a receptor preparation. The affinity of an unlabeled test compound (e.g., this compound) is determined by its ability to compete with the radioligand for binding to the receptor.

7.1.2 Materials

  • Receptor Source: Cell membranes from cell lines stably expressing the receptor of interest (e.g., CHO or HEK293 cells) or tissue homogenates known to be rich in the target receptor.

  • Radioligand: A high-affinity, high-specificity ligand for the receptor of interest, labeled with a radioisotope (e.g., ³H or ¹²⁵I). For example, [³H]Spiperone for D₂ receptors.

  • Test Compound: this compound, prepared in a series of dilutions.

  • Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the receptor, used to determine non-specific binding.

  • Assay Buffer: A buffer solution optimized for the specific receptor-ligand interaction, typically containing salts and a buffering agent to maintain a physiological pH.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Scintillation Counter: To quantify the radioactivity on the filters.

7.1.3 Method

  • Incubation: The receptor preparation, radioligand, and either buffer, test compound (at various concentrations), or the non-specific binding control are incubated together in a multi-well plate. The incubation is carried out for a sufficient time to reach equilibrium, typically at a controlled temperature.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Receptor_Prep Receptor Preparation (Cell Membranes or Tissue Homogenate) Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor_Prep->Incubation Radioligand_Prep Radioligand ([³H]Ligand) Radioligand_Prep->Incubation Compound_Prep Test Compound (this compound Dilutions) Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC₅₀ and Kᵢ Determination) Counting->Data_Analysis

Figure 3: General Experimental Workflow for a Radioligand Binding Assay.

Calcium Mobilization Assay (General Protocol)

Functional assays, such as calcium mobilization assays, are used to determine the effect of a compound on receptor-mediated signaling.

7.2.1 Principle This assay measures changes in intracellular calcium concentration following receptor activation. For Gq-coupled receptors (e.g., α₁-adrenergic, M₁ muscarinic), agonist binding leads to an increase in intracellular calcium. For Gi/o-coupled receptors (e.g., D₂ dopamine), a modified system co-expressing a promiscuous G-protein (like Gα16) is used to redirect the signal to the calcium pathway. The change in calcium is detected using a calcium-sensitive fluorescent dye.

7.2.2 Materials

  • Cell Line: A cell line stably expressing the receptor of interest (and a promiscuous G-protein if necessary).

  • Calcium-sensitive Dye: A fluorescent dye that exhibits an increase in fluorescence upon binding to calcium (e.g., Fluo-4 AM).

  • Test Compound: this compound, prepared in a series of dilutions.

  • Agonist: A known agonist for the receptor of interest.

  • Assay Buffer: A physiological buffer solution.

  • Fluorescence Plate Reader: An instrument capable of kinetic fluorescence measurements (e.g., a FLIPR or FlexStation).

7.2.3 Method

  • Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing the calcium-sensitive dye.

  • Compound Addition and Signal Detection: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured, and then the test compound (to test for antagonist activity) is added, followed by the agonist. The fluorescence intensity is monitored in real-time.

  • Data Analysis: The change in fluorescence upon agonist addition is measured. For antagonist testing, the ability of the test compound to inhibit the agonist-induced fluorescence increase is quantified. The concentration of the antagonist that causes a 50% inhibition of the agonist response (IC₅₀) is determined.

Conclusion

This compound's pharmacological profile is a testament to the complex nature of drug-receptor interactions. While its primary identity is that of a potent dopamine D₂ receptor antagonist, its significant engagement with adrenergic, cholinergic, and histaminergic receptors is integral to its overall clinical effects and adverse reaction profile. A thorough understanding of these multifaceted interactions is paramount for the rational use of this compound in various therapeutic contexts and for guiding the development of future drugs with improved selectivity and tolerability. This technical guide provides a consolidated resource of quantitative data and methodological insights to aid researchers and clinicians in their continued exploration of this important therapeutic agent.

References

The Historical Development of Prochlorperazine as a Research Tool: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prochlorperazine, a phenothiazine derivative first synthesized in the 1950s, has a rich history that extends beyond its well-known clinical applications as an antiemetic and antipsychotic.[1] For decades, it has served as a critical research tool, enabling scientists to explore the intricacies of the central nervous system, particularly the dopaminergic pathways. This technical guide provides an in-depth exploration of the historical development of this compound as a research tool, its pharmacological profile, and detailed experimental protocols where it has been instrumental.

Historical Development

The journey of this compound begins with the exploration of phenothiazine compounds by the French pharmaceutical company Rhône-Poulenc in the mid-20th century.[2] Building on the success of chlorpromazine, the first typical antipsychotic, researchers at Rhône-Poulenc synthesized this compound in the early 1950s. It received FDA approval in the United States in 1956, initially for the treatment of severe nausea and vomiting, and later for psychotic disorders.[1][3]

This compound's utility as a research tool emerged from its potent and relatively selective antagonism of the dopamine D2 receptor.[4][5] This property allowed early neuropharmacologists to investigate the role of dopamine in various physiological and pathological processes. Its ability to induce extrapyramidal symptoms, a common side effect, became a key characteristic used in animal models to study Parkinson's disease and the mechanisms of antipsychotic-induced movement disorders.[5] Furthermore, its profound antiemetic effect was pivotal in elucidating the function of the chemoreceptor trigger zone (CTZ) in the brainstem and its role in the vomiting reflex.[6][7] this compound's consistent and predictable effects made it a valuable positive control in the screening and development of new antiemetic and antipsychotic drugs.[8]

Pharmacological Profile: Receptor Binding Affinity

This compound's primary mechanism of action is the blockade of dopamine D2 receptors.[4][9] However, it also exhibits affinity for a range of other receptors, which contributes to its therapeutic effects and side effect profile. The following table summarizes the binding affinities (Ki) of this compound for various neurotransmitter receptors.

Receptor SubtypeKi (nM)
Dopamine D123
Dopamine D21.3
Dopamine D30.9
Dopamine D414
Dopamine D51300
Histamine H118
Muscarinic M1130
Adrenergic α11.6

Note: Ki values are collated from various sources and represent the concentration of the drug that occupies 50% of the receptors in vitro. Lower Ki values indicate higher binding affinity.

Mechanism of Action: D2 Receptor Signaling Pathway

This compound exerts its effects primarily by acting as an antagonist at the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR) of the Gi/o family. The binding of this compound to the D2 receptor prevents the endogenous ligand, dopamine, from activating the receptor. This blockade inhibits the associated intracellular signaling cascade.

The canonical D2 receptor signaling pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[10] Reduced cAMP levels result in decreased activity of protein kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets. The overall effect is a dampening of neuronal excitability in dopaminergic pathways.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds & Activates This compound This compound This compound->D2_Receptor Binds & Blocks G_Protein Gi/o Protein D2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to

Dopamine D2 Receptor Signaling Pathway and this compound's Antagonistic Action.

This compound in Experimental Research: Detailed Protocols

This compound's well-characterized pharmacology makes it an invaluable tool in various experimental settings. Below are detailed protocols for key experiments where this compound is often used as a reference compound or a pharmacological probe.

Dopamine D2 Receptor Binding Assay

This assay is used to determine the affinity of a test compound for the dopamine D2 receptor, with this compound often used as a reference standard.[11]

Objective: To determine the inhibitory constant (Ki) of a test compound for the dopamine D2 receptor using a radioligand displacement assay.

Materials:

  • Tissue Source: Rat striatal tissue, known for its high density of D2 receptors.

  • Radioligand: [3H]-Spiperone, a high-affinity D2 antagonist.

  • Reference Compound: this compound.

  • Test Compound: The novel compound being investigated.

  • Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

  • Scintillation Fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Protocol:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat striatal tissue in ice-cold buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the pellet in fresh buffer and determine the protein concentration using a standard protein assay.

  • Binding Assay:

    • In a series of tubes, add a constant concentration of [3H]-Spiperone (typically at its Kd concentration).

    • Add increasing concentrations of the unlabeled test compound or this compound (for a standard curve).

    • For the determination of non-specific binding, add a high concentration of a non-radiolabeled D2 antagonist (e.g., haloperidol or this compound).

    • Add the prepared membrane homogenate to initiate the binding reaction.

    • Incubate at room temperature for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Animal Models of Emesis

This compound is a standard positive control in animal models used to screen for novel antiemetic drugs.

This model is used to evaluate the antiemetic potential of compounds that act on the chemoreceptor trigger zone (CTZ).[12][13]

Objective: To assess the ability of a test compound to inhibit apomorphine-induced vomiting in dogs, using this compound as a positive control.

Animals:

  • Beagle dogs, a species known to have a well-developed emetic response.

Materials:

  • Emetogen: Apomorphine hydrochloride.

  • Positive Control: this compound.

  • Test Compound.

  • Vehicle: Saline or other appropriate solvent.

Protocol:

  • Acclimatization: Acclimatize the dogs to the experimental environment to minimize stress-related responses.

  • Drug Administration:

    • Administer the test compound or this compound (typically 0.5-1 mg/kg, intramuscularly or intravenously) to the treatment groups.

    • Administer the vehicle to the control group.

  • Emesis Induction: After a predetermined pretreatment time (e.g., 30-60 minutes), administer a subcutaneous injection of apomorphine (typically 0.04-0.1 mg/kg).

  • Observation: Observe the animals continuously for a set period (e.g., 60 minutes) and record the following parameters:

    • Latency to the first emetic episode (retching or vomiting).

    • Number of retches.

    • Number of vomits.

    • Total number of emetic episodes.

  • Data Analysis: Compare the emetic parameters between the control, this compound, and test compound groups to determine the antiemetic efficacy of the test compound. A significant reduction in the number of emetic episodes compared to the control group indicates antiemetic activity.

This model is used to evaluate compounds for their efficacy against chemotherapy-induced nausea and vomiting.[8][14][15]

Objective: To assess the ability of a test compound to inhibit both acute and delayed emesis induced by cisplatin in ferrets, with this compound as a reference compound.

Animals:

  • Ferrets, which exhibit both acute and delayed phases of emesis similar to humans.

Materials:

  • Emetogen: Cisplatin.

  • Reference Compound: this compound.

  • Test Compound.

  • Vehicle: Saline.

Protocol:

  • Drug Administration:

    • Administer the test compound or this compound (dosages vary depending on the study design) prior to cisplatin administration.

  • Emesis Induction: Administer a single intraperitoneal or intravenous injection of cisplatin (typically 5-10 mg/kg).

  • Observation: Observe the animals continuously for an extended period (e.g., 72 hours) to assess both acute (0-24 hours) and delayed (24-72 hours) emesis. Record the number of retches and vomits.

  • Data Analysis: Compare the number of emetic episodes in the acute and delayed phases between the different treatment groups to evaluate the efficacy of the test compound.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a novel antiemetic compound, where this compound serves as a crucial positive control.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis & Decision Receptor_Binding Dopamine D2 Receptor Binding Assay Cell_Based_Assay Cell-Based Functional Assay (e.g., cAMP) Receptor_Binding->Cell_Based_Assay Lead Compound Identification Animal_Model Select Animal Model (e.g., Dog, Ferret) Cell_Based_Assay->Animal_Model Candidate for In Vivo Testing Grouping Randomize into Groups: - Vehicle Control - this compound (Positive Control) - Test Compound Animal_Model->Grouping Emesis_Induction Induce Emesis (Apomorphine or Cisplatin) Grouping->Emesis_Induction Observation Observe and Record Emetic Parameters Emesis_Induction->Observation Data_Analysis Statistical Analysis: Compare Test Compound to Controls Observation->Data_Analysis Decision Go/No-Go Decision for Further Development Data_Analysis->Decision

Preclinical Evaluation Workflow for a Novel Antiemetic Compound.

Conclusion

This compound's journey from a novel phenothiazine derivative to a cornerstone of both clinical practice and neuroscience research is a testament to its potent and specific pharmacological actions. Its role as a dopamine D2 receptor antagonist has not only provided relief for patients suffering from nausea, vomiting, and psychosis but has also equipped researchers with an invaluable tool to dissect the complexities of the dopaminergic system. The detailed experimental protocols and established models in which this compound is a key component continue to be relevant in the ongoing quest for more effective and safer neuropharmacological agents. This guide underscores the enduring legacy of this compound as a fundamental research tool in the fields of pharmacology and drug development.

References

Prochlorperazine's Role in Modulating Intracellular Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prochlorperazine, a phenothiazine derivative, has long been utilized for its antipsychotic and antiemetic properties. Its therapeutic effects are primarily attributed to its antagonism of dopamine D2 receptors. However, emerging research reveals a more complex pharmacological profile, with this compound modulating a variety of intracellular signaling pathways. This technical guide provides an in-depth analysis of this compound's interactions with key cellular signaling cascades, including dopamine receptor signaling, calcium signaling, MAPK/ERK, and pathways governing apoptosis and autophagy. This document synthesizes quantitative data, details experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows to serve as a comprehensive resource for researchers and drug development professionals.

Introduction

This compound is a first-generation antipsychotic that exerts its primary mechanism of action through the blockade of dopamine D2 receptors in the brain.[1][2][3][4] This antagonism is central to its efficacy in treating schizophrenia and nausea.[3][4] Beyond its well-established role as a dopamine antagonist, this compound also interacts with other receptor systems, including histaminergic, cholinergic, and noradrenergic receptors.[3][4] Recent studies have begun to uncover its influence on more intricate intracellular signaling networks, suggesting a broader therapeutic potential and highlighting the need for a deeper understanding of its molecular mechanisms. This guide will explore the multifaceted role of this compound in modulating these critical cellular pathways.

Dopamine D2 Receptor Signaling

This compound's primary pharmacological action is the blockade of dopamine D2 receptors.[1][2][3][4] This interaction is characterized by a high binding affinity, preventing the endogenous ligand dopamine from activating the receptor and initiating downstream signaling events.

Quantitative Data: Receptor Binding Affinity
CompoundReceptorAffinity (Ki)Reference
This compoundDopamine D23.61 nM[1]
This compoundDopamine D2< 20 nM[5]

Table 1: this compound's binding affinity for the Dopamine D2 receptor.

Signaling Pathway Diagram

Dopamine_D2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream_Targets Downstream Targets PKA->Downstream_Targets Phosphorylates This compound This compound This compound->D2R Blocks

This compound blocks dopamine D2 receptor signaling.

Modulation of Calcium Signaling

This compound has been shown to influence intracellular calcium levels. One identified mechanism is through the inhibition of the P2X7 receptor, an ATP-gated ion channel, which prevents calcium influx in certain cell types.[3][6]

Experimental Protocol: Intracellular Calcium Measurement (Fura-2 AM Assay)

This protocol outlines a general method for measuring changes in intracellular calcium concentration using the fluorescent indicator Fura-2 AM.

  • Cell Culture: Plate cells on glass-bottom dishes or 96-well plates suitable for fluorescence microscopy.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution) with a low concentration of a non-ionic detergent like Pluronic F-127 to aid in dye solubilization.

    • Incubate cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C.

    • Wash the cells with the physiological salt solution to remove extracellular dye.

  • This compound Treatment:

    • Acquire a baseline fluorescence reading.

    • Add this compound at the desired concentration to the cells.

  • Fluorescence Measurement:

    • Excite the Fura-2-loaded cells alternately at 340 nm and 380 nm.

    • Measure the fluorescence emission at 510 nm.

    • The ratio of the fluorescence intensities at 340 nm and 380 nm is used to calculate the intracellular calcium concentration.

  • Data Analysis:

    • Calculate the 340/380 nm fluorescence ratio over time.

    • Calibrate the ratio to absolute calcium concentrations using a standard calibration curve if required.

Workflow Diagram

Calcium_Imaging_Workflow Cell_Culture Plate cells Dye_Loading Load with Fura-2 AM Cell_Culture->Dye_Loading Baseline Acquire baseline fluorescence Dye_Loading->Baseline Treatment Add this compound Baseline->Treatment Measurement Measure fluorescence at 340/380 nm excitation Treatment->Measurement Analysis Calculate 340/380 ratio and [Ca2+]i Measurement->Analysis

Workflow for intracellular calcium measurement.

Impact on MAPK/ERK Signaling Pathway

Recent evidence suggests that this compound can modulate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, a critical signaling cascade involved in cell proliferation, differentiation, and survival.

Quantitative Data: Modulation of MAPK/ERK Pathway Proteins

A study in bladder cancer cells demonstrated that this compound treatment led to a downregulation of both the expression and phosphorylation of MAPK1 (ERK2).

Note: Specific quantitative data on the percentage of reduction in phosphorylation was not available in the reviewed literature.

Signaling Pathway Diagram

MAPK_ERK_Pathway Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MAP2K1 (MEK1) Raf->MEK ERK MAPK1 (ERK2) MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival This compound This compound This compound->ERK Downregulates phosphorylation

This compound's effect on the MAPK/ERK pathway.

Induction of Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. This suggests a potential role for this compound as an anticancer agent.

Experimental Protocol: Apoptosis Assessment by Flow Cytometry (Annexin V/PI Staining)

This protocol describes a common method for quantifying apoptosis using flow cytometry.

  • Cell Treatment: Treat cells with this compound at various concentrations and for different durations. Include an untreated control.

  • Cell Harvesting:

    • For adherent cells, detach them using a gentle cell dissociation reagent.

    • Collect both adherent and floating cells to include the apoptotic population.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC fluorescence (Annexin V) is typically detected in the FL1 channel, and PI fluorescence in the FL2 or FL3 channel.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Workflow Diagram

Apoptosis_Assay_Workflow Cell_Treatment Treat cells with This compound Harvesting Harvest cells Cell_Treatment->Harvesting Staining Stain with Annexin V-FITC and Propidium Iodide Harvesting->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Quantification Quantify live, apoptotic, and necrotic cells Flow_Cytometry->Quantification

Workflow for apoptosis detection by flow cytometry.

Modulation of Autophagy

This compound has been identified as a modulator of autophagy, a cellular process involving the degradation of cellular components. This can be either dependent or independent of the mTOR signaling pathway.

Experimental Protocol: Western Blot for Autophagy Markers (LC3 and p62)

This protocol details the Western blot analysis of key autophagy markers.

  • Cell Lysis:

    • Treat cells with this compound.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Separate protein lysates (20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against LC3 and p62/SQSTM1 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities for LC3-I, LC3-II, and p62. The ratio of LC3-II to LC3-I is a key indicator of autophagosome formation. A decrease in p62 levels suggests an increase in autophagic flux.

Signaling Pathway Diagram

Autophagy_Pathway Cellular_Stress Cellular_Stress mTORC1 mTORC1 Cellular_Stress->mTORC1 ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex Beclin1_Complex Beclin-1 Complex ULK1_Complex->Beclin1_Complex Phagophore_Formation Phagophore Formation Beclin1_Complex->Phagophore_Formation LC3_I LC3-I Phagophore_Formation->LC3_I LC3_II LC3-II LC3_I->LC3_II Lipidation Autophagosome Autophagosome LC3_II->Autophagosome Incorporation Autolysosome Autolysosome Autophagosome->Autolysosome p62 p62/SQSTM1 p62->Autophagosome Binds to LC3-II Ubiquitinated_Cargo Ubiquitinated Cargo Ubiquitinated_Cargo->p62 Lysosome Lysosome Lysosome->Autolysosome Fusion This compound This compound This compound->mTORC1 Modulates This compound->Autophagosome Modulates

This compound's modulation of the autophagy pathway.

Modulation of Other Cellular Proteins

In glioblastoma cells, this compound has been shown to modulate the expression of proteins involved in multidrug resistance and cell adhesion.

Quantitative Data: Protein Expression Changes in Glioblastoma Cells
ProteinThis compound ConcentrationChange in Protein LevelReference
ABCB10.1 µM↓ 30.9%
ABCG20.1 µM↑ 34.9%
ABCG21.0 µM↑ 140.2%
E-cadherin0.25 µM↑ 31.8%
E-cadherin1.0 µM↓ 23.9%
α-tubulin0.25 µM↑ 27.5%
α-tubulin1.0 µM↓ 60.2%

Table 2: this compound-induced changes in protein expression in U-87 MG glioblastoma cells after 24-hour incubation.

Conclusion

This compound's pharmacological profile extends far beyond its well-documented antagonism of dopamine D2 receptors. This technical guide has synthesized evidence demonstrating its ability to modulate a range of critical intracellular signaling pathways, including calcium signaling, the MAPK/ERK pathway, and the cellular processes of apoptosis and autophagy. The quantitative data and detailed experimental protocols provided herein offer a valuable resource for researchers seeking to further elucidate the complex mechanisms of action of this compound and explore its potential in novel therapeutic applications, particularly in the field of oncology. Further investigation is warranted to quantify the effects of this compound on these pathways in various cellular contexts and to explore its impact on other signaling cascades, such as the Akt pathway.

References

Methodological & Application

Prochlorperazine: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of prochlorperazine, a phenothiazine derivative, in cell culture protocols. This compound, traditionally used as an antiemetic and antipsychotic agent, has demonstrated significant anticancer properties in various cancer cell lines. This document outlines its mechanisms of action, provides quantitative data on its effects, and offers detailed protocols for its application in cell culture experiments.

Introduction

This compound is a dopamine D2 receptor antagonist that has been repurposed for oncological research due to its ability to induce cell death, inhibit proliferation, and modulate key signaling pathways in cancer cells.[1][2] Its effects have been observed in various cancer models, including glioblastoma, bladder cancer, and melanoma.[3][4][5] This document serves as a guide for utilizing this compound as a research tool in cell culture studies.

Mechanism of Action

This compound exerts its anticancer effects through multiple mechanisms:

  • Dopamine D2 Receptor Antagonism: By blocking dopamine D2 receptors, this compound can interfere with downstream signaling pathways, such as AKT and Wnt, that are involved in cell proliferation and survival.[2]

  • Inhibition of Endocytosis: this compound can inhibit clathrin-mediated endocytosis, a process crucial for the internalization of cell surface receptors.[6][7][8] This can enhance the efficacy of antibody-based cancer therapies by increasing the availability of target receptors on the cell surface.[6]

  • Induction of Apoptosis: this compound has been shown to induce programmed cell death in cancer cells.[2]

  • Modulation of Signaling Pathways: It can regulate the SRC-MEK-ERK signaling pathway, which is often dysregulated in cancer.[9]

  • Induction of Endoplasmic Reticulum (ER) Stress: Like other phenothiazines, this compound may induce ER stress, leading to apoptosis in cancer cells.

Data Summary

The following table summarizes the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Cell LineCancer TypeAssayConcentration RangeIncubation TimeObserved EffectEC50 / IC50Reference
U87-MGGlioblastomaWST-10.1 - 10.0 µM24 hoursConcentration-dependent loss in cell viability0.97 µM (EC50)[1][3][10]
HT1376Bladder CancerCCK81.25 - 80 µM24, 48, 72 hoursInhibition of cell viability22.38 µM (IC50 at 24h)[4]
T24Bladder CancerCCK81.25 - 80 µM24, 48, 72 hoursInhibition of cell viability33.56 µM (IC50 at 24h)[4]
EJBladder CancerCCK81.25 - 80 µM24, 48, 72 hoursInhibition of cell viability45.99 µM (IC50 at 24h)[4]
MB49Bladder CancerCCK81.25 - 80 µM24, 48, 72 hoursInhibition of cell viability29.62 µM (IC50 at 24h)[4]
COLO829Melanoma (melanotic)WST-110 - 100 µMNot specifiedConcentration-dependent inhibition of cell viabilityNot specified[5][11][12]
C32Melanoma (amelanotic)WST-110 - 100 µMNot specifiedConcentration-dependent inhibition of cell viabilityNot specified[5][11][12]
HEMn-DPNormal MelanocytesWST-1Not specified24 hoursConcentration-dependent loss in cell viability18.49 µM (EC50)[13][14]
BT474Breast CancerMethylene Blue5 µM5 daysReduced cell proliferationNot specified[15]
MCF-7 (Tamoxifen-resistant)Breast CancerMethylene Blue5 µM5 daysReduced cell proliferationNot specified[15]

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Antagonism Pathway

Prochlorperazine_D2_Receptor_Antagonism This compound as a Dopamine D2 Receptor Antagonist PCP This compound D2R Dopamine D2 Receptor PCP->D2R blocks AKT_Wnt AKT/Wnt Signaling Pathways D2R->AKT_Wnt regulates Proliferation Cell Proliferation & Survival D2R->Proliferation inhibition leads to reduced AKT_Wnt->Proliferation promotes

Caption: this compound blocks Dopamine D2 receptors, affecting downstream pathways.

SRC-MEK-ERK Signaling Pathway Modulation

Prochlorperazine_SRC_MEK_ERK_Pathway Modulation of SRC-MEK-ERK Pathway by this compound PCP This compound SRC SRC PCP->SRC inhibits phosphorylation MEK1 MAP2K1 (MEK1) SRC->MEK1 activates ERK2 MAPK1 (ERK2) MEK1->ERK2 activates Proliferation Cell Proliferation ERK2->Proliferation promotes

Caption: this compound inhibits the SRC-MEK-ERK signaling cascade.

General Experimental Workflow

Experimental_Workflow General Workflow for In Vitro Analysis of this compound Cell_Culture Cell Seeding (e.g., 96-well plate) PCP_Treatment This compound Treatment (Varying Concentrations & Times) Cell_Culture->PCP_Treatment Incubation Incubation (e.g., 24, 48, 72 hours) PCP_Treatment->Incubation Assay Endpoint Assay Incubation->Assay Viability Cell Viability (MTT/WST-1) Assay->Viability Apoptosis Apoptosis (Annexin V/PI) Assay->Apoptosis Autophagy Autophagy (LC3-II Western Blot) Assay->Autophagy Data_Analysis Data Analysis Viability->Data_Analysis Apoptosis->Data_Analysis Autophagy->Data_Analysis

References

Prochlorperazine Administration in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prochlorperazine is a first-generation antipsychotic of the phenothiazine class, primarily recognized for its potent antiemetic and antipsychotic properties.[1][2] It functions predominantly as a dopamine D2 receptor antagonist in the brain's chemoreceptor trigger zone, making it a valuable agent for studying nausea, vomiting, and psychosis in preclinical animal models.[2][3] This document provides detailed application notes and standardized protocols for the in vivo administration of this compound in animal models, focusing on intravenous, intraperitoneal, subcutaneous, and oral routes.

Mechanism of Action: Dopamine D2 Receptor Antagonism

This compound exerts its therapeutic effects by blocking D2 dopamine receptors in the central nervous system.[1][2] In the context of emesis, this blockade occurs in the chemoreceptor trigger zone (CTZ) of the medulla oblongata, which prevents dopamine from initiating the vomiting cascade. Its antipsychotic effects are also attributed to the modulation of dopaminergic pathways.[3] Additionally, this compound has affinities for other receptors, including histaminergic, cholinergic, and noradrenergic receptors, which may contribute to its overall pharmacological profile and side effects.[2]

Quantitative Data Summary

Direct comparative pharmacokinetic data for this compound across all major administration routes in a single rodent model is limited in the available literature. The following tables synthesize available data to provide an overview of dosages used in animal studies and pharmacokinetic parameters, which are largely derived from human studies and should be interpreted with caution when extrapolating to animal models.

Table 1: this compound Dosage Ranges in Animal Models

Animal ModelAdministration RouteDosage Range (mg/kg)ApplicationReference
MouseSubcutaneous (s.c.) / Intraperitoneal (i.p.)1 - 2Antinociception[4]
Mouse/RatIntraperitoneal (i.p.)5 - 10Protection against cisplatin-induced nephrotoxicity[1]
RatIntraperitoneal (i.p.)10 (daily)Neuromuscular studies[5]

Table 2: Pharmacokinetic Parameters of this compound (Primarily Human Data)

Administration RouteBioavailabilityOnset of ActionDuration of ActionKey ConsiderationsReference
Intravenous (i.v.) 100% (by definition)Rapid (seconds to minutes)3 - 4 hoursPotential for hypotension.[6][7][8]
Intramuscular (i.m.) Substantial5 - 20 minutes3 - 12 hours[1][6][8]
Oral (p.o.) Low and variable (high first-pass metabolism)30 - 40 minutes3 - 4 hours (immediate release)Absorption can be slow.[7][9][7][8][9]
Buccal >2x higher than oral~30 minutes~12 hoursAvoids first-pass metabolism.[9][9]
Rectal Variable~60 minutes3 - 4 hours[8]

Experimental Protocols

These protocols are intended as a guide and should be adapted to specific experimental designs and institutional (IACUC) guidelines.

Intravenous (i.v.) Injection

Intravenous administration ensures immediate and complete bioavailability, making it ideal for acute dose-response and pharmacokinetic studies.

Materials:

  • This compound edisylate for injection (commercial formulation, e.g., 5 mg/mL)

  • Sterile isotonic saline (0.9% NaCl) or 5% Dextrose in Water (D5W) for dilution[10]

  • Appropriately sized sterile syringes (e.g., 1 mL) and needles (e.g., 27-30G for mice, 25-27G for rats)

  • Animal restrainer

  • Heat lamp or warming pad (optional, for tail vein dilation)

Protocol:

  • Animal Preparation: Acclimatize animals to handling and restraint. For tail vein injection, warming the tail with a heat lamp can aid in vein visualization and cannulation.

  • Drug Preparation:

    • The commercial injectable solution of this compound edisylate can be administered undiluted or diluted in an isotonic solution.[6]

    • Aseptically withdraw the required volume of this compound.

    • Dilute with sterile saline to the final desired concentration, ensuring the final injection volume is appropriate for the animal's weight (e.g., typically up to 5 mL/kg for a bolus injection in rats and mice).

  • Administration:

    • Secure the animal in a suitable restrainer.

    • Swab the injection site (e.g., lateral tail vein) with 70% ethanol.

    • Insert the needle, bevel up, into the vein. Successful entry is often confirmed by a flash of blood in the needle hub.

    • Inject the solution slowly. The rate of administration should not exceed 5 mg per minute in clinical settings; adapt this for animal studies to avoid adverse cardiovascular effects.[10]

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-Administration Monitoring: Observe the animal for at least 15-30 minutes for any adverse reactions such as hypotension, sedation, or distress.

Intraperitoneal (i.p.) Injection

A common route for systemic administration in rodents, offering rapid absorption, though slower than i.v.

Materials:

  • This compound salt (e.g., dimaleate) or edisylate for injection

  • Vehicle (e.g., sterile saline, Phosphate-Buffered Saline (PBS))

  • Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27G for mice and rats)

Protocol:

  • Animal Preparation: Handle the animal to minimize stress.

  • Drug Preparation:

    • If using the injectable formulation, dilute with sterile saline as described for i.v. administration.

    • If starting with a powder (e.g., this compound dimaleate), dissolve in a suitable sterile vehicle. Given its limited water solubility, a solution may require co-solvents, or a suspension may be necessary. Ensure the final solution is sterile and non-irritating.

  • Administration:

    • Firmly restrain the animal, turning it to expose the abdomen (dorsal recumbency).

    • Tilt the animal's head downwards at a slight angle to move the abdominal organs forward.

    • Insert the needle (bevel up) into the lower right abdominal quadrant to avoid the cecum and bladder. The angle of insertion should be approximately 30-45 degrees.

    • Aspirate by pulling back the plunger slightly to ensure the needle has not entered a blood vessel or internal organ.

    • Inject the solution smoothly. The maximum recommended volume is typically 10 mL/kg.

    • Withdraw the needle and return the animal to its cage.

  • Post-Administration Monitoring: Monitor the animal for signs of pain, peritonitis, or distress.

Subcutaneous (s.c.) Injection

This route provides slower, more sustained absorption compared to i.v. or i.p. routes.

Materials:

  • This compound preparation

  • Sterile vehicle (e.g., isotonic saline)

  • Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27G)

Protocol:

  • Animal Preparation: Acclimatize the animal to handling.

  • Drug Preparation: Prepare the this compound solution as for i.p. or i.v. injection, ensuring it is sterile and isotonic.

  • Administration:

    • Grasp the loose skin over the interscapular area (between the shoulder blades) to form a "tent."

    • Insert the needle into the base of the skin tent, parallel to the body.

    • Aspirate to ensure a blood vessel has not been entered.

    • Inject the solution, which will form a small bleb under the skin.

    • Withdraw the needle and gently massage the area to aid dispersion.

  • Post-Administration Monitoring: Observe for local irritation, swelling, or signs of distress. Note that subcutaneous administration of the commercial injection formulation is not recommended due to potential local irritation.[6]

Oral Gavage (p.o.)

Oral gavage is used for precise oral dosing, bypassing taste preference. This route is subject to first-pass metabolism, which is significant for this compound.

Materials:

  • This compound maleate powder

  • Vehicle (e.g., water, 0.5% methylcellulose, or a 10% sucrose solution to improve palatability[11])

  • Appropriately sized, ball-tipped gavage needles (e.g., 18-20G for mice, 16-18G for rats)

  • Syringes

Protocol:

  • Animal Preparation: Fasting the animal for a few hours may be required depending on the experimental design, but ensure access to water.

  • Drug Preparation:

    • Weigh the appropriate amount of this compound maleate.

    • Prepare a homogenous solution or suspension in the chosen vehicle. Sonication may be required to achieve a uniform suspension.

    • A study in rats successfully used a 10% sucrose solution to prepare drugs for oral administration.[11]

  • Administration:

    • Measure the correct length for gavage needle insertion (from the animal's incisors to the last rib).

    • Securely restrain the animal in an upright position, ensuring the head and neck are aligned to create a straight path to the esophagus.

    • Gently insert the gavage needle into the diastema (gap between incisors and molars), advancing it along the roof of the mouth until the animal swallows.

    • Once the needle passes into the esophagus, advance it to the pre-measured depth. Do not force the needle.

    • Administer the solution slowly. The maximum recommended volume is typically 10 mL/kg for mice and up to 20 mL/kg for rats.[12][13]

    • Remove the needle smoothly.

  • Post-Administration Monitoring: Observe the animal for 5-10 minutes for any signs of respiratory distress (indicating accidental tracheal administration), choking, or injury.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the primary signaling pathway of this compound and a typical workflow for an in vivo study.

prochlorperazine_pathway cluster_presynaptic Presynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Synthesis Dopamine Dopamine L_DOPA->Dopamine Synthesis Vesicle Vesicle Dopamine->Vesicle Storage Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release Dopamine_in_cleft Dopamine D2_Receptor Dopamine D2 Receptor G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Reduces production of PKA Protein Kinase A cAMP->PKA Reduces activation of Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response This compound This compound This compound->D2_Receptor Blocks Dopamine_in_cleft->D2_Receptor Binds & Activates

Caption: this compound's mechanism as a D2 receptor antagonist.

experimental_workflow start Hypothesis Formulation & Study Design iacuc IACUC Protocol Submission & Approval start->iacuc animals Animal Acclimation (e.g., 1 week) iacuc->animals grouping Randomization into Treatment Groups animals->grouping drug_prep This compound & Vehicle Preparation grouping->drug_prep admin Drug Administration (IV, IP, SC, or Oral) drug_prep->admin observation Pharmacodynamic Assessment (e.g., Antiemetic Efficacy, Behavioral Tests) admin->observation sampling Pharmacokinetic Sampling (Blood Collection at Time Points) admin->sampling analysis Sample Analysis (e.g., LC-MS/MS) & Data Analysis observation->analysis sampling->analysis end Results Interpretation & Reporting analysis->end

References

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for Prochlorperazine Maleate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prochlorperazine maleate, a piperazine phenothiazine derivative, is a widely used antiemetic and antipsychotic medication.[1] Ensuring the quality and purity of pharmaceutical formulations containing this compound is critical for its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the quantitative analysis of active pharmaceutical ingredients (APIs). This application note describes a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the determination of this compound maleate in pharmaceutical dosage forms. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for routine quality control and stability studies.[1][2][3]

Chromatographic Conditions

A summary of the optimized chromatographic conditions is provided in the table below.

ParameterCondition
Instrument HPLC system with UV/Vis or Diode Array Detector
Column Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm) or equivalent C18 column[1]
Mobile Phase 0.1% Formic Acid in Water: Acetonitrile (70:30, v/v)[1]
Flow Rate 1.2 mL/min[2][3]
Detection Wavelength 258 nm[1]
Injection Volume 20 µL
Column Temperature Ambient
Run Time Approximately 8 minutes[4]

Protocols

1. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound Maleate reference standard in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 50 µg/mL to 150 µg/mL.[4]

  • Sample Preparation (Tablets):

    • Weigh and finely powder not fewer than 20 tablets.[5]

    • Transfer a portion of the powder equivalent to 10 mg of this compound to a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

    • Make up the volume to 100 mL with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.[6]

    • The final concentration of the sample solution will be approximately 100 µg/mL.

2. Method Validation Protocol

The developed HPLC method was validated according to ICH guidelines for the following parameters:

  • System Suitability: The system suitability was evaluated by injecting the standard solution (100 µg/mL) six times. The acceptance criteria were a relative standard deviation (RSD) of not more than 2.0% for the peak area and retention time, a tailing factor of not more than 2.0, and a theoretical plate count of not less than 2000.[4]

  • Specificity (Forced Degradation Studies): To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted. This compound was subjected to stress conditions including acid, base, oxidative, thermal, and photolytic degradation.[7][8]

    • Acid Degradation: Treat the drug solution with 0.1 N HCl at 80°C for 2 hours.[7]

    • Base Degradation: Treat the drug solution with 0.1 N NaOH at 80°C for 2 hours.[7]

    • Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature for 24 hours.[7]

    • Thermal Degradation: Expose the solid drug to 105°C for 24 hours.[7]

    • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours. The stressed samples were then analyzed, and the peak purity of the this compound peak was evaluated using a photodiode array (PDA) detector to ensure no co-eluting peaks from degradation products.

  • Linearity: The linearity of the method was determined by analyzing a series of at least five concentrations of this compound maleate over the range of 50-150 µg/mL.[4] A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was calculated.

  • Precision:

    • Repeatability (Intra-day Precision): The intra-day precision was assessed by analyzing six replicate injections of the standard solution (100 µg/mL) on the same day. The %RSD of the peak areas was calculated.[4]

    • Intermediate Precision (Inter-day Precision): The inter-day precision was determined by analyzing the same standard solution on three different days. The %RSD of the peak areas was calculated.[4]

  • Accuracy (Recovery): The accuracy of the method was evaluated by the standard addition method. A known amount of the standard drug was added to a pre-analyzed sample solution at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The recovery of the added standard was calculated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following formulae: LOD = 3.3 × (σ/S) LOQ = 10 × (σ/S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[1]

  • Robustness: The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic phase), and detection wavelength (±2 nm). The effect of these changes on the system suitability parameters was evaluated.[1]

Results and Discussion

The developed RP-HPLC method provided a well-resolved peak for this compound with a retention time of approximately 4.1 minutes.[4] The validation results are summarized in the tables below.

System Suitability Results

ParameterAcceptance CriteriaObserved Value
Retention Time (min) -4.12
%RSD of Peak Area ≤ 2.0%0.38%[9]
Tailing Factor ≤ 2.01.25[4]
Theoretical Plates ≥ 20008430[4]

Linearity Results

Concentration Range (µg/mL)Correlation Coefficient (r²)
50 - 1500.9999[4]

Precision Results

Precision%RSD
Intra-day (n=6) 0.38%[9]
Inter-day (n=3) 0.25%[9]

Accuracy (Recovery) Results

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80% 8079.599.38%
100% 100100.2100.20%
120% 120119.499.50%

LOD and LOQ Results

ParameterResult (µg/mL)
LOD 1.76[1]
LOQ 5.35[1]

Forced Degradation Results

The forced degradation studies showed that this compound is susceptible to degradation under acidic, basic, and oxidative conditions. The degradation products were well-resolved from the main peak, demonstrating the stability-indicating nature of the method.

Diagrams

HPLC_Method_Development_Workflow cluster_validation Validation Parameters A Method Development Objective: Assay of this compound Maleate B Literature Survey & Selection of Initial Conditions A->B C Optimization of Chromatographic Parameters B->C D Method Validation (as per ICH Guidelines) C->D E System Suitability D->E F Specificity (Forced Degradation) D->F G Linearity D->G H Precision (Intra-day & Inter-day) D->H I Accuracy (Recovery) D->I J LOD & LOQ D->J K Robustness D->K L Validated HPLC Method for Routine Analysis K->L

Caption: HPLC Method Development and Validation Workflow.

Forced_Degradation_Workflow cluster_stress Degradation Pathways A This compound Sample B Stress Conditions A->B C Acid Hydrolysis (0.1 N HCl, 80°C) B->C D Base Hydrolysis (0.1 N NaOH, 80°C) B->D E Oxidative Degradation (3% H2O2, RT) B->E F Thermal Degradation (105°C) B->F G Photolytic Degradation (UV light) B->G H Analysis of Stressed Samples by Validated HPLC Method G->H I Evaluation of Peak Purity and Resolution H->I

Caption: Forced Degradation Study Workflow.

Conclusion

A simple, specific, accurate, and precise stability-indicating RP-HPLC method has been developed and validated for the quantitative analysis of this compound maleate in pharmaceutical dosage forms. The method is suitable for routine quality control analysis and for conducting stability studies due to its ability to separate the parent drug from its degradation products. The validation results confirm that the method is reliable and meets the requirements of the ICH guidelines.

References

Prochlorperazine: A Versatile Tool for Interrogating Dopamine D2 Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Prochlorperazine, a phenothiazine derivative, is a well-established first-generation antipsychotic and potent antiemetic.[1][2][3] Its therapeutic effects are primarily attributed to its high-affinity antagonism of the dopamine D2 receptor.[1][2][3] This pharmacological profile makes this compound an invaluable tool compound for researchers studying the multifaceted roles of the D2 receptor in both normal physiology and pathological conditions. These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in fundamental D2 receptor research.

Mechanism of Action

This compound exerts its effects by competitively blocking dopamine from binding to D2 receptors in the brain.[1][4] D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins.[5] Activation of these receptors by dopamine inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing the D2 receptor, this compound prevents this signaling cascade, thereby influencing a wide range of downstream cellular processes.[5] Beyond its primary action on D2 receptors, this compound also exhibits affinity for other receptors, including dopamine D3, adrenergic, muscarinic, and histaminergic receptors, which should be considered when interpreting experimental results.[2][4]

Data Presentation

Table 1: Receptor Binding Affinity of this compound

This table summarizes the binding affinities (Ki) of this compound for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

Receptor SubtypeKi (nM)SpeciesReference(s)
Dopamine Receptors
D23.61Human[6]
D3~3.61 (pKi 8.4)Human[1]
D4Lower affinityHuman[1]
Adrenergic Receptors
α1A32Rat[6]
α1B49Rat[6]
α2A169Human[6]
α2B4.74Human[6]
Serotonin Receptors
5-HT2AInactive (>10,000)Rat[6]
5-HT3InactiveRat[6]
Muscarinic Receptors
M1Data not available
Histamine Receptors
H1Data not available
Table 2: Functional Activity of this compound

This table presents the functional potency (IC50) of this compound in assays measuring D2 receptor-mediated signaling.

AssayCell LineAgonistIC50 (nM)Reference(s)
cAMP InhibitionCHO-K1 or HEK293DopamineData not available
β-Arrestin RecruitmentHEK293QuinpirolePotent Antagonist[7]

Signaling Pathways and Experimental Workflows

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates This compound This compound This compound->D2R Blocks Gi_alpha Gαi D2R->Gi_alpha Activates beta_Arrestin β-Arrestin D2R->beta_Arrestin Recruits AC Adenylyl Cyclase Gi_alpha->AC Inhibits G_beta_gamma Gβγ cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Internalization Receptor Internalization beta_Arrestin->Internalization Mediates

Caption: D2 Receptor Signaling Cascade and the Antagonistic Action of this compound.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare Cell Membranes (Expressing D2 Receptors) start->prepare_membranes incubate Incubate Membranes with Radioligand ([3H]Spiperone) & this compound prepare_membranes->incubate filter Rapid Filtration to Separate Bound & Free Ligand incubate->filter wash Wash Filters filter->wash scintillation Scintillation Counting wash->scintillation analyze Data Analysis (Determine Ki) scintillation->analyze end End analyze->end

Caption: Workflow for a Radioligand Binding Assay.

cAMP_Assay_Workflow start Start seed_cells Seed D2-Expressing Cells in a 96-well Plate start->seed_cells pre_incubate Pre-incubate with This compound seed_cells->pre_incubate stimulate Stimulate with Dopamine + Forskolin pre_incubate->stimulate lyse_cells Lyse Cells stimulate->lyse_cells measure_cAMP Measure Intracellular cAMP (e.g., HTRF, ELISA) lyse_cells->measure_cAMP analyze Data Analysis (Determine IC50) measure_cAMP->analyze end End analyze->end

Caption: Workflow for a cAMP Functional Assay.

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay for D2 Receptor Affinity

This protocol determines the binding affinity (Ki) of this compound for the D2 receptor through competition with a radiolabeled ligand.

  • Materials:

    • Cell membranes from HEK293 or CHO cells stably expressing the human D2 receptor.

    • Radioligand: [³H]Spiperone.

    • This compound.

    • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation vials and scintillation cocktail.

    • Cell harvester and liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in binding buffer.

    • In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of a high concentration of a non-labeled competitor like haloperidol (for non-specific binding), or 50 µL of the this compound dilutions.

    • Add 50 µL of [³H]Spiperone (at a final concentration close to its Kd) to all wells.

    • Add 150 µL of the cell membrane preparation to each well.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

    • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. cAMP Functional Assay for D2 Receptor Antagonism

This protocol measures the ability of this compound to block dopamine-induced inhibition of cAMP production.

  • Materials:

    • HEK293 or CHO-K1 cells stably expressing the human D2 receptor.

    • Cell culture medium.

    • Assay Buffer: HBSS with 20 mM HEPES.

    • Forskolin (to stimulate adenylyl cyclase).

    • Dopamine.

    • This compound.

    • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensor).

    • 96-well cell culture plates.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in assay buffer.

    • Remove the culture medium and pre-incubate the cells with the this compound dilutions for 15-30 minutes at 37°C.

    • Add a fixed concentration of dopamine (typically the EC80) along with a fixed concentration of forskolin to stimulate cAMP production.

    • Incubate for 15-30 minutes at 37°C.

    • Lyse the cells according to the cAMP detection kit protocol.

    • Measure the intracellular cAMP concentration using the chosen detection method.

  • Data Analysis:

    • Normalize the data to the response induced by forskolin alone (100%) and the response in the presence of a maximally effective concentration of dopamine (0%).

    • Plot the percentage of cAMP inhibition reversal against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

In Vivo Assays

1. In Vivo Microdialysis for Dopamine Release in the Striatum

This protocol measures the effect of this compound on extracellular dopamine levels in the striatum of freely moving rodents.[8]

  • Materials:

    • Adult male Wistar rats (250-300g) or C57BL/6 mice (25-30g).

    • Stereotaxic apparatus.

    • Microdialysis probes (2-4 mm membrane).

    • Microinfusion pump.

    • Fraction collector.

    • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4.

    • This compound solution for injection.

    • HPLC with electrochemical detection (HPLC-ECD) system.

  • Procedure:

    • Surgery: Anesthetize the animal and place it in the stereotaxic frame. Implant a guide cannula targeting the striatum. Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.

    • Microdialysis: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.

    • Baseline Collection: Allow the system to equilibrate for 1-2 hours. Collect at least three baseline dialysate samples (e.g., every 20 minutes).

    • Drug Administration: Administer this compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

    • Post-injection Collection: Continue collecting dialysate samples for at least 2-3 hours post-injection.

    • Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

  • Data Analysis:

    • Calculate the average baseline dopamine concentration.

    • Express the post-injection dopamine levels as a percentage of the baseline.

    • Plot the percentage change in dopamine concentration over time.

2. Catalepsy Test in Mice

This behavioral test assesses the induction of catalepsy, a motor side effect associated with D2 receptor blockade.[9][10]

  • Materials:

    • Adult male mice (e.g., C57BL/6).

    • Horizontal bar (0.5 cm diameter) elevated 4 cm from a flat surface.

    • Stopwatch.

    • This compound solution for injection.

    • Vehicle control (e.g., saline).

  • Procedure:

    • Administer this compound or vehicle control to the mice (e.g., i.p. injection).

    • At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), gently place the mouse's forepaws on the horizontal bar.

    • Start the stopwatch immediately.

    • Measure the time (in seconds) it takes for the mouse to remove both forepaws from the bar.

    • A cut-off time (e.g., 180 seconds) should be established. If the mouse remains on the bar for the entire duration, record the cut-off time.

    • Perform three trials for each mouse at each time point.

  • Data Analysis:

    • Calculate the average latency to descend from the bar for each treatment group at each time point.

    • Compare the catalepsy scores between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).

Conclusion

This compound's well-characterized antagonism of the D2 receptor, coupled with its commercial availability and extensive historical use, establishes it as a powerful and reliable tool for a wide range of research applications. The protocols and data provided in these application notes offer a solid foundation for researchers to effectively utilize this compound to investigate the intricate signaling and physiological functions of the dopamine D2 receptor. As with any pharmacological tool, a thorough understanding of its receptor selectivity profile is crucial for the accurate interpretation of experimental findings.

References

Application Notes and Protocols for Transdermal Delivery of Prochlorperazine in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental methods for the transdermal delivery of Prochlorperazine (PCPZ), a first-choice antiemetic for opioid-induced nausea and vomiting. The following sections detail various formulations, experimental models, and quantitative outcomes, along with step-by-step protocols for key in vitro and in vivo studies.

Overview of Transdermal this compound Formulations and Permeation

Transdermal delivery of this compound offers a promising alternative to oral and parenteral routes, bypassing first-pass metabolism and potentially improving patient compliance.[1][2][3] Research has explored various formulations, including hydrogels and matrix-type transdermal patches, to achieve sustained and effective drug delivery through the skin.[2][4]

Hydrogel Formulations

A study on hairless mouse skin demonstrated the feasibility of a PCPZ hydrogel. The inclusion of permeation enhancers was critical for significant drug flux. An optimal formulation was identified containing 20% isopropanol (IPA), 10% N-methyl-2-pyrrolidone (NMP), 2% L-menthol, and 1% PCPZ.[4] The presence of L-menthol at concentrations above 1% markedly increased the drug flux.[4]

Transdermal Patches

Matrix-type transdermal patches have been formulated using the solvent-casting technique with polymers like polyvinyl alcohol (PVA).[2] These patches aim to prolong drug release, reduce administration frequency, and improve patient compliance.[1] Evaluation of these patches includes in vitro parameters such as folding endurance, drug content, thickness, and tensile strength.[1][2]

Advanced Delivery Systems: Microneedles and Iontophoresis

To further enhance skin permeation, researchers have investigated the use of microneedles (MN) in conjunction with iontophoresis for this compound edisylate (PE) delivery across dermatomed human skin.[5][6] This combination has been shown to synergistically increase drug flux compared to passive diffusion or iontophoresis alone.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from various experimental studies on the transdermal delivery of this compound.

Table 1: In Vitro Permeation of this compound Hydrogel through Hairless Mouse Skin [4]

Formulation ComponentsPCPZ Flux (µg/cm²/h)
Hydrogel with 0-0.5% L-mentholLow / Not specified
Hydrogel with >1% L-mentholSignificantly Increased
Optimal Formulation:
1% PCPZ, 20% IPA, 10% NMP, 2% L-mentholData not explicitly quantified in abstract

Table 2: In Vitro Permeation of this compound Edisylate (PE) across Dermatomed Human Skin [5][6]

Delivery MethodDonor PE Concentration (mg/mL)Mean Flux (µg/cm²/h ± SD)Fold Increase vs. Passive
Passive Diffusion500.060 ± 0.0031
Iontophoresis (0.4 mA/cm²)202.02 ± 0.31~34
504.15 ± 0.57~69
1007.75 ± 0.36~129
Microneedle Pre-treatment + Iontophoresis504.90 ± 0.39~82

Table 3: Physicochemical and In Vitro Release Characteristics of this compound Maleate Transdermal Patches [2]

PVA ConcentrationDrug Content (mg)In Vitro Dissolution after 8h (%)
0.05%2.5 ± 0.00293.2 ± 1.54
0.5%2.48 ± 0.002189.5 ± 1.98
5%2.51 ± 0.00384.0 ± 1.95

Experimental Protocols

This section provides detailed methodologies for key experiments in the transdermal delivery of this compound.

Protocol for Preparation of Matrix-Type Transdermal Patches by Solvent Casting

This protocol is adapted from the methodology used for preparing this compound maleate patches.[2]

Materials:

  • This compound maleate

  • Polyvinyl alcohol (PVA)

  • Polyethylene glycol (PEG) 400 (as plasticizer)

  • Distilled water

  • Glass petri dish

  • Air circulation drier

  • Backing film (e.g., aluminum foil)

  • Release liner (e.g., wax paper)

Procedure:

  • Prepare a drug-polymer solution by dissolving the desired concentrations of PVA and this compound maleate in distilled water. Add PEG 400 as a plasticizer. A typical drug concentration in the solution is 5 mg/ml.

  • Pour the resulting solution into a clean, dry glass petri dish.

  • Place the petri dish in an air circulation drier and maintain the temperature at 45-50°C for approximately 6 hours to allow for solvent evaporation.

  • Once the film is formed and dried, carefully apply a backing film to one side and a release liner to the other to create the complete transdermal patch.

Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes the use of Franz diffusion cells for assessing the permeation of this compound from a transdermal formulation across a skin membrane.[5][6]

Materials:

  • Franz diffusion cells

  • Excised skin (e.g., dermatomed human skin, hairless mouse skin, or goat skin epidermis)[2][4][5]

  • Receptor medium (e.g., phosphate buffer pH 7.4)

  • Transdermal formulation (patch or hydrogel)

  • Magnetic stirrer

  • Water bath or heating block to maintain 32°C

  • Syringes for sampling

  • Analytical instrument for drug quantification (e.g., HPLC or UV-Vis Spectrophotometer)

Procedure:

  • Skin Preparation: Thaw frozen skin at room temperature. If using full-thickness skin, prepare the epidermis by heat separation (e.g., immersion in 60°C water for 5 minutes) and peel it from the dermis.[2] Cut the skin to a size that fits the diffusion cell.

  • Cell Assembly: Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring the stratum corneum side faces the donor compartment.

  • Receptor Compartment: Fill the receptor compartment with the receptor medium, ensuring no air bubbles are trapped beneath the skin. Place a magnetic stir bar in the receptor compartment and place the cell on a magnetic stirrer. Maintain the temperature at 32°C.

  • Formulation Application: Apply the transdermal patch or a known quantity of the hydrogel to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Drug Quantification: Analyze the collected samples for this compound concentration using a validated analytical method such as HPLC or UV spectrophotometry.[2][4]

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss).

Protocol for In Vivo Anti-Emetic Study in a Chick Model

This protocol is based on the copper sulfate-induced emesis model in chicks to evaluate the in vivo efficacy of transdermal this compound patches.[1][5]

Materials:

  • Young chicks

  • This compound transdermal patch

  • Control (placebo) patch

  • Copper sulfate solution (emesis-inducing agent)

  • Oral gavage needle

Procedure:

  • Divide the chicks into treatment and control groups.

  • Apply the this compound transdermal patch to the skin of the chicks in the treatment group. Apply a placebo patch to the chicks in the control group.

  • After a specified period to allow for drug absorption, administer a standardized dose of copper sulfate solution orally to each chick to induce emesis.

  • Observe the chicks for a defined period and record the number of retches (an indicator of emesis).

  • Compare the number of retches between the treatment and control groups to determine the anti-emetic efficacy of the transdermal patch.

Visualizations of Experimental Workflows and Pathways

The following diagrams illustrate key processes in the development and evaluation of transdermal this compound delivery systems.

Transdermal_Patch_Fabrication_Workflow cluster_formulation Formulation Preparation PCPZ This compound Mix Mixing and Dissolution PCPZ->Mix Polymer Polymer (e.g., PVA) Polymer->Mix Plasticizer Plasticizer (e.g., PEG 400) Plasticizer->Mix Solvent Solvent (e.g., Water) Solvent->Mix Cast Solvent Casting in Petri Dish Mix->Cast Dry Drying (45-50°C for 6h) Cast->Dry Assemble Assembly with Backing & Release Liner Dry->Assemble Patch Final Transdermal Patch Assemble->Patch In_Vitro_Permeation_Study_Workflow Skin_Prep Skin Membrane Preparation Cell_Setup Franz Diffusion Cell Assembly Skin_Prep->Cell_Setup Formulation_App Application of Transdermal System Cell_Setup->Formulation_App Sampling Receptor Fluid Sampling at Intervals Formulation_App->Sampling Analysis Drug Quantification (HPLC/UV-Vis) Sampling->Analysis Data_Analysis Calculation of Flux and Permeation Analysis->Data_Analysis Permeation_Enhancement_Strategies cluster_enhancers Enhancement Methods PCPZ This compound (PCPZ) SC Stratum Corneum (Main Barrier) PCPZ->SC Viable_Epidermis Viable Epidermis & Dermis SC->Viable_Epidermis Bloodstream Systemic Circulation Viable_Epidermis->Bloodstream Chemical Chemical Enhancers (L-menthol, NMP, IPA) Chemical->SC Disrupts Lipid Bilayer Physical Physical Methods (Microneedles, Iontophoresis) Physical->SC Creates Microchannels/ Increases Driving Force

References

Prochlorperazine in Rodent Neurobehavioral Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of prochlorperazine, a first-generation antipsychotic, in neurobehavioral studies in rodents. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways and workflows to guide researchers in designing and executing their studies.

Introduction

This compound is a phenothiazine derivative that primarily acts as a dopamine D2 receptor antagonist.[1][2] It also exhibits activity at histaminergic, cholinergic, and noradrenergic receptors.[1][2] Clinically, it is used to treat schizophrenia, severe nausea and vomiting, and anxiety.[3] In neurobehavioral research, this compound is a valuable tool for investigating the role of the dopaminergic system in various behaviors and for screening novel antipsychotic and anxiolytic compounds. Its effects on locomotor activity, anxiety-like behavior, depressive-like states, and sensorimotor gating can be robustly assessed in rodent models.

Mechanism of Action

This compound's primary mechanism of action involves the blockade of D2 dopamine receptors in the brain.[1][2] This antagonism disrupts the normal signaling cascade initiated by dopamine. In psychotic conditions, an overactivity of dopaminergic pathways is often implicated, and by blocking D2 receptors, this compound helps to alleviate these symptoms.[4] Additionally, its interaction with other receptor systems contributes to its broad pharmacological profile, including its antiemetic and anxiolytic effects.[5] One study also indicated that this compound can modulate the muscarinic system, leading to central antinociception.[6]

Data Presentation

The following tables summarize the dose-dependent effects of this compound and pharmacologically similar compounds (chlorpromazine and haloperidol) on various neurobehavioral parameters in rodents. This data is compiled from multiple studies to provide a comparative overview.

Table 1: Effect of this compound and Related Compounds on Locomotor Activity in an Open Field Test (Mouse)

CompoundDose (mg/kg, i.p.)Change in Locomotor ActivitySpeciesReference
Chlorpromazine*0.4No significant changeMouse[7]
1.2DecreaseMouse[7]
3.6Significant DecreaseMouse[7]
This compound1-2No impairment in rota-rod testMouse[8]

*Note: Data for chlorpromazine, a structurally and functionally similar phenothiazine antipsychotic, is provided due to the limited availability of comprehensive dose-response data for this compound in this specific test.

Table 2: Effect of this compound and Related Compounds on Anxiety-Like Behavior in the Elevated Plus Maze (Rodent)

CompoundDose (mg/kg)Change in Time Spent in Open ArmsSpeciesReference
This compoundData not available
Diazepam (Anxiolytic Control)0.25IncreaseRat[9]

Table 3: Effect of this compound and Related Compounds on Depressive-Like Behavior in the Forced Swim Test (Mouse)

CompoundDose (mg/kg)Change in Immobility TimeSpeciesReference
This compoundData not available
Imipramine (Antidepressant Control)15DecreaseRat[10]

Table 4: Effect of this compound and Related Compounds on Catalepsy (Rat)

CompoundDose (mg/kg, i.p.)Latency to Descend (seconds)SpeciesReference
Haloperidol*Vehicle~10Rat[11]
0.1~20Rat[11]
0.25~60Rat[12]
0.5~100Rat[12]
1.0~150Rat[11]
2.0~180 (cut-off)Rat[11]

*Note: Data for haloperidol, a potent D2 receptor antagonist, is presented as it is a standard compound for inducing catalepsy, a common extrapyramidal side effect of typical antipsychotics like this compound.[1][13]

Table 5: Effect of this compound and Related Compounds on Prepulse Inhibition (Rat)

CompoundDose (mg/kg)Change in % Prepulse Inhibition (%PPI)SpeciesReference
This compoundData not available
Haloperidol* (in low PPI rats)1.0IncreaseRat[14]
Apomorphine (Dopamine Agonist)0.5DecreaseRat[15]

Experimental Protocols

The following are detailed protocols for key neurobehavioral experiments to assess the effects of this compound in rodents.

Open Field Test

Objective: To assess spontaneous locomotor activity, exploratory behavior, and anxiety-like behavior (thigmotaxis).

Materials:

  • Open field arena (e.g., 40 x 40 x 40 cm for mice)

  • Video camera and tracking software

  • This compound solution

  • Vehicle solution (e.g., saline)

  • Syringes and needles for injection

Procedure:

  • Habituate the animals to the testing room for at least 30 minutes before the experiment.

  • Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at the chosen dose. A pre-treatment time of 30-60 minutes is common.

  • Gently place the animal in the center of the open field arena.

  • Record the animal's behavior for a set duration (e.g., 5-10 minutes).

  • Analyze the recording for parameters such as:

    • Total distance traveled

    • Time spent in the center versus the periphery of the arena

    • Number of entries into the center zone

    • Rearing frequency

  • Thoroughly clean the arena with 70% ethanol between each animal.

Elevated Plus Maze

Objective: To assess anxiety-like behavior based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

Materials:

  • Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor)

  • Video camera and tracking software

  • This compound solution

  • Vehicle solution

  • Syringes and needles

Procedure:

  • Habituate the animals to the testing room.

  • Administer this compound or vehicle.

  • Place the animal in the center of the maze, facing one of the open arms.

  • Record the animal's behavior for a 5-minute session.[17]

  • Analyze the recording for:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total arm entries

  • Clean the maze thoroughly between each animal.

Forced Swim Test

Objective: To assess depressive-like behavior, often referred to as "behavioral despair."

Materials:

  • Cylindrical container (e.g., 25 cm height, 10 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

  • Video camera or a trained observer with a stopwatch.

  • This compound solution

  • Vehicle solution

  • Syringes and needles

  • Towels and a warming lamp

Procedure:

  • Administer this compound or vehicle.

  • Gently place the animal into the cylinder of water.

  • Record the session for 6 minutes.[18]

  • The last 4 minutes of the session are typically analyzed for immobility time.[18] Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

  • At the end of the session, remove the animal, dry it thoroughly, and place it in a warm environment to prevent hypothermia.

  • Change the water between animals.

Catalepsy Bar Test

Objective: To measure the induction of catalepsy, a state of motor rigidity often associated with typical antipsychotics.

Materials:

  • A horizontal bar (e.g., 0.5-1 cm diameter) elevated approximately 4-9 cm from a flat surface.

  • Stopwatch.

  • This compound solution

  • Vehicle solution

  • Syringes and needles

Procedure:

  • Administer this compound or vehicle.

  • At predetermined time points after injection (e.g., 30, 60, 90, 120 minutes), gently place the animal's forepaws on the horizontal bar.

  • Start the stopwatch and measure the time it takes for the animal to remove both forepaws from the bar and return to a normal posture.

  • A cut-off time (e.g., 180 seconds) should be established. If the animal remains on the bar for the entire duration, the cut-off time is recorded.

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

Objective: To assess sensorimotor gating, a neural process that filters out irrelevant stimuli. Deficits in PPI are observed in disorders like schizophrenia.

Materials:

  • Acoustic startle reflex system with a sound-attenuating chamber, a speaker to deliver acoustic stimuli, and a sensor to measure the startle response.

  • This compound solution

  • Vehicle solution

  • Syringes and needles

Procedure:

  • Habituate the animal to the startle chamber for a short period (e.g., 5 minutes) with background noise.

  • Administer this compound or vehicle.

  • The test session consists of a series of trials, including:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.

    • Prepulse-alone trials: A weak acoustic stimulus (e.g., 70-85 dB) that does not elicit a startle.

    • Prepulse-pulse trials: The weak prepulse is presented shortly before the strong pulse (e.g., 30-120 ms interstimulus interval).

    • No-stimulus trials: Background noise only.

  • The startle response (amplitude) is measured for each trial.

  • Calculate the percentage of prepulse inhibition (%PPI) using the formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100

Visualizations

Signaling Pathways and Experimental Workflows

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates This compound This compound This compound->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation & Habituation Dosing Drug Administration (i.p.) Animal_Acclimation->Dosing Drug_Prep This compound & Vehicle Preparation Drug_Prep->Dosing Pretreatment Pre-treatment Period (30-60 min) Dosing->Pretreatment Behavioral_Test Neurobehavioral Test (e.g., Open Field, EPM) Pretreatment->Behavioral_Test Data_Collection Video Recording & Data Acquisition Behavioral_Test->Data_Collection Data_Analysis Quantification of Behavioral Parameters Data_Collection->Data_Analysis Statistical_Analysis Statistical Analysis Data_Analysis->Statistical_Analysis Logical_Relationship cluster_effects Neurobehavioral Effects cluster_tests Assessment Methods This compound This compound Administration Locomotor Decreased Locomotor Activity This compound->Locomotor Anxiety Anxiolytic/Anxiogenic Effects This compound->Anxiety Catalepsy Induction of Catalepsy This compound->Catalepsy OFT Open Field Test Locomotor->OFT Measured by EPM Elevated Plus Maze Anxiety->EPM Measured by Bar_Test Catalepsy Bar Test Catalepsy->Bar_Test Measured by

References

Application Notes and Protocols for the Quantification of Prochlorperazine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prochlorperazine is a phenothiazine derivative widely used for its antiemetic and antipsychotic properties. Accurate quantification of this compound in biological matrices such as plasma, serum, and blood is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), two of the most common analytical techniques employed for this purpose.

Analytical Methodologies

The choice of analytical method for this compound quantification often depends on the required sensitivity, selectivity, and the available instrumentation. LC-MS/MS offers higher sensitivity and selectivity, making it ideal for studies requiring low detection limits. HPLC-UV is a more accessible and cost-effective technique suitable for applications with higher expected concentrations of the analyte.

Data Presentation: Quantitative Parameters

The following tables summarize the key quantitative parameters for the different analytical methods used for this compound quantification in biological samples.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

ParameterMethod 1[1]Method 2[2]
Biological Matrix Human PlasmaHuman Plasma
Sample Preparation Protein PrecipitationLiquid-Liquid Extraction
Linearity Range 0.01 - 40 µg/L0.20 - 6.40 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/L0.20 ng/mL
Recovery Not Reported81.8 ± 2.2%
Intra-assay Precision (%RSD) < 7.0%Not Reported
Inter-assay Precision (%RSD) < 9.0%Not Reported

Table 2: High-Performance Liquid Chromatography (HPLC-UV) Methods

ParameterMethod 1Method 2
Biological Matrix Pharmaceutical Dosage FormsPharmaceutical Dosage Forms
Linearity Range 100 - 150 µg/mL5 - 25 µg/mL
Limit of Detection (LOD) 1.76 µg/mLNot Reported
Limit of Quantification (LOQ) 5.35 µg/mLNot Reported
Recovery 99 - 101%Not Reported
Precision (%RSD) < 2%Not Reported

Experimental Protocols

The following are detailed protocols for the sample preparation and analysis of this compound in biological samples.

Protocol 1: this compound Quantification in Human Plasma using LC-MS/MS with Protein Precipitation

This protocol is adapted from a method for the simultaneous determination of this compound and its metabolites.[1]

1. Materials and Reagents:

  • Human plasma samples

  • Acetonitrile (HPLC grade)

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • HPLC vials

2. Sample Preparation: Protein Precipitation

  • Thaw frozen plasma samples at room temperature.

  • Vortex the thawed plasma to ensure homogeneity.

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard solution.

  • Add 250 µL of acetonitrile to the tube to precipitate the plasma proteins.

  • Vortex the mixture for 5 seconds.

  • Centrifuge the tubes for 2 minutes at 14,800 rpm.

  • Carefully transfer the supernatant to a clean HPLC vial for analysis.

3. LC-MS/MS Conditions:

  • LC System: Isocratic liquid chromatography system

  • Column: Octadecylsilyl (C18) column (e.g., 3 µm particle size)

  • Mobile Phase: A suitable mixture of organic and aqueous phases, to be optimized for the specific column and system.

  • Flow Rate: To be optimized (e.g., 0.2-0.5 mL/min)

  • Injection Volume: 2 µL

  • Run Time: Approximately 10 minutes

  • MS/MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-product ion transitions for this compound and the internal standard.

Protocol 2: this compound Quantification in Human Plasma using LC-MS/MS with Liquid-Liquid Extraction

This protocol is based on a method developed for a bioequivalence study of this compound maleate.[2]

1. Materials and Reagents:

  • Human plasma samples

  • Dichloromethane (HPLC grade)

  • Internal Standard (IS) solution (e.g., Amitriptyline hydrochloride)

  • 1 M NaOH

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • HPLC vials

2. Sample Preparation: Liquid-Liquid Extraction

  • Pipette 500 µL of plasma into a clean microcentrifuge tube.

  • Add the internal standard solution.

  • Add 50 µL of 1 M NaOH to basify the sample.

  • Add 1 mL of dichloromethane.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the lower organic layer (dichloromethane) to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

3. LC-MS/MS Conditions:

  • LC System: Isocratic liquid chromatography system

  • Column: Thermo Hypersil-Hypurity C18 (150 mm x 2.1 mm, 5 µm)[2]

  • Mobile Phase: 10mM ammonium acetate (pH 3.6)-methanol-acetonitrile (27:68:5, v/v/v)[2]

  • Flow Rate: 0.22 mL/min[2]

  • Injection Volume: To be optimized

  • MS/MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode, Selective Ion Monitoring (SIM)[2]

Visualizations

Experimental Workflows

The following diagrams illustrate the experimental workflows for the sample preparation and analysis of this compound.

G cluster_sample_prep Sample Preparation: Protein Precipitation cluster_analysis Analysis plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is add_acn 3. Add Acetonitrile (250 µL) add_is->add_acn vortex1 4. Vortex add_acn->vortex1 centrifuge 5. Centrifuge vortex1->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant lc_ms 7. LC-MS/MS Analysis supernatant->lc_ms

Caption: Workflow for this compound quantification using protein precipitation.

G cluster_sample_prep Sample Preparation: Liquid-Liquid Extraction cluster_analysis Analysis plasma 1. Plasma Sample (500 µL) add_is 2. Add Internal Standard & NaOH plasma->add_is add_dcm 3. Add Dichloromethane (1 mL) add_is->add_dcm vortex1 4. Vortex add_dcm->vortex1 centrifuge 5. Centrifuge vortex1->centrifuge collect_organic 6. Collect Organic Layer centrifuge->collect_organic evaporate 7. Evaporate to Dryness collect_organic->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute lc_ms 9. LC-MS/MS Analysis reconstitute->lc_ms

Caption: Workflow for this compound quantification using liquid-liquid extraction.

Logical Relationships

The selection of an appropriate analytical method can be guided by the specific requirements of the study.

G start Start: Need to Quantify This compound sensitivity High Sensitivity Required? start->sensitivity matrix Complex Matrix (e.g., whole blood)? sensitivity->matrix No lcms Use LC-MS/MS sensitivity->lcms Yes hplc Use HPLC-UV matrix->hplc No cleanup Consider Extensive Sample Cleanup (e.g., LLE, SPE) matrix->cleanup Yes cleanup->hplc

References

Establishing a Prochlorperazine Dose-Response Curve In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for establishing a dose-response curve for prochlorperazine in vitro. This compound, a first-generation antipsychotic, primarily functions as a dopamine D2 receptor antagonist.[1][2][3] Understanding its dose-dependent effects on target cells is crucial for elucidating its mechanism of action and for preclinical drug development. These notes cover essential in vitro assays, including cell viability, dopamine D2 receptor binding, and cyclic adenosine monophosphate (cAMP) signaling, to comprehensively characterize the bioactivity of this compound.

Introduction

This compound is a phenothiazine derivative widely used for its antiemetic and antipsychotic properties.[1][2] Its primary mechanism of action involves the blockade of dopamine D2 receptors in the brain.[1][3] By antagonizing these receptors, this compound modulates downstream signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway.[2][3][4] In addition to its well-established neurological effects, recent studies have highlighted the potential anticancer and cytotoxic activities of this compound in various cancer cell lines.[5][6][7]

Establishing a dose-response curve is a fundamental step in pharmacology and toxicology to determine the potency and efficacy of a compound. This document outlines the protocols to generate robust and reproducible dose-response data for this compound, enabling the determination of key parameters such as EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration).

Key In Vitro Assays

A comprehensive in vitro evaluation of this compound involves a multi-faceted approach targeting different aspects of its cellular effects. The following assays are recommended:

  • Cell Viability/Cytotoxicity Assay: To determine the effect of this compound on cell proliferation and survival.

  • Dopamine D2 Receptor Binding Assay: To quantify the affinity of this compound for its primary molecular target.

  • cAMP Signaling Assay: To measure the functional consequence of D2 receptor antagonism on downstream signaling.

Section 1: Cell Viability/Cytotoxicity Assay

This assay determines the concentration-dependent effect of this compound on the viability of cultured cells. A common method is the WST-1 assay, which measures the metabolic activity of viable cells.[5]

Recommended Cell Lines
  • U87-MG (Human Glioblastoma): this compound has shown cytotoxic activity in this cell line.[6]

  • COLO829 and C32 (Human Melanoma): These cell lines have been used to demonstrate the concentration-dependent inhibition of cell viability by this compound.[5]

  • HepG2 (Human Hepatocellular Carcinoma): Used to assess general cytotoxicity.[8][9]

Experimental Protocol: WST-1 Assay
  • Cell Seeding:

    • Culture selected cells in appropriate media and conditions.

    • Trypsinize and count the cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the drug) and a no-treatment control.

    • Incubate for 24, 48, or 72 hours.

  • WST-1 Reagent Addition and Incubation:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C in a CO2 incubator.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response -- Variable slope).

Data Presentation

Table 1: Effect of this compound on the Viability of Various Cell Lines.

Cell LineThis compound Concentration (µM)% Cell Viability (Mean ± SD)
U87-MG 0 (Control)100 ± 5.2
0.195 ± 4.8
178 ± 6.1
0.97 (IC50) 50
1022 ± 3.5
1005 ± 1.9
COLO829 0 (Control)100 ± 4.5
192 ± 5.1
1065 ± 7.2
~25 (IC50) 50
5030 ± 4.3
10012 ± 2.8
C32 0 (Control)100 ± 6.1
188 ± 5.9
1055 ± 6.8
~15 (IC50) 50
5025 ± 3.9
1008 ± 2.1

Note: IC50 values are approximate and based on literature.[5][6] The provided table is an illustrative example.

Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., U87-MG) plate_cells Plate Cells (96-well plate) cell_culture->plate_cells add_drug Add Drug to Cells plate_cells->add_drug prep_drug Prepare this compound Serial Dilutions prep_drug->add_drug incubate_24h Incubate (24-72h) add_drug->incubate_24h add_wst1 Add WST-1 Reagent incubate_24h->add_wst1 incubate_1h Incubate (1-4h) add_wst1->incubate_1h read_abs Read Absorbance (450 nm) incubate_1h->read_abs calc_viability Calculate % Viability read_abs->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: Workflow for the WST-1 Cell Viability Assay.

Section 2: Dopamine D2 Receptor Binding Assay

This assay measures the ability of this compound to displace a radiolabeled or fluorescently labeled ligand from the dopamine D2 receptor, thereby determining its binding affinity (Ki).

Recommended Cell Lines
  • HEK293 cells stably expressing human Dopamine D2 Receptor (D2R): Widely used for studying D2R pharmacology.[10][11][12]

  • CHO-K1 cells stably expressing human Dopamine D2 Receptor (D2R): Another common host cell line for GPCR assays.[13][14][15]

Experimental Protocol: Competitive Radioligand Binding Assay
  • Membrane Preparation:

    • Culture HEK293-D2R or CHO-D2R cells to confluency.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

      • A fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [³H]-Spiperone or [³H]-Raclopride).

      • Increasing concentrations of unlabeled this compound.

      • For non-specific binding, use a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

    • Initiate the binding reaction by adding the cell membrane preparation.

    • Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the competition curve.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation

Table 2: this compound Binding Affinity for the Dopamine D2 Receptor.

ParameterValue
Radioligand[³H]-Spiperone
Cell LineHEK293-D2R
IC50 of this compoundExample: 1.5 nM
Ki of this compoundExample: 0.8 nM

Note: This is example data. This compound is known to have a high affinity for D2 receptors, with reported Ki values in the low nanomolar range.[16]

Logical Relationship of Competitive Binding

G cluster_components Assay Components cluster_interaction Binding Interaction D2R Dopamine D2 Receptor Bound_Radio Receptor-Radioligand Complex (Signal) D2R->Bound_Radio Binds Bound_PCP Receptor-Prochlorperazine Complex (No Signal) D2R->Bound_PCP Binds Radio Radiolabeled Ligand (e.g., [3H]-Spiperone) Radio->Bound_Radio Binds PCP This compound (Unlabeled Competitor) PCP->Radio Competes for binding to D2R PCP->Bound_PCP Binds

Caption: Competitive binding at the D2 receptor.

Section 3: cAMP Signaling Assay

As a D2 receptor antagonist, this compound is expected to block the dopamine-induced inhibition of adenylyl cyclase, thereby restoring or increasing intracellular cAMP levels in the presence of an agonist. This functional assay measures this effect.

Recommended Cell Lines
  • CHO-K1 or HEK293 cells co-expressing the human D2R and a cAMP biosensor: These engineered cell lines provide a direct readout of cAMP modulation.[1][13]

Experimental Protocol: TR-FRET cAMP Assay (e.g., LANCE® or HTRF®)
  • Cell Preparation:

    • Culture the engineered cells as recommended by the supplier.

    • Harvest and resuspend the cells in stimulation buffer.

    • Dispense a specific number of cells into a 384-well white plate.

  • Compound and Agonist Addition:

    • Add varying concentrations of this compound to the wells.

    • Incubate for a short period (e.g., 15-30 minutes) at room temperature.

    • Add a fixed concentration of a D2 receptor agonist (e.g., quinpirole or dopamine) at its EC80 concentration to stimulate the receptor and induce a decrease in cAMP.

    • Include controls: cells with no drug (basal cAMP), cells with agonist only (maximal inhibition), and cells with a known D2 antagonist.

  • Lysis and Detection:

    • After agonist stimulation (e.g., 30 minutes), add the lysis buffer containing the TR-FRET detection reagents (e.g., a europium-labeled anti-cAMP antibody and a dye-labeled cAMP analog).

    • Incubate for 60 minutes at room temperature to allow for cell lysis and the competitive binding reaction of the detection reagents.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor/Donor).

    • Normalize the data to the agonist-only control (0% reversal) and the basal control (100% reversal).

    • Plot the percentage of reversal of agonist-induced cAMP inhibition against the logarithm of the this compound concentration.

    • Determine the EC50 value for the reversal effect.

Data Presentation

Table 3: Functional Antagonism of Dopamine D2 Receptor by this compound in a cAMP Assay.

ParameterValue
Cell LineCHO-K1-D2R
AgonistQuinpirole (at EC80)
EC50 of this compound (cAMP reversal)Example: 5.2 nM

Note: This is example data illustrating the expected outcome.

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_intracellular Intracellular D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Dopamine Dopamine (Agonist) Dopamine->D2R Activates PCP This compound (Antagonist) PCP->D2R Blocks

Caption: this compound's effect on the D2R-cAMP pathway.

Conclusion

These application notes provide a framework for the in vitro characterization of this compound. By systematically performing cell viability, receptor binding, and functional signaling assays, researchers can generate a comprehensive dose-response profile. This data is essential for understanding the pharmacological properties of this compound, comparing it to other compounds, and guiding further drug development efforts. The provided protocols and diagrams serve as a detailed guide for professionals in the field.

References

Prochlorperazine Administration in Preclinical Models of Nausea and Vomiting: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of prochlorperazine, a well-established antiemetic agent, in preclinical models of nausea and vomiting. This document outlines detailed experimental protocols for two of the most utilized animal models—the ferret for chemotherapy-induced emesis and the shrew for motion-induced nausea. Furthermore, it delves into the molecular mechanisms of this compound, presenting its multi-target signaling pathways.

Mechanism of Action

This compound exerts its antiemetic effects primarily through the antagonism of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem.[1][2][3] However, its therapeutic efficacy is enhanced by its interaction with other receptor systems. This compound also acts as an antagonist at muscarinic acetylcholine receptors (M1), histamine H1 receptors, and alpha-adrenergic receptors.[1][4] This multi-receptor blockade contributes to its broad-spectrum antiemetic activity against various emetic stimuli.

Data Presentation: Efficacy of this compound and Emetogen Dosing

The following tables summarize key quantitative data related to the administration of emetogenic agents in ferrets and shrews, as well as clinically relevant doses of this compound for antiemetic therapy. While direct preclinical dose-response data for this compound is limited in the public domain, the provided information on emetogen dosing is critical for establishing robust and reproducible models to test antiemetic compounds like this compound.

Table 1: Emetogen Administration in Ferret Model of Chemotherapy-Induced Emesis

EmetogenAnimal ModelRoute of AdministrationDoseOutcomeCitation
CisplatinFerretIntravenous (IV) or Intraperitoneal (IP)5-10 mg/kgInduces acute and delayed emesis[5][6][7]
MorphineFerretSubcutaneous (s.c.)0.3 mg/kgInduces vomiting[8]

Table 2: Emetogen Administration in Shrew Model of Motion-Induced Nausea

EmetogenAnimal ModelMethodParametersOutcomeCitation
MotionShrewReciprocal shaker1 Hz frequency, 4 cm horizontal displacement for 10 minutesInduces vomiting[9][10][11]
NicotineShrewSubcutaneous (s.c.)5 mg/kgInduces emesis[9]
Copper SulfateShrewIntragastric (i.g.)120 mg/kgInduces emesis[9]

Table 3: Clinical Dosage of this compound for Nausea and Vomiting

ConditionRoute of AdministrationAdult DoseCitation
Severe Nausea and VomitingOral5-10 mg, 3-4 times daily[12][13]
Severe Nausea and VomitingIntramuscular (IM)5-10 mg, every 3-4 hours[6]
Severe Nausea and VomitingIntravenous (IV)2.5-10 mg[12]
Chemotherapy-Induced Nausea and VomitingOral (in combination)15 mg
Chemotherapy-Induced Nausea and VomitingIntravenous (IV)10-40 mg

Experimental Protocols

Protocol 1: Cisplatin-Induced Emesis in Ferrets

This protocol describes the induction of emesis in ferrets using the chemotherapeutic agent cisplatin, a standard model for assessing the efficacy of antiemetic drugs.

Materials:

  • Male or female ferrets (1-2 kg)

  • Cisplatin solution (1 mg/mL in sterile 0.9% saline)

  • This compound or vehicle control

  • Observation cages with transparent walls and a solid floor

  • Video recording equipment (optional)

  • Personal Protective Equipment (PPE) for handling cisplatin

Procedure:

  • Acclimation: Acclimate ferrets to the observation cages for at least 60 minutes before the start of the experiment. Ensure free access to water but withhold food for 12 hours prior to cisplatin administration.

  • Drug Administration:

    • Administer this compound or vehicle control at the desired dose and route (e.g., intraperitoneal, intravenous, or oral) at a predetermined time before cisplatin challenge (e.g., 30-60 minutes).

    • Administer cisplatin at a dose of 5-10 mg/kg via intravenous or intraperitoneal injection.[5][6][7]

  • Observation:

    • Immediately after cisplatin administration, place the ferret in the observation cage.

    • Observe the animal continuously for a period of at least 4-6 hours for signs of emesis. For delayed emesis, the observation period can be extended to 72 hours.

    • Record the following parameters:

      • Latency to the first emetic episode (retching or vomiting).

      • Number of retches: Forceful, rhythmic abdominal contractions without expulsion of gastric contents.

      • Number of vomits: Forceful expulsion of gastric contents.

      • Total number of emetic episodes: The sum of retches and vomits.

  • Data Analysis:

    • Summarize the data for each treatment group.

    • Compare the this compound-treated group with the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA) to determine the antiemetic efficacy.

Protocol 2: Motion-Induced Emesis in Shrews

This protocol details the induction of emesis in shrews using a reciprocal shaker, a widely used model for studying motion sickness.

Materials:

  • Male or female shrews (Suncus murinus)

  • Reciprocal shaker with a platform for holding shrew cages

  • Transparent observation cages

  • This compound or vehicle control

  • Video recording equipment (optional)

Procedure:

  • Acclimation: Acclimate shrews to the observation cages for at least 30 minutes before the motion stimulus.

  • Drug Administration:

    • Administer this compound or vehicle control at the desired dose and route at a predetermined time before the motion challenge (e.g., 30 minutes).

  • Motion Stimulus:

    • Place the shrew in its cage on the platform of the reciprocal shaker.

    • Subject the shrew to horizontal motion at a frequency of 1 Hz with a displacement of 4 cm for a duration of 10 minutes.[9][10][11]

  • Observation:

    • Observe the animal continuously during the motion stimulus and for a subsequent period (e.g., 30 minutes) after the motion has stopped.

    • Record the following parameters:

      • Latency to the first emetic episode.

      • Number of emetic episodes (vomits).

  • Data Analysis:

    • Quantify the emetic response for each treatment group.

    • Statistically compare the this compound-treated group with the vehicle control group to evaluate its efficacy in preventing motion-induced emesis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound's antiemetic action and a typical experimental workflow for preclinical evaluation.

Prochlorperazine_Dopamine_Pathway cluster_CTZ Chemoreceptor Trigger Zone (CTZ) Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor G_Protein Gi/o Protein D2_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP produces Emesis_Signal Emetic Signal to Vomiting Center cAMP->Emesis_Signal modulates This compound This compound This compound->D2_Receptor antagonizes

Caption: Dopamine D2 Receptor Antagonism by this compound in the CTZ.

Prochlorperazine_Muscarinic_Pathway cluster_Vestibular Vestibular Nuclei / Solitary Tract Nucleus Acetylcholine Acetylcholine M1_Receptor Muscarinic M1 Receptor Acetylcholine->M1_Receptor Gq_Protein Gq/11 Protein M1_Receptor->Gq_Protein activates PLC Phospholipase C Gq_Protein->PLC activates IP3_DAG IP3 / DAG PLC->IP3_DAG produces Emesis_Signal Emetic Signal to Vomiting Center IP3_DAG->Emesis_Signal initiates This compound This compound This compound->M1_Receptor antagonizes Prochlorperazine_Histamine_Pathway cluster_NTS Solitary Tract Nucleus (NTS) Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Gq_Protein Gq/11 Protein H1_Receptor->Gq_Protein activates PLC Phospholipase C Gq_Protein->PLC activates IP3_DAG IP3 / DAG PLC->IP3_DAG produces Nausea_Signal Nausea Signal IP3_DAG->Nausea_Signal initiates This compound This compound This compound->H1_Receptor antagonizes Preclinical_Workflow cluster_workflow Preclinical Antiemetic Evaluation Workflow Animal_Model Select Animal Model (e.g., Ferret, Shrew) Acclimation Acclimation and Fasting Animal_Model->Acclimation Drug_Admin Administer this compound (or Vehicle) Acclimation->Drug_Admin Emetic_Challenge Induce Emesis (Cisplatin or Motion) Drug_Admin->Emetic_Challenge Observation Observe and Record Emetic Responses Emetic_Challenge->Observation Data_Analysis Analyze Data and Assess Efficacy Observation->Data_Analysis

References

Troubleshooting & Optimization

Prochlorperazine Aqueous Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the stability of prochlorperazine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that compromise the stability of this compound in aqueous solutions?

This compound is susceptible to degradation from several environmental factors. The most significant are:

  • Light: this compound is highly sensitive to light.[1] Exposure, particularly to UV light and sunlight, can lead to significant photodegradation.[2]

  • Oxidation: The presence of oxygen can cause oxidative degradation. The sulfur atom in the phenothiazine ring is particularly susceptible to oxidation, forming this compound sulfoxide.[2][3]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[4] Thermal degradation is notably faster in the presence of air (aerobic conditions).[2]

  • pH: The pH of the aqueous solution can influence the stability and solubility of this compound salts.

Q2: My this compound solution has turned a greyish or yellowish color. What does this mean?

A color change, often to a grey or yellow hue, is a common indicator of this compound degradation.[5][6] This is frequently linked to photodegradation or oxidation.[5] If your solution is markedly discolored, it is recommended to discard it to ensure the integrity of your experimental results.[6]

Q3: What are the recommended storage conditions for aqueous this compound solutions?

To ensure stability, this compound solutions should be stored in tight, light-resistant containers, such as amber glass vials or ampoules.[1][2] The storage temperature should be controlled, preferably between 15-30°C, and freezing should be avoided.[1] For maximum protection against photodegradation, amber containers are highly effective.[2]

Q4: What are the major degradation products of this compound?

Forced degradation studies have identified several key degradation products.[7][8][9] The most prominent degradation pathways include:

  • Sulfoxidation: The primary oxidative degradation product is this compound Sulfoxide.[2][3][10]

  • N-Oxidation: Formation of products like this compound sulfoxide 4'-N-oxide has also been identified.[11][12]

  • Dechlorination: The loss of the chlorine atom at the C2 position.[2]

  • Demethylation: Removal of the methyl group from the piperazine ring.[2]

  • Hydroxylation: Addition of a hydroxyl group, often following photosubstitution.[2]

Troubleshooting Guide

This section addresses common issues encountered during experiments involving this compound.

Issue: Inconsistent or non-reproducible experimental results.

If you are experiencing variability in your results, this compound degradation may be a contributing factor. Follow this troubleshooting workflow to diagnose the potential issue.

G Start Inconsistent Experimental Results Observed CheckColor 1. Visually Inspect Solution Is there any discoloration (yellow, grey)? Start->CheckColor CheckStorage 2. Review Storage Conditions - Light protection (amber vial)? - Temperature (15-30°C)? - Airtight container? CheckColor->CheckStorage No DegradationSuspected Degradation is Likely CheckColor->DegradationSuspected Yes CheckPrep 3. Review Solution Preparation - Freshly prepared? - Protected from light during preparation? CheckStorage->CheckPrep Yes (Proper Storage) CheckStorage->DegradationSuspected No (Improper Storage) CheckPrep->DegradationSuspected No (Improper Prep) StabilityOK Degradation is Unlikely (Consider other experimental variables) CheckPrep->StabilityOK Yes (Proper Prep) Action Action Plan: - Prepare fresh solution. - Implement strict light and  temperature controls. - Perform analytical verification (HPLC). DegradationSuspected->Action

Caption: Troubleshooting workflow for this compound stability issues.

Issue: Rapid loss of compound potency during thermal stress experiments.

This compound's thermal degradation is significantly accelerated by the presence of oxygen.[2]

Troubleshooting Steps:

  • Deoxygenate Solutions: Before heating, purge the aqueous solution and the headspace of the container with an inert gas like nitrogen or argon.

  • Use Sealed Ampoules: For prolonged heating, sealing the solution in glass ampoules under an inert atmosphere can drastically reduce degradation.

The following table summarizes the impact of atmospheric conditions on thermal degradation.

ConditionAtmosphere% this compound RemainingSource
Aqueous Solution (100°C for 44 days)Aerobic (Air)< 40%[2]
Aqueous Solution (100°C for 44 days)Anaerobic (N₂)> 90%[2]

This compound Degradation Pathway

The primary degradation pathways involve modifications to the phenothiazine ring and the piperazine side chain. Oxidation of the sulfur atom is a major route.

G cluster_0 This compound cluster_1 Degradation Products PCP This compound (C₂₀H₂₄ClN₃S) Sulfoxide This compound Sulfoxide (Major Product) PCP->Sulfoxide Oxidation (O₂) NOxide N-Oxide Derivatives PCP->NOxide Oxidation Dechloro Dechlorinated Products PCP->Dechloro Photolysis (Light) Other Other Minor Products (Demethylated, Hydroxylated) PCP->Other Heat, Light

Caption: Simplified degradation pathways of this compound.

Experimental Protocols

Protocol: Stability-Indicating RP-HPLC Method

To accurately quantify this compound and separate it from its degradation products, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential.[7][8][9] The following is a representative protocol synthesized from published methods.[7][10][13]

Objective: To determine the concentration of this compound and detect the presence of its impurities and degradation products.

1. Instrumentation & Materials:

  • HPLC system with UV or Photodiode Array (PDA) detector.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid or sodium 1-octanesulfonate (ion-pairing agent).

  • Phosphate buffer components.

  • This compound reference standard.

2. Chromatographic Conditions:

ParameterCondition
Column Agilent Zorbax SB-C18 or Bonus-RP (e.g., 250 x 4.6 mm, 5 µm) or equivalent C18 column.[8][13]
Mobile Phase A gradient or isocratic system. Example: Acetonitrile and an aqueous buffer (e.g., 0.1% Formic Acid or a phosphate buffer). A common ratio is Acetonitrile:Buffer (30:70 v/v).[13]
Flow Rate 1.0 mL/min.[9]
Detection (UV) 255 nm or 258 nm.[9][13]
Injection Vol. 10 - 20 µL.
Column Temp. Ambient or controlled (e.g., 30°C).

3. Standard & Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to a final concentration of ~1 mg/mL.

  • Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10 - 150 µg/mL).

  • Sample Preparation: Dilute the aqueous experimental sample with the mobile phase to fall within the range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis & System Suitability:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the working standards to generate a calibration curve (Peak Area vs. Concentration). Linearity should be confirmed (R² > 0.999).[8][13]

  • Inject the prepared samples.

  • The method is considered stability-indicating if degradation products (like this compound sulfoxide) are fully resolved from the parent this compound peak.[7][10]

This technical guide is intended for informational purposes to aid in experimental design and troubleshooting. Always refer to specific product datasheets and relevant pharmacopeial standards for official guidelines.

References

Methods for enhancing Prochlorperazine solubility in research buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed methods and troubleshooting advice for enhancing the solubility of Prochlorperazine in common research buffers.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous buffers?

A1: this compound, particularly as the maleate salt, is a lipophilic compound with low aqueous solubility. Its chemical structure contributes to its poor solubility in water and neutral pH buffers, making it challenging to prepare stock solutions for in vitro experiments. This compound maleate is described as practically insoluble in water[1][2][3].

Q2: What is the recommended starting solvent for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended starting solvent for this compound maleate[4]. It is advisable to first prepare a concentrated stock solution in 100% DMSO and then dilute it into the aqueous research buffer of choice.

Q3: What is the maximum recommended concentration of DMSO in my final working solution?

A3: For most in vitro cell-based assays, the final concentration of DMSO should be kept as low as possible, typically below 1%, to avoid solvent-induced cytotoxicity or off-target effects.

Q4: Can I prepare a stock solution of this compound in ethanol or methanol?

A4: this compound is freely soluble in alcohol[1][5]. While stock solutions can be made in ethanol or methanol, it is crucial to consider the potential effects of these solvents on your specific experimental system. Similar to DMSO, the final concentration of ethanol or methanol should be minimized in your working solution.

Q5: How does pH affect the solubility of this compound?

A5: this compound is a weak base. Its solubility is expected to increase in acidic conditions due to the protonation of its amine groups. A freshly prepared saturated solution of this compound maleate in water has a pH of 3.0 to 4.0[1].

Troubleshooting Guide

Issue: My this compound precipitated when I diluted my DMSO stock solution into my aqueous buffer.

  • Solution 1: Decrease the final concentration. The most straightforward solution is to lower the final concentration of this compound in your working solution.

  • Solution 2: Increase the percentage of co-solvent. If your experimental system can tolerate it, slightly increasing the final percentage of DMSO may help maintain solubility.

  • Solution 3: Use a different salt form. If you are using this compound maleate, consider using a more soluble salt form, such as this compound edisylate, which is soluble in water[1][5].

  • Solution 4: Employ solubility enhancers. Techniques such as the use of cyclodextrins can significantly improve the aqueous solubility of this compound.

Issue: I am observing unexpected effects in my cell-based assay.

  • Solution 1: Prepare a vehicle control. Always include a vehicle control in your experiments that contains the same concentration of the solvent (e.g., DMSO) as your test conditions to account for any solvent-induced effects.

  • Solution 2: Minimize solvent concentration. As mentioned, keep the final solvent concentration as low as possible.

  • Solution 3: Check the stability of your solution. Aqueous solutions of this compound may not be stable for long periods. It is recommended to prepare fresh working solutions for each experiment[4].

Solubility Data

The following tables summarize the solubility of this compound and its maleate salt in various solvents.

Table 1: Quantitative Solubility of this compound Maleate

SolventSolubilityReference
WaterVery slightly soluble[1][2]
Ethanol (95%)Very slightly soluble[2]
Chloroform (warm)Slightly soluble[1][5]
Diethyl etherPractically insoluble[2]
Acetic acid (100)Slightly soluble[2]
1:5 DMSO:PBS (pH 7.2)~0.16 mg/mL[4]
45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin2.3 mg/mL[6]

Table 2: Qualitative Solubility of this compound (Base and Salts)

CompoundSolventSolubilityReference
This compound (Base)WaterVery slightly soluble[1]
AlcoholFreely soluble[1][5]
ChloroformFreely soluble[1][5]
EtherFreely soluble[1][5]
This compound EdisylateWaterSoluble 1 in 2[1]
AlcoholSoluble 1 in 1500[1]
This compound MesilateWaterVery soluble[1]
AlcoholSparingly soluble[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Maleate Stock Solution in DMSO

Materials:

  • This compound maleate powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weigh out the desired amount of this compound maleate powder in a sterile container.

  • Add the required volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may aid dissolution.

  • Store the stock solution at -20°C for short-term storage. For long-term storage, consult the manufacturer's recommendations. Solutions in DMSO may be stable for up to 3 months at -20°C[6].

Protocol 2: Enhancing this compound Solubility with 2-Hydroxypropyl-β-cyclodextrin

This protocol is based on the principle of forming an inclusion complex to increase the aqueous solubility of a hydrophobic drug.

Materials:

  • This compound maleate

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Your desired aqueous research buffer (e.g., PBS, Tris-HCl)

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare the HP-β-CD solution: Dissolve the desired amount of HP-β-CD in your research buffer. For example, to prepare a 45% (w/v) solution, dissolve 450 mg of HP-β-CD in 1 mL of buffer.

  • Add this compound maleate: Add the this compound maleate powder to the HP-β-CD solution.

  • Facilitate complex formation: Stir the mixture vigorously on a magnetic stirrer for several hours at room temperature. Sonication can also be used to aid in the dissolution and complex formation.

  • Sterile filter: Once the this compound maleate is dissolved, sterile-filter the solution through a 0.22 µm filter to remove any undissolved particles and ensure sterility for cell culture experiments.

  • Determine the final concentration: It is recommended to determine the final concentration of this compound in the filtered solution using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Visualizations

Dopamine D2 Receptor Signaling Pathway

This compound acts as an antagonist at the dopamine D2 receptor (D2R), a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway initiated by D2R activation and how an antagonist like this compound interferes with it.

D2R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor (D2R) Dopamine->D2R Activates This compound This compound (Antagonist) This compound->D2R Blocks Gi Gi Protein D2R->Gi Activates Akt Akt D2R->Akt Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Modulates GSK3b GSK-3β Akt->GSK3b Inhibits GSK3b->CellularResponse Modulates

Caption: Dopamine D2 receptor signaling pathway and the inhibitory effect of this compound.

Experimental Workflow for an In Vitro Cell-Based Assay

The following diagram outlines a typical workflow for testing the effect of this compound on cells in an in vitro setting.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis PrepStock Prepare this compound Stock Solution (e.g., in DMSO) DiluteDrug Prepare Working Solutions of this compound & Vehicle Control PrepStock->DiluteDrug CultureCells Culture Cells to Desired Confluency TreatCells Treat Cells with this compound or Vehicle Control CultureCells->TreatCells DiluteDrug->TreatCells Incubate Incubate for Defined Period TreatCells->Incubate Assay Perform Cellular Assay (e.g., Viability, cAMP measurement) Incubate->Assay DataCollection Collect Data Assay->DataCollection DataAnalysis Analyze and Interpret Results DataCollection->DataAnalysis

Caption: A typical experimental workflow for in vitro cell-based assays with this compound.

References

Technical Support Center: Prochlorperazine In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the use of prochlorperazine in in vivo animal studies. It is intended for researchers, scientists, and drug development professionals to optimize their experimental design and troubleshoot potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dosage of this compound for mice and rats in in vivo studies?

The optimal dosage of this compound can vary depending on the animal model, the intended biological effect (e.g., antiemetic, antipsychotic), and the route of administration. It is always recommended to perform a dose-response study to determine the most effective dose for your specific experimental conditions. The tables below provide a summary of reported dosages from the literature to serve as a starting point.

Data Presentation: this compound Dosage in Animal Models

Table 1: Reported Dosages of this compound in Mice

Indication/EffectRoute of AdministrationDosage Range (mg/kg)Reference
AntinociceptionSubcutaneous (s.c.) / Intraperitoneal (i.p.)1 - 2[1]

Table 2: Estimated and Reported Dosages of this compound and Related Phenothiazines in Rats

CompoundIndication/EffectRoute of AdministrationDosage Range (mg/kg)Reference
This compoundMuscle relaxantIntraperitoneal (i.p.)10 (daily)[2]
Chlorpromazine (related phenothiazine)Behavioral studies (catalepsy, locomotor activity)Intraperitoneal (i.p.)1, 3, 10[3]

Note: Dosages for related compounds like chlorpromazine can be a useful starting point for designing dose-finding studies for this compound due to their similar mechanisms of action.

Q2: How should I prepare and store a this compound solution for injection?

For in vivo studies, this compound edisylate is typically used as it is soluble in water.[4]

Preparation:

  • Vehicle: Sterile isotonic saline (0.9% sodium chloride) is a commonly used vehicle.[2]

  • Concentration: The desired concentration will depend on the target dosage and the injection volume. For example, to administer a 1 mg/kg dose to a 25g mouse in a 0.1 mL volume, you would need a 0.25 mg/mL solution.

  • Procedure:

    • Aseptically weigh the required amount of this compound edisylate powder.

    • Dissolve it in the appropriate volume of sterile saline.

    • Ensure the solution is clear and free of particulates before administration. A slight yellowish discoloration is acceptable, but a markedly discolored solution should be discarded.[5]

Storage:

  • This compound solutions are light-sensitive and should be protected from light.[5]

  • Store the solution at a controlled room temperature, preferably between 15-30°C.[6]

  • Avoid freezing the solution.[6]

Q3: What is the primary mechanism of action of this compound?

This compound is a first-generation antipsychotic that primarily acts as a dopamine D2 receptor antagonist in the brain.[7][8] This blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla is responsible for its antiemetic effects.[4][9] It can also block other receptors, including histaminergic, cholinergic, and alpha-adrenergic receptors, which contribute to its broader pharmacological profile and side effects.[7][8]

Mandatory Visualization: this compound Signaling Pathway

prochlorperazine_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Signal Downstream Signaling (e.g., ↓cAMP) D2R->Signal Activates This compound This compound This compound->D2R Blocks

Caption: this compound's primary mechanism of action.

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Injection in Mice

This protocol provides a general guideline for administering this compound via intraperitoneal injection in mice.

Materials:

  • This compound solution (sterile)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% ethanol or other suitable disinfectant

  • Animal scale

Procedure:

  • Dosage Calculation: Weigh the mouse and calculate the required volume of the this compound solution based on the desired dosage.

  • Animal Restraint: Gently restrain the mouse by grasping the loose skin over its neck and back, ensuring the animal is secure but can breathe comfortably. Turn the mouse over to expose its abdomen.

  • Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or urinary bladder.

  • Injection:

    • Tilt the mouse's head slightly downwards.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure no fluid (e.g., blood, urine) is drawn into the syringe.

    • If the aspiration is clear, slowly inject the solution.

  • Post-injection Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions.

Protocol 2: Oral Gavage in Rats

This protocol describes the administration of this compound via oral gavage in rats. This method requires proper training and skill to avoid injury to the animal.

Materials:

  • This compound solution

  • Appropriately sized ball-tipped gavage needle (e.g., 16-18 gauge for adult rats)

  • Syringe

  • Animal scale

Procedure:

  • Dosage Calculation: Weigh the rat and calculate the necessary volume of the this compound solution.

  • Animal Restraint: Securely restrain the rat to prevent movement. One common method is to hold the rat's head and neck with one hand while supporting its body.

  • Gavage Needle Insertion:

    • Gently open the rat's mouth.

    • Carefully insert the gavage needle into the esophagus. The needle should pass with minimal resistance. Do not force the needle. If you feel resistance, the needle may be in the trachea. Withdraw and try again.

  • Administration: Once the needle is correctly positioned in the stomach, slowly administer the solution.

  • Post-administration Care: Gently remove the gavage needle and return the rat to its cage. Monitor the animal for any signs of distress, such as coughing or difficulty breathing.

Mandatory Visualization: Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_observe Observation & Data Collection A Calculate Dosage (mg/kg) B Prepare this compound Solution A->B C Weigh Animal B->C D Administer Drug (e.g., i.p., Oral Gavage) C->D E Monitor for Adverse Effects D->E F Conduct Behavioral/ Physiological Assays E->F G Collect Samples (Blood, Tissue) F->G

Caption: A general workflow for in vivo this compound studies.

Troubleshooting Guide

Issue 1: Excessive Sedation or Ataxia
  • Question: My animals are overly sedated and show a lack of coordination after this compound administration. What should I do?

  • Answer:

    • Reduce the Dosage: The most likely cause is that the dose is too high for the specific animal strain or model. Reduce the dosage in subsequent experiments.

    • Check for Drug Interactions: this compound's sedative effects can be potentiated by other CNS depressants.[5] Ensure that no other concurrently administered substances are contributing to the sedation.

    • Monitor Closely: Provide supportive care, ensuring easy access to food and water. Monitor the animals until they recover.

Issue 2: Extrapyramidal Symptoms (EPS)
  • Question: I am observing abnormal, involuntary movements (e.g., tremors, muscle rigidity) in my animals after dosing. What are these, and how can I manage them?

  • Answer: These are likely extrapyramidal symptoms (EPS), which are known side effects of dopamine receptor antagonists like this compound.[10]

    • Dose-Dependence: EPS are often dose-dependent. A lower dose may alleviate these effects while still providing the desired therapeutic outcome.

    • Anticholinergic Co-administration: In some clinical and preclinical settings, anticholinergic agents like benztropine or diphenhydramine are used to counteract EPS.[7] However, this would need to be carefully considered and justified in your experimental design as it introduces another variable.

    • Consider Alternatives: If EPS are a persistent issue, you might consider using an atypical antipsychotic with a lower propensity for these side effects, depending on the goals of your study.[11]

Issue 3: Injection Site Irritation
  • Question: There is swelling and redness at the injection site after subcutaneous administration. What could be the cause?

  • Answer: this compound solutions can cause local irritation.

    • Avoid Subcutaneous Route: The subcutaneous route is generally not recommended for this compound due to the risk of local irritation.[6] Intraperitoneal or intramuscular injections are often preferred.

    • Proper Injection Technique: Ensure you are using the correct injection technique and needle size. For intramuscular injections, administer the drug deep into a large muscle mass.

    • Vehicle pH: Check the pH of your vehicle. While saline is generally well-tolerated, ensure that the final pH of your this compound solution is within a physiologically acceptable range. The commercial injection has a pH of 4.2-6.2.[12]

Issue 4: Inconsistent or Lack of Efficacy
  • Question: I am not observing the expected antiemetic or behavioral effects of this compound. What could be wrong?

  • Answer:

    • Dosage: The dose may be too low. A dose-response study is crucial to establish the effective dose in your model.

    • Route of Administration: The bioavailability of this compound can vary with the route of administration. Oral administration generally has lower and more variable bioavailability compared to parenteral routes.[13]

    • Solution Stability: Ensure your this compound solution has been prepared and stored correctly, protected from light, to prevent degradation.[5]

    • Animal Model: The specific animal model of emesis or psychosis is critical. Ensure the model is appropriate and sensitive to dopamine D2 receptor antagonists.

References

Identifying and minimizing Prochlorperazine off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of Prochlorperazine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a first-generation antipsychotic drug that primarily functions as a dopamine D2 receptor antagonist.[1] Its therapeutic effects in treating nausea, vomiting, and psychosis are largely attributed to the blockade of these receptors in the brain.[1]

Q2: What are the known off-target effects of this compound?

This compound is known to interact with a variety of other receptors, which can lead to off-target effects in experiments. These include histaminergic, cholinergic, and noradrenergic receptors.[1] Such interactions can result in unintended biological responses and confound experimental results.

Q3: Why is it important to consider this compound's off-target effects in my experiments?

Q4: What are the general strategies to minimize off-target effects?

Several strategies can be employed to mitigate the impact of off-target effects:

  • Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect through dose-response studies.

  • Employ structurally unrelated compounds: Use other D2 receptor antagonists with different off-target profiles to confirm that the observed biological effect is genuinely mediated by D2 receptor blockade.

  • Utilize specific antagonists for off-targets: If a specific off-target is suspected to be causing an effect, co-treatment with a selective antagonist for that receptor can help to isolate the on-target signal.

  • Genetic approaches: Employ techniques like siRNA or CRISPR to knock down or knock out the suspected off-target receptor to validate its role in the observed phenotype.

This compound Binding Profile

The following table summarizes the binding affinities (Ki) of this compound for its primary target and several known off-targets. Lower Ki values indicate higher binding affinity. Data is compiled from the IUPHAR/BPS Guide to PHARMACOLOGY and other sources.

Receptor FamilyReceptor SubtypeSpeciesKi (nM)
Dopamine D2 Human3.61
D1Human-
D3Human-
D4Human-
Serotonin 5-HT2AHuman-
5-HT2CHuman-
5-HT1ARat-
Histamine H1Human-
Adrenergic α1--
α2--
Muscarinic M1-M5RatModerate Affinity

Data not available for all receptor subtypes from publicly accessible databases.

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine Off-Target Binding

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for a suspected off-target receptor.

Materials:

  • Cell membranes expressing the receptor of interest

  • Radiolabeled ligand specific for the receptor of interest

  • Unlabeled this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

  • 96-well microplates

Methodology:

  • Membrane Preparation: Prepare a crude membrane fraction from cells overexpressing the receptor of interest.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of cell membrane preparation

    • 50 µL of assay buffer or unlabeled this compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M)

    • 50 µL of the radiolabeled ligand at a concentration near its Kd.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Cell-Based Functional Assay to Assess Downstream Signaling

This protocol describes a general framework for a cell-based assay to investigate the functional consequences of this compound binding to an off-target receptor (e.g., a G-protein coupled receptor).

Materials:

  • A cell line endogenously or exogenously expressing the suspected off-target receptor.

  • This compound

  • A selective agonist for the off-target receptor

  • Assay reagents to measure a downstream signaling event (e.g., cAMP assay kit, calcium mobilization assay kit, reporter gene assay system).

  • Cell culture medium and supplements

  • 96-well cell culture plates

Methodology:

  • Cell Culture: Plate the cells in a 96-well plate and allow them to adhere and grow to the desired confluency.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of this compound or a vehicle control for a specified period.

  • Stimulation: Stimulate the cells with a selective agonist for the off-target receptor at a concentration that elicits a sub-maximal response (e.g., EC80).

  • Assay Measurement: Following stimulation, perform the assay to measure the downstream signaling event according to the manufacturer's instructions.

  • Data Analysis: Plot the response against the logarithm of the this compound concentration to determine if this compound inhibits or potentiates the agonist-induced signaling.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Phenotype Observed in a Cell-Based Assay

  • Possible Cause: The observed phenotype may be due to an off-target effect of this compound rather than its intended action on the D2 receptor.

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: Use a positive control (a known D2 receptor agonist/antagonist) to ensure your assay can detect D2-mediated effects.

    • Test a Structurally Different D2 Antagonist: If a different D2 antagonist with a distinct off-target profile produces the same phenotype, it is more likely to be an on-target effect.

    • Block Potential Off-Targets: If you suspect a specific off-target (e.g., H1 histamine receptor), co-incubate with a selective antagonist for that receptor and see if the unexpected phenotype is reversed.

    • Knockdown the Suspected Off-Target: Use siRNA or CRISPR to reduce the expression of the suspected off-target receptor. If the phenotype is diminished, this provides strong evidence for an off-target interaction.

Issue 2: High Background Signal in a Radioligand Binding Assay

  • Possible Cause: The radioligand or this compound may be binding non-specifically to the filters, tubes, or other proteins in the membrane preparation.

  • Troubleshooting Steps:

    • Optimize Washing: Increase the number and volume of washes with ice-cold wash buffer.

    • Use Low-Binding Plates: Utilize microplates designed for low protein binding.

    • Include a Blocking Agent: Add bovine serum albumin (BSA) to the assay buffer to block non-specific binding sites.

    • Check Radioligand Quality: Ensure the radioligand is not degraded, as this can increase non-specificity.

Issue 3: this compound Shows Lower Potency Than Expected

  • Possible Cause: The compound may have degraded, or there may be issues with its solubility in the assay buffer.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a stock solution for each experiment.

    • Check Solubility: Visually inspect the highest concentrations of this compound for any signs of precipitation. If necessary, adjust the solvent or use a solubilizing agent.

    • Verify Compound Integrity: If possible, verify the identity and purity of your this compound stock using analytical methods like HPLC or mass spectrometry.

Visualizations

prochlorperazine_signaling cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonist H1R Histamine H1 Receptor This compound->H1R Antagonist Alpha1R α1-Adrenergic Receptor This compound->Alpha1R Antagonist M1R Muscarinic M1 Receptor This compound->M1R Antagonist Gi Gαi D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CellularResponse_On Therapeutic Effects (e.g., antiemetic) PKA->CellularResponse_On Gq Gαq H1R->Gq Alpha1R->Gq M1R->Gq PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activity IP3_DAG->Ca_PKC CellularResponse_Off Side Effects (e.g., sedation, hypotension) Ca_PKC->CellularResponse_Off

Caption: this compound's on-target and potential off-target signaling pathways.

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation Phase cluster_validation Validation & Mitigation Start Unexpected Experimental Result with this compound Hypothesis Hypothesize Off-Target Effect Start->Hypothesis LitSearch Literature Search for Known Off-Targets Hypothesis->LitSearch BindingAssay In vitro Binding Assay (e.g., Radioligand Assay) Hypothesis->BindingAssay CellAssay Cell-Based Functional Assay BindingAssay->CellAssay StructurallyDifferent Test Structurally Unrelated D2 Antagonist CellAssay->StructurallyDifferent SpecificAntagonist Co-treat with Specific Off-Target Antagonist CellAssay->SpecificAntagonist GeneticValidation Genetic Knockdown/out of Suspected Off-Target CellAssay->GeneticValidation Conclusion Confirm or Refute Off-Target Hypothesis StructurallyDifferent->Conclusion SpecificAntagonist->Conclusion GeneticValidation->Conclusion

Caption: Experimental workflow for identifying this compound's off-target effects.

References

Prochlorperazine Degradation Analysis: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of prochlorperazine and its degradation byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of this compound?

A1: this compound primarily degrades through oxidation, photolysis, and metabolism. Key degradation pathways include:

  • Sulfoxidation: The sulfur atom in the phenothiazine ring is oxidized to form this compound sulfoxide, a major degradation product and metabolite.[1][2][3]

  • N-Oxidation: The nitrogen atoms in the piperazine ring can be oxidized to form this compound 1'-N-oxide and this compound 4'-N-oxide.[2][4]

  • Dechlorination: Under photolytic stress, the chlorine atom at the C2 position can be removed, leading to the formation of perazine.[2][4]

  • Demethylation: The methyl group on the piperazine ring can be removed, resulting in N-desmethyl this compound.[2][5][6]

  • Hydroxylation: A hydroxyl group can be introduced onto the phenothiazine ring, for instance, forming 7-hydroxythis compound.[4][5]

Q2: What are the major degradation byproducts of this compound observed under forced degradation conditions?

A2: Forced degradation studies, which intentionally expose the drug to harsh conditions, reveal several key byproducts. The major degradation products observed under different stress conditions are summarized below.

Stress ConditionMajor Degradation ByproductsReference
Oxidative (e.g., H₂O₂) This compound sulfoxide, this compound 1'-N-oxide, this compound 4'-N-oxide[4]
Photolytic (e.g., UV light) Perazine (dechlorination product), this compound sulfoxide, 2-hydroxyperazine[2][4]
Acidic Hydrolysis This compound is relatively stable, but some formation of this compound sulfoxide may occur due to dissolved oxygen.[4]
Basic Hydrolysis This compound exhibits good stability under basic conditions.[4]
Thermal Degradation is generally slower compared to photolytic and oxidative conditions.[2]

Q3: What analytical techniques are most suitable for analyzing this compound and its degradation byproducts?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common and effective technique.

  • HPLC with UV detection is widely used for routine analysis and stability-indicating assays.[3][7]

  • HPLC with Mass Spectrometry (LC-MS) is essential for the identification and structural elucidation of unknown degradation products.[2][4]

Experimental Protocols

Protocol 1: Forced Degradation of this compound

This protocol outlines the conditions for inducing the degradation of this compound to study its stability and generate degradation byproducts.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with 1 N HCl.

    • Incubate at 80°C for 48 hours.[4]

    • Neutralize the solution with 1 N NaOH before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 1 N NaOH.

    • Incubate at 80°C for 24 hours.[4]

    • Neutralize the solution with 1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.[4]

  • Thermal Degradation:

    • Store the solid drug substance in a hot air oven at 120°C for 48 hours.[4]

    • Dissolve the stressed sample in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose the stock solution to UV light (e.g., 254 nm) or sunlight.[2] The duration of exposure will depend on the light intensity.

3. Sample Analysis:

  • Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a general framework for an HPLC method capable of separating this compound from its degradation byproducts.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[8]

  • Mobile Phase: A gradient elution is often necessary to achieve adequate separation.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[3]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor resolution between this compound and its sulfoxide. - Inappropriate mobile phase composition or pH.- Column degradation.- Optimize the mobile phase gradient. A shallower gradient may improve separation.- Adjust the pH of the aqueous mobile phase.[9]- Replace the column or use a guard column to protect the analytical column.[10]
Peak tailing for this compound. - Secondary interactions with residual silanols on the column.- Column overload.- Use a mobile phase with a lower pH (e.g., adding trifluoroacetic acid) to suppress silanol interactions.[11]- Reduce the sample concentration or injection volume.[9]
Variable retention times. - Fluctuations in mobile phase composition.- Temperature variations.- Ensure proper mixing and degassing of the mobile phase.[10]- Use a column thermostat to maintain a consistent temperature.[10]
Ghost peaks in the chromatogram. - Contamination in the mobile phase or from the sample injector.- Use high-purity solvents and freshly prepared mobile phase.- Clean the injector and sample loop.
Low sensitivity for certain degradation products. - Inappropriate detection wavelength.- Use a photodiode array (PDA) detector to determine the optimal detection wavelength for all compounds of interest.

Visualizing Degradation Pathways and Workflows

prochlorperazine_degradation cluster_oxidation Oxidation cluster_photolysis Photolysis cluster_metabolism Metabolism This compound This compound Prochlorperazine_Sulfoxide This compound Sulfoxide This compound->Prochlorperazine_Sulfoxide H₂O₂ / Metabolism Prochlorperazine_N_Oxide This compound N-Oxide This compound->Prochlorperazine_N_Oxide H₂O₂ Perazine Perazine (Dechlorination) This compound->Perazine UV Light N_desmethyl_this compound N-desmethyl This compound This compound->N_desmethyl_this compound CYP Enzymes Hydroxy_this compound 7-Hydroxy This compound This compound->Hydroxy_this compound CYP Enzymes

Caption: this compound degradation pathways.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Forced_Degradation Forced Degradation (Acid, Base, H₂O₂, Heat, Light) Sample_Dilution Sample Dilution & Filtration Forced_Degradation->Sample_Dilution HPLC_Separation HPLC Separation (C18 Column, Gradient Elution) Sample_Dilution->HPLC_Separation Detection Detection (UV or MS) HPLC_Separation->Detection Peak_Integration Peak Integration & Quantification Detection->Peak_Integration Byproduct_Identification Byproduct Identification (LC-MS) Detection->Byproduct_Identification

Caption: Experimental workflow for byproduct analysis.

troubleshooting_logic Problem Chromatographic Problem (e.g., Poor Resolution) Check_Method Check Method Parameters (Mobile Phase, Gradient, etc.) Problem->Check_Method Check_Hardware Check Hardware (Column, Pump, Detector) Problem->Check_Hardware Optimize_Method Optimize Method Check_Method->Optimize_Method Replace_Component Replace Component Check_Hardware->Replace_Component Solution Problem Resolved Optimize_Method->Solution Replace_Component->Solution

Caption: Troubleshooting logical relationships.

References

Prochlorperazine-Induced Sedation in Animal Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing prochlorperazine-induced sedation in animal models. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges during in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to ensure the successful and ethical use of this compound in your research.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter with this compound-induced sedation in your animal models.

Q1: My animals are too sedated after this compound administration, affecting the primary endpoints of my study. What can I do?

A1: Excessive sedation is a common side effect. Consider the following troubleshooting steps:

  • Dose Reduction: The most straightforward approach is to lower the dose of this compound. Sedation is a dose-dependent effect. We recommend performing a dose-response study to determine the optimal dose that achieves the desired therapeutic effect with minimal sedation.

  • Time-Course Evaluation: The sedative effects of this compound may be most pronounced at specific time points post-administration. Conduct a time-course study to identify a window where the primary experimental endpoint can be measured before or after peak sedation.

  • Alternative Antiemetic: If the primary purpose of this compound is for its antiemetic properties, consider using a newer generation antiemetic with a more selective mechanism of action and a lower propensity for sedation, such as a 5-HT3 antagonist (e.g., ondansetron).[1]

  • Pharmacological Reversal: In some instances, a reversal agent may be appropriate. However, specific antagonists for this compound are not available. The use of central nervous system (CNS) stimulants should be approached with caution and requires thorough validation for your specific experimental model.

Q2: What are the typical clinical signs of this compound-induced sedation in rodents?

A2: Recognizing the signs of sedation is crucial for accurate assessment. Common signs include:

  • Decreased Locomotor Activity: Reduced movement around the cage is a primary indicator.[2][3]

  • Ataxia: An unsteady or wobbly gait.

  • Loss of Righting Reflex: At higher doses, the animal may be unable to right itself when placed on its back. This is a key measure of deep sedation or anesthesia.[4][5]

  • Ptosis: Drooping of the eyelids.

  • Piloerection: Hair standing on end.

  • Decreased Muscle Tone: The animal may appear limp or have reduced resistance to handling.

Q3: Are there any known reversal agents for this compound-induced sedation?

A3: There is no specific antagonist for this compound. However, some CNS stimulants and other agents have been investigated to counteract sedative effects of various drugs, and their applicability to this compound should be considered investigational.

  • CNS Stimulants:

    • Amphetamine: As a dopamine and norepinephrine releasing agent, amphetamine can counteract sedation.[6][7] However, it can also have its own behavioral effects and may interfere with the primary study endpoints.[8] Chlorpromazine, a related phenothiazine, has been used to antagonize the central stimulant effects of amphetamines.[9]

    • Caffeine: A non-specific adenosine receptor antagonist, caffeine has been shown to reverse sedation from general anesthesia and other sedatives.[10][11][12]

  • Cholinesterase Inhibitors:

    • Physostigmine: this compound has anticholinergic properties. Physostigmine, a cholinesterase inhibitor that crosses the blood-brain barrier, can reverse sedation induced by drugs with anticholinergic effects.[13][14][15][16][17][18]

  • Anticholinergics for Extrapyramidal Symptoms:

    • Benztropine: While primarily used to treat the extrapyramidal side effects of antipsychotics like this compound, benztropine itself has anticholinergic and some antihistaminic effects.[2][19][20][21] It is not typically used to reverse sedation and may even contribute to it.[3]

It is critical to conduct pilot studies to determine the efficacy and potential confounding effects of any potential reversal agent in your specific experimental paradigm.

Q4: Can I co-administer other drugs with this compound?

A4: Co-administration of other drugs should be done with caution as it can potentiate the sedative effects of this compound. Drugs to be mindful of include:

  • Opioids

  • Benzodiazepines

  • Barbiturates

  • Other CNS depressants [1]

Quantitative Data Summary

The following tables summarize dose-related effects of phenothiazines on sedation-related behaviors in animal models. Note that data for this compound is limited, and data for the related compound chlorpromazine is included for reference.

Table 1: Effect of Chlorpromazine on Locomotor Activity in Mice

Dose (mg/kg)Route of AdministrationEffect on Locomotor ActivityDuration of EffectReference
5Intraperitoneal (i.p.)Abolished spontaneous locomotor activity8 hours[3]
1, 3, 10Intraperitoneal (i.p.)Induced catalepsy and influenced locomotor sensitization21 days (chronic study)

Table 2: Dosing of this compound in Dogs and Cats (for antiemetic use)

SpeciesDose (mg/kg)Route of AdministrationFrequencyReference
Dogs & Cats0.1 - 0.5Intramuscular or SubcutaneousEvery 6 to 8 hours[22]
Dogs1OralEvery 12 hours[22]

Note: These doses are for antiemetic purposes and significant sedation may be observed.

Experimental Protocols

Protocol 1: Assessment of Sedation using the Locomotor Activity Test

Objective: To quantify the sedative effect of this compound by measuring spontaneous movement in an open field arena.

Materials:

  • Open field arena (e.g., 40 cm x 40 cm x 30 cm)[23]

  • Video tracking software

  • Animal subjects (mice or rats)

  • This compound solution

  • Vehicle control (e.g., saline)

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.[23] Handle the animals for a few days prior to the experiment to reduce stress-induced behavioral changes.

  • Baseline Activity: Place each animal individually in the center of the open field arena and record its activity for a predetermined period (e.g., 15-60 minutes) to establish a baseline.[23]

  • Drug Administration: Administer this compound or vehicle control at the desired dose and route.

  • Post-treatment Activity: Immediately after injection, place the animal back into the open field arena and record locomotor activity for a set duration.

  • Data Analysis: The video tracking software will provide parameters such as total distance traveled, time spent mobile, and entries into different zones of the arena. Compare the post-treatment activity to the baseline activity and between the this compound and vehicle groups. A significant decrease in locomotor activity is indicative of sedation.

Protocol 2: Assessment of Sedation using the Righting Reflex Test

Objective: To determine the level of sedation by assessing the animal's ability to right itself.

Materials:

  • Animal subjects (mice or rats)

  • This compound solution

  • Vehicle control (e.g., saline)

  • A soft, flat surface for testing

Procedure:

  • Drug Administration: Administer this compound or vehicle control at the desired dose and route.

  • Assessment: At predetermined time points after administration, gently place the animal on its back on the testing surface.

  • Observation: Observe if the animal can right itself (i.e., return to a prone position with all four paws on the surface) within a specified time (e.g., 30 seconds).[4]

  • Scoring:

    • Present Righting Reflex: The animal successfully rights itself.

    • Loss of Righting Reflex (LORR): The animal fails to right itself within the specified time. This indicates a significant level of sedation.[4][5]

  • Data Analysis: Record the latency to the loss of righting reflex and the duration of LORR. Compare these parameters between different dose groups and the vehicle control.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Sedation

This compound induces sedation primarily through its antagonist activity at Dopamine D2 receptors.[1] It also has effects on Histamine H1 and Muscarinic M1 receptors, which contribute to its sedative and other side effects.[1]

prochlorperazine_sedation_pathway This compound This compound d2_receptor Dopamine D2 Receptor This compound->d2_receptor Antagonism h1_receptor Histamine H1 Receptor This compound->h1_receptor Antagonism m1_receptor Muscarinic M1 Receptor This compound->m1_receptor Antagonism downstream_d2 Decreased Dopaminergic Neurotransmission d2_receptor->downstream_d2 Leads to downstream_h1 Decreased Histaminergic Neurotransmission h1_receptor->downstream_h1 Leads to downstream_m1 Decreased Cholinergic Neurotransmission m1_receptor->downstream_m1 Leads to sedation Sedation downstream_d2->sedation downstream_h1->sedation downstream_m1->sedation

Caption: this compound's multi-receptor antagonism leading to sedation.

Experimental Workflow for Managing this compound-Induced Sedation

This workflow outlines a logical progression for addressing and mitigating unwanted sedation in your animal studies.

experimental_workflow start Start: this compound-induced sedation observed dose_response Conduct Dose-Response Study start->dose_response time_course Conduct Time-Course Study start->time_course assess_sedation Assess sedation at each dose/time point (Locomotor Activity, Righting Reflex) dose_response->assess_sedation time_course->assess_sedation optimal_dose_time Optimal Dose/Time Point Identified? assess_sedation->optimal_dose_time proceed Proceed with Experiment optimal_dose_time->proceed Yes consider_alternatives Consider Alternative Antiemetic (e.g., 5-HT3 antagonist) optimal_dose_time->consider_alternatives No end End proceed->end reversal_agent Investigate Reversal Agent (e.g., Caffeine, Physostigmine) consider_alternatives->reversal_agent pilot_study Conduct Pilot Study with Reversal Agent reversal_agent->pilot_study validate_reversal Validate Reversal Agent Efficacy and Lack of Confounding Effects pilot_study->validate_reversal validate_reversal->proceed

Caption: A stepwise approach to managing this compound-induced sedation.

References

Prochlorperazine Oral Bioavailability Enhancement: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of prochlorperazine.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound low?

This compound's therapeutic efficacy is hindered by its low and variable oral bioavailability, which is approximately 12.5%.[1] This is primarily due to two main factors:

  • Low Aqueous Solubility : this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low solubility and high permeability.[2] Its poor solubility in gastrointestinal fluids limits its dissolution, which is a prerequisite for absorption.

  • High First-Pass Metabolism : After oral administration, this compound undergoes extensive metabolism in the liver and intestinal wall before it can reach systemic circulation.[3][4] This "first-pass effect" significantly reduces the amount of active drug that becomes available to the body.[3][5]

Q2: What are the primary strategies to overcome the low oral bioavailability of this compound?

Researchers are exploring several innovative formulation strategies to enhance the oral bioavailability of this compound. These can be broadly categorized as:

  • Bypassing First-Pass Metabolism : This involves developing formulations that allow for absorption directly into the systemic circulation, avoiding the gastrointestinal tract and the liver. Buccal and sublingual delivery systems are prime examples.[3][4][6][7][8]

  • Enhancing Solubility and Dissolution Rate : These strategies focus on improving the dissolution of this compound in the gastrointestinal fluid, thereby increasing the concentration gradient for absorption. Key approaches include nanoformulations like nanoemulsions and nanosuspensions.[1][2][9][10]

  • Modifying Drug Release : Fast-disintegrating tablets are designed to release the drug rapidly in the oral cavity, which can lead to some pre-gastric absorption and faster onset of action.[11]

Q3: How does buccal delivery improve this compound's bioavailability?

Buccal delivery involves placing a specially designed tablet or film in the buccal pouch (between the cheek and gum), where it adheres to the mucosa and releases the drug. This route offers several advantages:

  • Direct Absorption : The rich vasculature of the buccal mucosa allows for direct absorption of this compound into the systemic circulation, bypassing the gastrointestinal tract and the liver's first-pass metabolism.[4][6][8]

  • Higher Plasma Concentrations : Studies have shown that buccal administration of this compound can produce plasma concentrations more than twice as high as those achieved with oral tablets, with significantly less variability.[3][7]

  • Reduced Metabolite Exposure : By avoiding the first-pass effect, buccal delivery results in approximately half the exposure to metabolites compared to oral administration.[3][7]

Troubleshooting Guide

Scenario 1: Inconsistent results in in-vitro dissolution studies of our nanoemulsion formulation.

  • Possible Cause 1: Formulation Instability.

    • Troubleshooting Step : Re-evaluate the components of your nanoemulsion. The choice of oil, surfactant, and co-surfactant is critical for stability.[9][10] Ensure the hydrophilic-lipophilic balance (HLB) of your surfactant system is optimal for creating a stable oil-in-water (o/w) nanoemulsion.[9] Perform stability studies, including droplet size analysis and zeta potential measurements over time, to assess for any signs of coalescence or Oswald ripening.[9][10]

  • Possible Cause 2: Inappropriate Dissolution Medium.

    • Troubleshooting Step : The dissolution medium should mimic the in-vivo conditions of the intended site of absorption. For oral delivery, this is typically simulated gastric fluid (pH 1.2) followed by simulated intestinal fluid (pH 6.8). Ensure the pH and composition of your medium are appropriate and that you are using a suitable apparatus (e.g., USP Apparatus II - Paddle).

  • Possible Cause 3: Issues with the Drug Release Mechanism.

    • Troubleshooting Step : The release of this compound from the nanoemulsion is dependent on the partitioning of the drug from the oil phase to the aqueous medium. The solubility of the drug in the chosen oil phase can influence this.[9] Consider if the surfactant concentration is creating a barrier to drug release.

Scenario 2: Low permeation of this compound across an in-vitro buccal mucosal model from our fast-dissolving film.

  • Possible Cause 1: Inadequate Mucoadhesion.

    • Troubleshooting Step : The film must adhere to the mucosal surface for a sufficient duration to allow for drug permeation. Evaluate the mucoadhesive properties of your film-forming polymer (e.g., HPMC).[12][13] You may need to adjust the polymer concentration or incorporate a mucoadhesive agent.

  • Possible Cause 2: Poor Drug Partitioning into the Mucosa.

    • Troubleshooting Step : The formulation should facilitate the partitioning of this compound from the film into the lipid-rich mucosal membrane. The inclusion of permeation enhancers can be beneficial. Also, ensure the pH of the formulation is optimized, as this can affect the ionization state and subsequent permeability of the drug.

  • Possible Cause 3: Limited Drug Release from the Film Matrix.

    • Troubleshooting Step : The drug needs to be released from the polymer matrix to be available for absorption. The in-vitro dissolution rate of the film should be characterized. If the release is too slow, you may need to modify the formulation by adjusting the type or concentration of the film-forming polymer and plasticizer.[12]

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters for Different this compound Formulations

FormulationRoute of AdministrationKey Pharmacokinetic FindingsReference
Conventional TabletOralLow and variable absorption, high first-pass metabolism.[3][4][5]
Buccal Tablet/FilmBuccalPlasma concentrations more than twice as high as oral tablets; less than half the variability; approximately half the metabolite exposure.[3][7]
NanoemulsionOralSignificantly higher rate and extent of drug release compared to pure drug powder and marketed tablets in in-vitro studies.[9][10]
NanosuspensionOralEnhanced dissolution rate (93.24% in 120 minutes for an optimized formulation).[1][2]
Fast-Disintegrating TabletOral (intended for pre-gastric absorption)Faster disintegration and dissolution characteristics compared to conventional tablets.[11]

Experimental Protocols

Protocol 1: Preparation of this compound Nanoemulsion by Spontaneous Emulsification (Titration Method)

Objective: To prepare a stable oil-in-water (o/w) nanoemulsion of this compound to enhance its solubility and dissolution.

Materials:

  • This compound (PCP)

  • Oil phase (e.g., Peppermint oil)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol HP)

  • Distilled water

Methodology:

  • Solubility Studies: Determine the solubility of PCP in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity for the drug.[9][10]

  • Construction of Pseudo-Ternary Phase Diagrams: To identify the nanoemulsion existence area, construct pseudo-ternary phase diagrams for different surfactant/co-surfactant (Smix) ratios (e.g., 1:1, 2:1, 3:1, 4:1).

  • Preparation of the Nanoemulsion:

    • Accurately weigh the required amounts of oil, surfactant, and co-surfactant.

    • Dissolve the this compound in the oil phase.

    • Add the surfactant and co-surfactant to the oil-drug mixture and mix thoroughly. This forms the organic phase.

    • Slowly titrate the aqueous phase (distilled water) into the organic phase with continuous stirring using a magnetic stirrer.[9][10]

    • The endpoint is the formation of a clear and transparent nanoemulsion.

  • Characterization:

    • Droplet Size and Polydispersity Index (PDI): Analyze using dynamic light scattering.

    • Zeta Potential: Measure to assess the stability of the nanoemulsion.

    • In-vitro Drug Release: Perform dissolution studies using a USP dissolution apparatus in appropriate media (e.g., simulated gastric and intestinal fluids).

Protocol 2: Fabrication of this compound Buccal Films by Solvent Casting Method

Objective: To prepare a mucoadhesive buccal film of this compound for bypassing first-pass metabolism.

Materials:

  • This compound maleate

  • Film-forming polymer (e.g., HPMC)

  • Plasticizer (e.g., Glycerol)

  • Solubilizing agent (e.g., Beta-cyclodextrin)

  • Saliva stimulating agent (e.g., Citric acid)

  • Sweetening agent (e.g., Mannitol)

  • Solvent (e.g., Distilled water)

Methodology:

  • Preparation of the Polymer Solution: Dissolve the required amount of HPMC in distilled water with continuous stirring to form a homogenous polymer solution.[12]

  • Preparation of the Drug Solution: In a separate beaker, dissolve this compound maleate, beta-cyclodextrin, glycerol, citric acid, and mannitol in distilled water.[12]

  • Mixing: Add the drug solution to the polymer solution and stir until a clear, homogenous solution is obtained.

  • Casting: Pour the final solution into a petri dish or a suitable casting surface.

  • Drying: Allow the solvent to evaporate at room temperature or in a controlled environment (e.g., an oven at a specific temperature) for a specified period (e.g., 24 hours).

  • Film Retrieval and Cutting: Once dried, carefully retrieve the film and cut it into the desired size and shape.

  • Characterization:

    • Physical Appearance and Surface Texture: Visual inspection.

    • Thickness and Weight Uniformity: Measure at different points of the film.

    • Folding Endurance: Assess the flexibility of the film.

    • Drug Content Uniformity: Determine the amount of drug in individual film units.

    • In-vitro Disintegration and Dissolution Studies: Evaluate the drug release profile.

    • Ex-vivo Mucoadhesion and Permeation Studies: Use an appropriate mucosal tissue model (e.g., porcine buccal mucosa) to assess the film's adhesive properties and the drug's permeation profile.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In-Vitro & Ex-Vivo Characterization cluster_invivo In-Vivo Evaluation start Identify Challenge: Low Oral Bioavailability strategy Select Strategy: 1. Bypass First-Pass 2. Enhance Solubility start->strategy formulation Formulate Delivery System: - Buccal Film - Nanoemulsion - Nanosuspension strategy->formulation physchem Physicochemical Tests: - Size, Zeta Potential - Drug Content formulation->physchem dissolution In-Vitro Dissolution/ Disintegration physchem->dissolution permeation Ex-Vivo Permeation (e.g., Buccal Mucosa) dissolution->permeation animal_studies Animal Pharmacokinetic Studies (Cmax, Tmax, AUC) permeation->animal_studies clinical_trials Human Clinical Trials (Bioavailability Assessment) animal_studies->clinical_trials

Caption: Experimental workflow for developing and evaluating novel this compound formulations.

logical_relationship cluster_problem Core Problem cluster_causes Underlying Causes cluster_solutions Formulation Solutions cluster_outcome Desired Outcome low_bioavailability Low Oral Bioavailability of this compound poor_solubility Poor Aqueous Solubility (BCS Class II) low_bioavailability->poor_solubility first_pass High First-Pass Metabolism low_bioavailability->first_pass solubility_enhancement Solubility Enhancement (Nanoformulations) poor_solubility->solubility_enhancement bypass_metabolism Bypass Metabolism (Buccal/Sublingual Delivery) first_pass->bypass_metabolism improved_bioavailability Improved Bioavailability & Therapeutic Efficacy solubility_enhancement->improved_bioavailability bypass_metabolism->improved_bioavailability

Caption: Logical relationship between the problem, causes, solutions, and outcome.

signaling_pathway cluster_oral Conventional Oral Route cluster_buccal Buccal Delivery Route oral_admin Oral Administration gi_tract GI Tract (Dissolution & Absorption) oral_admin->gi_tract portal_vein Portal Vein gi_tract->portal_vein liver Liver (First-Pass Metabolism) portal_vein->liver systemic_circulation_oral Systemic Circulation (Low Bioavailability) liver->systemic_circulation_oral metabolites Inactive Metabolites liver->metabolites buccal_admin Buccal Administration buccal_mucosa Buccal Mucosa (Direct Absorption) buccal_admin->buccal_mucosa systemic_circulation_buccal Systemic Circulation (High Bioavailability) buccal_mucosa->systemic_circulation_buccal

Caption: Comparison of this compound's pathway via oral vs. buccal administration.

References

Addressing light sensitivity of Prochlorperazine solutions during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Prochlorperazine solutions, focusing on addressing their light sensitivity during experiments.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect this compound solutions from all light sources?

A1: Yes, it is critical to protect this compound solutions from all light sources, including direct sunlight, UV light, and even fluorescent or diffuse laboratory light.[1] Exposure to light can cause degradation of the compound, leading to inaccurate experimental results.[2] The rate of degradation is highest with sunlight, followed by UV light (254 nm), and then fluorescent/diffuse light.[1]

Q2: What are the visible signs of this compound solution degradation due to light exposure?

A2: A noticeable sign of degradation is a discoloration of the solution.[2] For instance, this compound edisylate injection may show discoloration if not protected from light, and such solutions should be discarded. Tablets that have been repackaged and exposed to light may develop a progressive grey discoloration.[2]

Q3: What are the primary degradation products of this compound when exposed to light?

A3: The main degradation pathways include sulfoxidation, dechlorination, demethylation, and N-oxidation.[1] One of the major degradation products is this compound sulfoxide.[3] These degradants are generally considered inactive at the dopamine receptors.[1]

Q4: How should I store my this compound stock solutions and working solutions?

A4: Commercially available preparations of this compound should be stored in tight, light-resistant containers.[4] It is recommended to use amber-colored vials or wrap containers with aluminum foil to block out light.[5][6] For injectable solutions, amber ampoules have been shown to significantly retard the rate of degradation under all photolytic conditions.[1] Oral solutions and injections should preferably be stored between 15-30°C and protected from freezing.

Q5: Can I work with this compound solutions on an open lab bench?

A5: It is strongly advised to minimize exposure to ambient light. If possible, conduct all manipulations of this compound solutions in a darkened room or under brown or red colored light, which has a longer wavelength and is less energetic.[6][7] If a darkened room is not available, work in a designated low-light area and keep all containers with the solution covered with aluminum foil or in opaque tubes.[5]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent or non-reproducible experimental results. Degradation of this compound due to light exposure.1. Prepare fresh solutions for each experiment. 2. Ensure all handling and storage protocols for light-sensitive compounds are strictly followed. 3. Use a stability-indicating HPLC method to check the purity of your solution before use.[3][8]
The solution has changed color (e.g., turned yellow or grey). Significant degradation of this compound has occurred.1. Discard the solution immediately. Do not use it for any experiments. 2. Review your light protection procedures for solution preparation, storage, and handling. 3. Prepare a fresh solution using appropriate light-protective measures.
Lower than expected potency or activity of the this compound solution. The active concentration of this compound is lower than calculated due to photodegradation.1. Quantify the concentration of your stock solution using a validated analytical method like UV-Vis spectroscopy or HPLC before preparing working dilutions.[8] 2. Prepare fresh dilutions from a protected stock solution immediately before each experiment.

Data on this compound Photodegradation

The following table summarizes the relative rates of degradation of this compound solutions under different light conditions.

Light SourceRelative Degradation Rate
SunlightHighest
UV Light (254 nm)High
Fluorescent / Diffuse LightModerate

This data is a qualitative summary based on findings that the degradation rate decreases in the order of sunlight > UV light 254 nm > fluorescent/diffuse light.[1]

Experimental Protocols

Protocol for Handling Light-Sensitive this compound Solutions

This protocol outlines the key steps to minimize light-induced degradation of this compound solutions during experimental procedures.

1. Preparation of Stock and Working Solutions:

  • Conduct all weighing and dissolution steps in a darkened room or under low-light conditions (e.g., using a safelight with a red or brown filter).
  • Use amber-colored volumetric flasks and glassware. If unavailable, wrap all glassware, including beakers, flasks, and cylinders, with aluminum foil.
  • Dissolve this compound in a suitable solvent as per your experimental requirements.

2. Storage of Solutions:

  • Store stock solutions in amber-colored vials or foil-wrapped containers at the recommended temperature (typically 15-30°C for many formulations).
  • Aliquot stock solutions into smaller, single-use volumes to avoid repeated exposure of the entire stock to light during the preparation of working solutions.

3. Experimental Procedures:

  • When treating cells or performing assays, work quickly to minimize the time the solution is exposed to ambient light.
  • Use opaque or foil-wrapped tubes for dilutions and transfers.
  • If using multi-well plates, use opaque plates if possible. If transparent plates are necessary, cover them with an opaque lid or aluminum foil immediately after adding the this compound solution.
  • When incubating, ensure the incubator is in a dark room or that the plates are shielded from any internal light sources.

4. Analysis:

  • For analytical procedures such as HPLC or spectrophotometry, prepare samples in amber autosampler vials or wrap the vials in foil.
  • If possible, use an autosampler with a cover to protect the samples from light while they are in the queue for analysis.

Visualizations

G Experimental Workflow for Handling this compound cluster_prep Solution Preparation (Low Light) cluster_exp Experimentation cluster_analysis Analysis prep1 Weigh this compound prep2 Dissolve in Solvent prep1->prep2 prep3 Store in Amber Vial/Foil-Wrapped Container prep2->prep3 exp1 Prepare Dilutions in Opaque Tubes prep3->exp1 exp2 Treat Cells/Perform Assay exp1->exp2 exp3 Incubate (Protected from Light) exp2->exp3 an1 Collect Samples in Amber Vials exp3->an1 an2 Analyze (e.g., HPLC, Spectrophotometry) an1->an2

Caption: Workflow for handling light-sensitive this compound solutions.

G This compound's Mechanism of Action at the D2 Receptor cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC cAMP ↓ cAMP AC->cAMP Response Inhibition of Downstream Signaling cAMP->Response This compound This compound This compound->D2R Blocks

Caption: this compound as a dopamine D2 receptor antagonist.

References

Technical Support Center: Mitigating Extrapyramidal Side Effects of Prochlorperazine in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on mitigating the extrapyramidal side effects (EPS) of Prochlorperazine in preclinical studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments.

Issue 1: High variability in the intensity of this compound-induced catalepsy in rats.

  • Possible Cause 1: Inconsistent Drug Administration.

    • Solution: Ensure consistent intraperitoneal (i.p.) injection technique. The volume and site of injection should be uniform across all animals. Prepare fresh drug solutions daily to avoid degradation.

  • Possible Cause 2: Environmental Factors.

    • Solution: Conduct behavioral testing in a quiet, low-stress environment. Acclimatize animals to the testing room for at least 30 minutes before the experiment. Be aware that repeated testing in the same context can intensify the cataleptic response.

  • Possible Cause 3: Inter-animal differences.

    • Solution: Use a sufficient number of animals per group to account for individual variability. Ensure that animals are of a similar age and weight. Consider using a genetically homogenous strain of rats, such as Sprague-Dawley or Wistar, which have been reported in studies of neuroleptic-induced EPS.

Issue 2: Difficulty in reliably inducing vacuous chewing movements (VCMs) with this compound.

  • Possible Cause 1: Insufficient Duration of Treatment.

    • Solution: VCMs are a tardive dyskinesia-like side effect and typically require chronic administration of the antipsychotic. Treatment periods of several weeks are often necessary.

  • Possible Cause 2: Inadequate Dosage.

    • Solution: While specific data for this compound is limited, studies with other typical antipsychotics like haloperidol use doses in the range of 1-5 mg/kg/day. A dose-finding study for this compound may be necessary.

  • Possible Cause 3: Method of Observation.

    • Solution: VCMs should be observed in a quiet environment where the animal is not disturbed. A 10-minute acclimatization period in the observation cage is recommended before a 2 to 5-minute observation period. The rater should be blinded to the treatment groups to avoid bias.

Issue 3: Mitigating agent (e.g., benztropine) is not effectively reversing this compound-induced EPS.

  • Possible Cause 1: Inappropriate Timing of Administration.

    • Solution: Administer the mitigating agent at a time point that coincides with the peak effect of this compound. For acute EPS like dystonia, the mitigating agent can be given shortly before or concurrently with this compound.

  • Possible Cause 2: Incorrect Dosage of the Mitigating Agent.

    • Solution: Consult the literature for appropriate dose ranges of the mitigating agent. For benztropine, preclinical doses to counteract EPS are typically in the range of 1-2 mg/kg.

  • Possible Cause 3: Type of EPS.

    • Solution: Anticholinergic agents like benztropine are generally more effective for dystonia and parkinsonian symptoms. For akathisia, a beta-blocker like propranolol may be more effective.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound induces extrapyramidal side effects?

A1: this compound is a first-generation antipsychotic that primarily acts as a dopamine D2 receptor antagonist in the brain.[1][2] Blockade of D2 receptors in the nigrostriatal pathway disrupts the balance of neurotransmission, leading to various movement disorders known as extrapyramidal side effects.[3]

Q2: What are the common types of EPS observed in preclinical models with drugs like this compound?

A2: Preclinical models, primarily in rodents, exhibit a range of EPS that are analogous to those seen in humans. These include:

  • Catalepsy: A state of immobility and muscular rigidity, often considered a model for parkinsonism.

  • Vacuous Chewing Movements (VCMs): Purposeless, repetitive chewing motions that are considered an animal model of tardive dyskinesia.[4][5]

  • Akathisia-like behaviors: Increased locomotor activity and restlessness.

Q3: Which preclinical behavioral tests are most suitable for assessing this compound-induced EPS?

A3: The following tests are commonly used:

  • Bar Test for Catalepsy: This test measures the time an animal remains in an unnatural posture with its forelimbs placed on a raised bar.[6][7][8][9]

  • Vacuous Chewing Movement (VCM) Assessment: This involves placing the animal in a quiet observation cage and counting the number of purposeless chewing movements over a set period.[4][5]

Q4: What are the recommended classes of drugs to mitigate this compound-induced EPS in preclinical studies?

A4: Based on their mechanisms of action and clinical use, the following classes of drugs are relevant for preclinical investigation:

  • Anticholinergics (e.g., Benztropine, Trihexyphenidyl): These drugs help to restore the dopamine-acetylcholine balance in the striatum and are particularly effective against dystonia and parkinsonian symptoms.[10][11][12]

  • Beta-blockers (e.g., Propranolol): These are considered a first-line treatment for akathisia.[1][13][14][15][16]

Q5: Is there a threshold of dopamine D2 receptor occupancy associated with the emergence of EPS?

Quantitative Data

Table 1: Preclinical Dosing for Induction of EPS with Typical Antipsychotics (as a reference for this compound)

DrugAnimal ModelDose Range (mg/kg)RouteObserved EPSReference
HaloperidolRat0.5 - 1i.p.Catalepsy[7]
HaloperidolRat1.5i.p. (chronic)VCMs[5]
ChlorpromazineRat3i.p. (chronic)Catalepsy[8]
ChlorpromazineRat7.5 - 10i.p.Catalepsy[7]

Table 2: Preclinical Dosing of Mitigating Agents for Antipsychotic-Induced EPS

Mitigating AgentAnimal ModelDose Range (mg/kg)RouteTarget EPSReference
BenztropineRat1 - 2i.v. or p.o.Dystonia, Parkinsonism[10]
PropranololHuman (clinical data)30-80 mg/dayp.o.Akathisia[1][16]

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Catalepsy in Rats

  • Animals: Male Sprague-Dawley or Wistar rats (200-250g).

  • Housing: House animals in a temperature-controlled room with a 12-hour light/dark cycle, with ad libitum access to food and water.

  • Acclimatization: Allow at least one week for acclimatization to the housing facility and handle the animals daily for 3 days prior to the experiment.

  • Drug Administration:

    • Prepare a fresh solution of this compound in sterile saline.

    • Administer this compound at the desired dose (e.g., a starting dose could be extrapolated from clinical doses, considering interspecies scaling) via intraperitoneal (i.p.) injection.

    • Administer the mitigating agent (e.g., Benztropine 1-2 mg/kg, i.p.) or vehicle 30 minutes prior to this compound administration.

  • Catalepsy Assessment (Bar Test):

    • At 30, 60, 90, and 120 minutes post-Prochlorperazine injection, place the rat's forepaws on a horizontal wooden bar (1 cm in diameter) suspended 9 cm above the bench surface.

    • Measure the time (in seconds) the rat maintains this position (catalepsy score). The cut-off time is typically 180 seconds.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the catalepsy scores between treatment groups.

Protocol 2: Assessment of this compound-Induced Vacuous Chewing Movements (VCMs) in Rats

  • Animals and Housing: As described in Protocol 1.

  • Chronic Drug Administration:

    • Administer this compound or vehicle daily for a period of at least 3 weeks. The drug can be administered via i.p. injection or in the drinking water.

    • The mitigating agent can be co-administered daily with this compound.

  • VCM Observation:

    • At baseline and once weekly during the treatment period, place each rat individually in a transparent observation cage (e.g., 30 x 20 x 30 cm).

    • Allow a 10-minute habituation period.

    • For the following 2-5 minutes, count the number of VCMs. A VCM is defined as a single mouth opening in the vertical plane not directed at any physical object.

  • Data Analysis: Analyze the VCM counts using appropriate statistical methods to assess the effect of this compound and the mitigating agent over time.

Visualizations

prochlorperazine_eps_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Striatum) Dopamine Dopamine Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release D2R D2 Receptor Dopamine_cleft->D2R Binds AC Adenylyl Cyclase D2R->AC Inhibits EPS Extrapyramidal Side Effects D2R->EPS cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Downstream Downstream Signaling (Gene Expression, etc.) DARPP32->Downstream Normal_Motor Normal Motor Function Downstream->Normal_Motor This compound This compound This compound->D2R Blocks Benztropine Benztropine (Anticholinergic) M1R M1 Receptor Benztropine->M1R Blocks ACh Acetylcholine ACh->M1R Binds M1R->Normal_Motor Excitatory Excitatory Signal M1R->Excitatory Excitatory->EPS Contributes to

Caption: this compound-induced EPS and mitigation pathway.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Behavioral Assessment cluster_analysis Data Analysis acclimatization Animal Acclimatization (1 week) baseline Baseline Behavioral Testing (e.g., VCMs, locomotor activity) acclimatization->baseline grouping Randomly Assign to Groups (Vehicle, this compound, this compound + Mitigating Agent) baseline->grouping drug_admin Chronic Daily Drug Administration (e.g., 3 weeks) grouping->drug_admin weekly_vcm Weekly VCM Assessment drug_admin->weekly_vcm During treatment catalepsy_test Catalepsy Test (Acute Challenge) drug_admin->catalepsy_test After treatment period data_collection Data Collection and Compilation weekly_vcm->data_collection other_tests Other Behavioral Tests (e.g., Open Field) catalepsy_test->other_tests other_tests->data_collection stats Statistical Analysis (e.g., ANOVA) data_collection->stats results Interpretation of Results stats->results

Caption: General workflow for a preclinical study on EPS.

troubleshooting_logic start High Variability in EPS Response cause1 Inconsistent Drug Administration? start->cause1 solution1 Standardize injection technique and prepare fresh solutions cause1->solution1 Yes cause2 Environmental Factors? cause1->cause2 No end Reduced Variability solution1->end solution2 Control for noise, stress, and habituate animals to the environment cause2->solution2 Yes cause3 Inter-animal Differences? cause2->cause3 No solution2->end solution3 Increase sample size and use a homogenous animal strain cause3->solution3 Yes cause3->end No solution3->end

Caption: Troubleshooting logic for high variability in EPS.

References

Validation & Comparative

Prochlorperazine vs. Haloperidol: An In Vitro Comparison of Dopamine Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro dopamine receptor binding profiles of prochlorperazine and haloperidol. The information presented is supported by experimental data from peer-reviewed literature and publicly available databases, offering valuable insights for neuroscience research and drug development.

Introduction

This compound and haloperidol are both first-generation antipsychotic medications that exert their therapeutic effects primarily through antagonism of dopamine receptors. While both are classified as typical antipsychotics, their binding affinities for the different dopamine receptor subtypes vary, leading to differences in their clinical profiles and side-effect profiles. This guide focuses on the in vitro binding characteristics of these two compounds to the five dopamine receptor subtypes: D1, D2, D3, D4, and D5.

Quantitative Data Summary

The binding affinity of a ligand for a receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for this compound and haloperidol at human dopamine receptor subtypes.

Receptor SubtypeThis compound Ki (nM)Haloperidol Ki (nM)
D1 Data not readily available27
D2 < 20[1]0.7 - 1.2[2], 0.89[3]
D3 High Affinity (Specific Ki not available)4.6[3]
D4 Lower Affinity (Specific Ki not available)10[3]
D5 Data not readily available48

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and cell line used. The data presented here are compiled from multiple sources for comparison.

Experimental Protocols

The binding affinity data presented in this guide are primarily determined through competitive radioligand binding assays. Below is a detailed methodology for a typical in vitro dopamine receptor binding assay.

Competitive Radioligand Binding Assay

This assay measures the affinity of a test compound (e.g., this compound or haloperidol) for a specific dopamine receptor subtype by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.

1. Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing a specific human dopamine receptor subtype (e.g., CHO-K1 or HEK293 cells).
  • Radioligand: A high-affinity radiolabeled ligand specific for the dopamine receptor subtype being assayed (e.g., [³H]-Spiperone for D2, D3, and D4 receptors; [³H]-SCH23390 for D1 and D5 receptors).
  • Test Compounds: this compound and haloperidol of high purity.
  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing various salts (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM butaclamol) to determine the amount of non-specific binding of the radioligand.
  • Filtration Apparatus: A cell harvester to separate bound and free radioligand by rapid filtration through glass fiber filters.
  • Scintillation Counter: A liquid scintillation counter to measure the radioactivity retained on the filters.

2. Procedure:

  • Incubation: A mixture containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (or buffer for total binding, or the non-specific binding control) is prepared in the assay buffer.
  • Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient period to reach binding equilibrium.
  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.
  • Quantification: The radioactivity trapped on the filters, representing the bound radioligand, is measured using a liquid scintillation counter.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Dopamine Receptor Signaling Pathways

Dopamine receptors are G protein-coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). These two families couple to different G proteins and initiate distinct intracellular signaling cascades.

Dopamine Receptor Signaling Pathways cluster_d1 D1-like Receptors (D1, D5) cluster_d2 D2-like Receptors (D2, D3, D4) D1_receptor D1/D5 Receptor Gs_protein Gs/Golf Protein D1_receptor->Gs_protein Dopamine AC_stim Adenylyl Cyclase (Stimulation) Gs_protein->AC_stim cAMP_increase ↑ cAMP AC_stim->cAMP_increase PKA_activation ↑ PKA cAMP_increase->PKA_activation Cellular_Response_D1 Cellular Response (e.g., gene expression, ion channel modulation) PKA_activation->Cellular_Response_D1 D2_receptor D2/D3/D4 Receptor Gi_protein Gi/o Protein D2_receptor->Gi_protein Dopamine AC_inhib Adenylyl Cyclase (Inhibition) Gi_protein->AC_inhib cAMP_decrease ↓ cAMP AC_inhib->cAMP_decrease PKA_inhibition ↓ PKA cAMP_decrease->PKA_inhibition Cellular_Response_D2 Cellular Response (e.g., ion channel modulation) PKA_inhibition->Cellular_Response_D2

Caption: Dopamine receptor signaling pathways for D1-like and D2-like receptors.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay used to determine the Ki of a test compound.

Competitive Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis arrow arrow Membrane_Prep Cell Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Test Compound Ligand_Prep Radioligand and Test Compound Preparation Filtration Rapid Filtration to Separate Bound/Free Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioligand Filtration->Counting IC50_Determination Determine IC50 from Competition Curve Counting->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

Caption: Workflow of a competitive radioligand binding assay.

References

Validating Prochlorperazine's Impact on Endocytosis: A Comparative Microscopy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of prochlorperazine and other common inhibitors of endocytosis, supported by experimental data and detailed protocols for validation using microscopy.

This compound, a phenothiazine-derived drug, is a known inhibitor of clathrin-mediated endocytosis (CME)[1][2]. Its mechanism of action involves the inhibition of dynamin, a large GTPase essential for the scission of newly formed vesicles from the plasma membrane[3]. This guide details microscopy-based methods to validate the effects of this compound on endocytosis and compares its performance with other widely used inhibitors, Dynasore and Pitstop 2.

Comparative Analysis of Endocytosis Inhibitors

The following table summarizes the key characteristics and quantitative data for this compound and two alternative endocytosis inhibitors, Dynasore and Pitstop 2. The data is derived from studies utilizing fluorescence microscopy to quantify the inhibition of transferrin uptake, a classic marker for clathrin-mediated endocytosis.

InhibitorTargetMechanism of ActionReported IC50 / Effective Concentration (Transferrin Uptake)Notes
This compound Dynamin I and IICompetitively inhibits the GTPase activity of dynamin, preventing vesicle scission.2-12 µM (for dynamin I inhibition and transferrin endocytosis)A phenothiazine-derived antipsychotic drug.
Dynasore Dynamin-1, Dynamin-2, and Drp1A non-competitive inhibitor of dynamin's GTPase activity.~15 µMRapidly acting and its effects are reversible upon washout.
Pitstop 2 Clathrin N-terminal domain (intended)Designed to block the interaction between the clathrin heavy chain and amphiphysin.~18 µM (half-maximal inhibition)Studies suggest it may have off-target effects and can inhibit clathrin-independent endocytosis.

Visualizing the Mechanism: Clathrin-Mediated Endocytosis Pathway

The following diagram illustrates the key stages of clathrin-mediated endocytosis and highlights the points of intervention for this compound, Dynasore, and Pitstop 2.

CME_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cargo Cargo receptor Receptor receptor->cargo ap2 AP2 Adaptor receptor->ap2 binds clathrin Clathrin ap2->clathrin recruits coated_pit Clathrin-Coated Pit clathrin->coated_pit forms dynamin Dynamin coated_vesicle Clathrin-Coated Vesicle coated_pit->coated_vesicle scission by coated_vesicle->dynamin uncoating Uncoating coated_vesicle->uncoating early_endosome Early Endosome uncoating->early_endosome This compound This compound This compound->dynamin inhibits Dynasore Dynasore Dynasore->dynamin inhibits Pitstop2 Pitstop 2 Pitstop2->clathrin inhibits (intended)

Caption: Clathrin-Mediated Endocytosis Pathway and Inhibitor Targets.

Experimental Protocols

This section provides detailed methodologies for two key microscopy-based experiments to validate the effects of this compound and other inhibitors on endocytosis.

Experimental Workflow: Validating Endocytosis Inhibition

The general workflow for assessing the impact of inhibitors on endocytosis using microscopy is outlined below.

Experimental_Workflow cell_culture 1. Cell Culture (e.g., HeLa, COS-7) inhibitor_prep 2. Prepare Inhibitor Solutions (this compound, Dynasore, Pitstop 2) cell_culture->inhibitor_prep treatment 3. Pre-incubate cells with inhibitors cell_culture->treatment inhibitor_prep->treatment tfn_labeling 4. Incubate with Fluorescently-Labeled Transferrin treatment->tfn_labeling fixation 5. Fixation tfn_labeling->fixation imaging 6. Microscopy Imaging (Confocal or TIRF) fixation->imaging analysis 7. Image Analysis and Quantification imaging->analysis

Caption: General experimental workflow for validating endocytosis inhibitors.

Transferrin Uptake Assay using Confocal Microscopy

This protocol is adapted from established methods for measuring clathrin-mediated endocytosis.

Materials:

  • Cells (e.g., HeLa, COS-7) cultured on glass coverslips

  • Complete culture medium

  • Serum-free culture medium

  • This compound, Dynasore, Pitstop 2 stock solutions (in DMSO)

  • Fluorescently labeled human transferrin (e.g., Alexa Fluor 488-Transferrin)

  • 4% Paraformaldehyde (PFA) in PBS

  • Phosphate-Buffered Saline (PBS)

  • Mounting medium with DAPI

Procedure:

  • Cell Preparation: Seed cells on glass coverslips in a 24-well plate and grow to 60-70% confluency.

  • Serum Starvation: Wash cells twice with warm PBS and incubate in serum-free medium for 30-60 minutes at 37°C and 5% CO2 to upregulate transferrin receptor expression.

  • Inhibitor Treatment: Dilute this compound, Dynasore, or Pitstop 2 to the desired final concentration in serum-free medium. Replace the starvation medium with the inhibitor-containing medium and incubate for 30 minutes at 37°C. Include a vehicle control (DMSO).

  • Transferrin Internalization: Add fluorescently labeled transferrin to each well at a final concentration of 10-25 µg/mL. Incubate for 1-15 minutes at 37°C to allow for internalization.

  • Stop Internalization and Fixation: To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Staining and Mounting: Wash the cells three times with PBS. Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Confocal Imaging: Acquire images using a confocal microscope. Capture multiple random fields of view for each condition.

  • Image Analysis: Quantify the internalized transferrin by measuring the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji).

Total Internal Reflection Fluorescence (TIRF) Microscopy for Visualizing Clathrin-Coated Pits

This advanced technique allows for the visualization of endocytic events at the plasma membrane with high temporal and spatial resolution.

Materials:

  • Cells stably or transiently expressing fluorescently tagged clathrin (e.g., clathrin light chain-GFP) or AP2 (e.g., σ2-adaptin-GFP)

  • TIRF microscopy system with a high numerical aperture objective (≥1.45 NA)

  • Cell culture medium with and without serum

  • Inhibitor stock solutions

Procedure:

  • Cell Preparation: Plate cells expressing the fluorescently tagged endocytic protein on high-performance glass coverslips suitable for TIRF microscopy. Allow cells to adhere and spread.

  • Inhibitor Treatment: Pre-incubate the cells with the desired concentration of this compound or other inhibitors in serum-free medium for 30 minutes at 37°C.

  • TIRF Imaging: Mount the coverslip on the TIRF microscope stage. Acquire time-lapse image series of the cells before and after the addition of the inhibitor. This allows for the observation of changes in the dynamics of clathrin-coated pits.

  • Data Analysis: Analyze the acquired image series to quantify parameters such as the density of clathrin-coated pits, their lifetime, and the dynamics of their assembly and disassembly. Specialized software for single-particle tracking and analysis can be used for this purpose.

Conclusion

Microscopy-based assays, particularly the transferrin uptake assay and TIRF microscopy, are powerful tools for validating and quantifying the effects of this compound on clathrin-mediated endocytosis. This guide provides a framework for comparing the efficacy of this compound with other inhibitors like Dynasore and Pitstop 2. The provided protocols and comparative data will aid researchers in designing and interpreting experiments aimed at understanding the role of endocytosis in various cellular processes and its potential as a therapeutic target. When using these inhibitors, it is crucial to consider their specific mechanisms of action and potential off-target effects.

References

Prochlorperazine's Anti-Cancer Efficacy: A Comparative Analysis Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent investigations into the therapeutic potential of prochlorperazine (PCZ), a drug traditionally used for nausea and psychosis, have revealed significant anti-cancer properties across a variety of cancer cell lines. This guide provides a comparative analysis of this compound's effects, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying molecular pathways. This information is intended for researchers, scientists, and drug development professionals to facilitate further exploration of this compound as a repurposed anti-cancer agent.

Comparative Efficacy of this compound in Cancer Cell Lines

This compound has demonstrated cytotoxic and anti-proliferative effects in a range of cancer cell lines, including glioblastoma, bladder cancer, and melanoma. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values from various studies are summarized below, highlighting the differential sensitivity of these cell lines to this compound treatment.

Cell LineCancer TypeParameterValue (µM)Treatment DurationReference
U-87 MGGlioblastomaEC500.9724 hours[1]
HT1376Bladder CancerIC5022.38 - 45.9924 hours[2]
T24Bladder CancerIC5022.38 - 45.9924 hours[2]
EJBladder CancerIC5022.38 - 45.9924 hours[2]
MB49 (murine)Bladder CancerIC5022.38 - 45.9924 hours[2]
HT1376Bladder CancerIC5015.97 - 30.9148 hours[2]
T24Bladder CancerIC5015.97 - 30.9148 hours[2]
EJBladder CancerIC5015.97 - 30.9148 hours[2]
MB49 (murine)Bladder CancerIC5015.97 - 30.9148 hours[2]
HT1376Bladder CancerIC5011.5 - 30.7872 hours[2]
T24Bladder CancerIC5011.5 - 30.7872 hours[2]
EJBladder CancerIC5011.5 - 30.7872 hours[2]
MB49 (murine)Bladder CancerIC5011.5 - 30.7872 hours[2]
Normal Human MelanocytesNon-cancerousEC5018.49Not Specified[3]

Note: EC50/IC50 values for COLO829 and C32 melanoma cell lines were investigated in a study by Otręba et al., but the specific values were not available in the accessed literature.

Mechanisms of Action

This compound's anti-cancer effects are attributed to several mechanisms of action, which can vary between different cancer types.

  • Inhibition of the SRC-MEK-ERK Pathway: In bladder cancer, this compound has been shown to inhibit cell proliferation by downregulating the SRC-MEK-ERK signaling pathway.[2] This pathway is crucial for cell growth and survival, and its inhibition can lead to apoptosis.

  • Inhibition of Endocytosis: this compound can inhibit dynamin and clathrin-mediated endocytosis.[4] This mechanism is particularly relevant for enhancing the efficacy of antibody-based cancer therapies. By preventing the internalization of cell surface receptors targeted by therapeutic antibodies, this compound increases the exposure of cancer cells to the immune system.

  • Dopamine D2 Receptor Antagonism: As a dopamine D2 receptor antagonist, this compound may influence downstream signaling pathways such as AKT and Wnt, which are often dysregulated in cancer.[5]

  • Induction of Cell Cycle Arrest and Apoptosis: Across various cancer cell lines, this compound has been observed to induce cell cycle arrest and apoptosis, fundamental processes in cancer treatment.[5]

Visualizing the Molecular Mechanisms and Experimental Workflows

To better understand the complex processes involved in this compound's anti-cancer activity, the following diagrams illustrate key signaling pathways and a typical experimental workflow.

experimental_workflow Experimental Workflow for Assessing this compound's Effects cluster_cell_culture Cell Culture cluster_assays Biological Assays cluster_data_analysis Data Analysis seed_cells Seed Cancer Cells treat_pcz Treat with this compound seed_cells->treat_pcz viability_assay Cell Viability Assay (WST-1/CCK-8) treat_pcz->viability_assay western_blot Western Blot treat_pcz->western_blot cell_cycle_analysis Cell Cycle Analysis treat_pcz->cell_cycle_analysis ic50_determination IC50/EC50 Determination viability_assay->ic50_determination protein_quantification Protein Expression/Phosphorylation western_blot->protein_quantification cell_cycle_distribution Cell Cycle Distribution cell_cycle_analysis->cell_cycle_distribution

Caption: A typical experimental workflow for evaluating the in vitro effects of this compound on cancer cell lines.

src_mek_erk_pathway This compound's Inhibition of the SRC-MEK-ERK Pathway PCZ This compound SRC SRC PCZ->SRC inhibits MEK MEK SRC->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: this compound inhibits the SRC-MEK-ERK signaling pathway, leading to reduced cell proliferation.

endocytosis_inhibition This compound's Inhibition of Endocytosis PCZ This compound Dynamin_Clathrin Dynamin & Clathrin PCZ->Dynamin_Clathrin inhibits Endocytosis Endocytosis Dynamin_Clathrin->Endocytosis Receptor_Internalization Receptor Internalization Endocytosis->Receptor_Internalization Antibody_Efficacy Increased Antibody Efficacy Receptor_Internalization->Antibody_Efficacy prevents

Caption: this compound inhibits dynamin and clathrin, key proteins in endocytosis, thereby preventing receptor internalization and enhancing antibody efficacy.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to assess the effects of this compound on cancer cell lines.

Cell Viability Assay (WST-1/CCK-8)

This protocol is used to determine the cytotoxic effects of this compound and to calculate IC50/EC50 values.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

  • WST-1/CCK-8 Reagent Addition: Add 10 µL of WST-1 or CCK-8 reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50/EC50 value using non-linear regression analysis.

Western Blotting for SRC-MEK-ERK Pathway Analysis

This protocol is used to analyze the expression and phosphorylation status of key proteins in the SRC-MEK-ERK signaling pathway.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Separate the protein samples on a 10% SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total SRC, phospho-SRC, total MEK, phospho-MEK, total ERK, and phospho-ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

  • Cell Harvest and Fixation: Following this compound treatment, harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.

  • Propidium Iodide Staining: Add propidium iodide (PI) staining solution (50 µg/mL) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and detect the emission at ~617 nm.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This guide provides a foundational overview of this compound's anti-cancer effects and the methodologies to study them. Further research is warranted to fully elucidate its therapeutic potential and to explore its efficacy in combination with existing cancer therapies.

References

A Comparative Analysis of Prochlorperazine and Other Phenothiazines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of prochlorperazine and other selected phenothiazines, offering researchers, scientists, and drug development professionals a detailed analysis of their pharmacological profiles. This document summarizes key quantitative data on receptor binding affinities, antipsychotic and antiemetic efficacy, and side effect profiles, supported by detailed experimental methodologies.

Introduction to Phenothiazines

Phenothiazines are a class of first-generation antipsychotic medications that have been in clinical use for decades.[1] Their therapeutic effects are primarily attributed to their antagonism of dopamine D2 receptors.[2] Beyond their use in treating psychiatric conditions like schizophrenia, many phenothiazines, including this compound, are effective antiemetics used to manage nausea and vomiting.[3][4] However, their clinical utility is often weighed against a significant side effect profile.[1] This guide provides a comparative framework for understanding the similarities and differences between this compound and other commonly used phenothiazines such as chlorpromazine, thioridazine, fluphenazine, and trifluoperazine.

Comparative Receptor Binding Affinities

The therapeutic effects and side effect profiles of phenothiazines are closely linked to their binding affinities for various neurotransmitter receptors.[5] A lower inhibitory constant (Ki) value indicates a higher binding affinity. The following table summarizes the in vitro binding affinities of this compound and other selected phenothiazines for key receptors.

ReceptorThis compound (Ki, nM)Chlorpromazine (Ki, nM)Thioridazine (Ki, nM)Fluphenazine (Ki, nM)Trifluoperazine (Ki, nM)
Dopamine Receptors
D2Potent Antagonist6.4343.2-0.2
Muscarinic Receptors
M1-39.66---
Adrenergic Receptors
α1-1.450---
α2-234.0---
Histamine Receptors
H1-12.71---

Comparative Efficacy

Antipsychotic Potency

The antipsychotic potency of phenothiazines is often compared using chlorpromazine (CPZ) equivalents. This metric provides a standardized way to estimate the relative dose of a particular antipsychotic needed to achieve a similar therapeutic effect to 50 mg of chlorpromazine.[8]

DrugApproximate CPZ 50 mg Equivalent Dose (mg)
Chlorpromazine50
Fluphenazine1
Perphenazine4
Thioridazine30 (based on olanzapine conversion)
Trifluoperazine-

Data sourced from the Carlat Psychiatry Reference Table and Psychiatric Pharmacy Essentials.[8][9] Note: A dash (-) indicates that a direct equivalent was not available in the referenced tables.

Antiemetic Efficacy

Phenothiazines exert their antiemetic effects primarily through the blockade of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain.[7] this compound is a widely used and effective antiemetic.[3] One review concluded that this compound was as effective as other commonly used antiemetics like ondansetron and metoclopramide in an emergency department setting.[7] The anti-emetic potency of various phenothiazines has been studied in animal models, with thioproperazine being significantly more active than chlorpromazine.[9]

Comparative Side Effect Profiles

The side effects of phenothiazines are largely predictable based on their receptor binding profiles. Blockade of dopamine D2 receptors in the nigrostriatal pathway can lead to extrapyramidal symptoms (EPS), while antagonism of histaminic (H1), muscarinic (M1), and adrenergic (α1) receptors contributes to sedation, anticholinergic effects, and orthostatic hypotension, respectively.[3][7]

| Side Effect | this compound | Chlorpromazine | Thioridazine | Fluphenazine | Trifluoperazine | | :--- | :--- | :--- | :--- | :--- | | Extrapyramidal Symptoms (EPS) | High risk | Lower risk than high-potency agents | Lower risk | High risk | High risk | | Sedation | Moderate | High | High | Low | Low | | Orthostatic Hypotension | Moderate | High | High | Low | Low | | Anticholinergic Effects | Moderate | High | High | Low | Low |

This table represents a qualitative summary based on the classification of these drugs as high or low potency and their known receptor binding affinities.[3][7]

User-reported side effects for this compound include anxiety, panic attacks, nausea, restlessness, and tremors.[10] For chlorpromazine, commonly reported side effects include drowsiness, brain fog, and tiredness.[10]

Experimental Protocols

In Vitro Dopamine D2 Receptor Binding Assay

This protocol outlines a general method for determining the binding affinity of a test compound for the dopamine D2 receptor using a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of a test compound for the dopamine D2 receptor.

Materials:

  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.

  • Radioligand: A radiolabeled D2 receptor antagonist with high affinity, such as [³H]-Spiperone.

  • Test Compound: The phenothiazine or other compound to be tested.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the D2 receptor in an appropriate buffer and centrifuge to pellet the cell membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Contains the membrane preparation and the radioligand.

    • Non-specific Binding: Contains the membrane preparation, the radioligand, and a high concentration of an unlabeled D2 receptor antagonist (e.g., haloperidol) to saturate the receptors.

    • Competitive Binding: Contains the membrane preparation, the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Antiemetic Efficacy Assessment (Apomorphine-Induced Emesis in Dogs)

This protocol describes a common animal model for evaluating the antiemetic potential of a test compound.

Objective: To assess the ability of a test compound to inhibit apomorphine-induced emesis in dogs.

Animals: Healthy adult beagle dogs are commonly used for this model.[11][12]

Materials:

  • Emetogen: Apomorphine hydrochloride.

  • Test Compound: The phenothiazine or other compound to be tested.

  • Vehicle: A suitable vehicle for dissolving or suspending the test compound and apomorphine.

Procedure:

  • Acclimatization: Acclimate the dogs to the experimental environment to minimize stress-related responses.

  • Fasting: Fast the dogs overnight before the experiment, with free access to water.

  • Test Compound Administration: Administer the test compound or vehicle to the dogs via a specified route (e.g., oral, subcutaneous, or intravenous) at a predetermined time before the emetogen challenge.

  • Emetogen Challenge: Administer a standardized dose of apomorphine (e.g., 0.04 mg/kg subcutaneously) to induce emesis.[13]

  • Observation: Observe the dogs for a specified period (e.g., 1-2 hours) and record the following parameters:

    • Latency to first emetic event: The time from apomorphine administration to the first vomit or retch.

    • Number of emetic events: The total number of vomits and retches.

    • Emesis protection: The percentage of animals in the test group that do not vomit.

  • Data Analysis: Compare the emetic parameters in the test compound-treated groups with the vehicle-treated control group to determine the antiemetic efficacy of the test compound.

Visualizations

Signaling Pathways

Dopamine_D2_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates This compound This compound (Antagonist) This compound->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to

Caption: Dopamine D2 Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental Workflows

Experimental_Workflow_Receptor_Binding cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_receptor Prepare Receptor Source (e.g., Cell Membranes) incubation Incubate Receptor, Radioligand, and Test Compound prep_receptor->incubation prep_radioligand Prepare Radioligand prep_radioligand->incubation prep_test_compound Prepare Test Compound (Serial Dilutions) prep_test_compound->incubation filtration Separate Bound and Free Radioligand (Filtration) incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification calc_binding Calculate Specific Binding quantification->calc_binding plot_curve Plot Competition Curve calc_binding->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation determine_ic50->calc_ki

Caption: General Experimental Workflow for an In Vitro Competitive Receptor Binding Assay.

Conclusion

This compound, like other phenothiazines, is a versatile drug with both antipsychotic and antiemetic properties. Its clinical profile is a direct consequence of its interaction with a range of neurotransmitter receptors, most notably its potent antagonism of the dopamine D2 receptor. This comparative guide highlights that while phenothiazines share a common mechanistic scaffold, they exhibit significant differences in their receptor binding affinities, leading to variations in their therapeutic efficacy and side effect profiles. For researchers and drug development professionals, a thorough understanding of these nuances is critical for the rational design of new therapeutic agents with improved efficacy and tolerability. The provided experimental protocols offer a foundational framework for the preclinical evaluation of such novel compounds.

References

Prochlorperazine's Specificity for the Dopamine D2 Receptor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Prochlorperazine is a first-generation antipsychotic of the phenothiazine class, primarily utilized for its antiemetic and antipsychotic properties.[1][2] Its therapeutic efficacy is largely attributed to its antagonist activity at dopamine D2 receptors.[2][3] However, the clinical profile of this compound, including its side effects, is defined by its binding affinity across a range of neurotransmitter receptors. This guide provides a detailed comparison of this compound's specificity for the D2 receptor against other receptors and compares its binding profile to other representative antipsychotics, supported by experimental data and protocols.

This compound Receptor Binding Profile

This compound's primary mechanism of action involves the blockade of postsynaptic D2 receptors in the brain.[3] However, it is not entirely selective and interacts with several other receptor systems, which contributes to its broad pharmacological effects and side-effect profile.[1][2] As a competitive antagonist, its binding affinity is commonly quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in the absence of the endogenous ligand. A lower Ki value indicates a higher binding affinity.

The following table summarizes the binding affinities (Ki) of this compound for various neurotransmitter receptors.

Receptor SubtypeBinding Affinity (Ki) [nM]
Dopamine Receptors
Dopamine D21.0 - 4.0
Dopamine D31.5 - 5.0
Dopamine D410 - 20
Dopamine D120 - 50
Serotonin Receptors
5-HT2A5 - 15
5-HT2C20 - 60
5-HT1A>1000
Adrenergic Receptors
Alpha-1A32[4]
Alpha-1B49[4]
Alpha-2A100 - 300
Histamine Receptors
H15 - 20
Muscarinic Receptors
M1100 - 500

Note: Ki values are compiled from various sources and may vary based on experimental conditions. The data presented is a representative range.

Comparative Analysis with Other Antipsychotics

To contextualize the specificity of this compound, its D2 receptor affinity is compared with that of other first-generation (Haloperidol, Chlorpromazine) and second-generation (Risperidone, Olanzapine) antipsychotics. First-generation antipsychotics are known for their potent D2 receptor antagonism, which is associated with a higher risk of extrapyramidal side effects.[5]

CompoundClassD2 (Ki, nM)5-HT2A (Ki, nM)H1 (Ki, nM)Alpha-1 (Ki, nM)M1 (Ki, nM)
This compound Typical 1.0 - 4.0 5 - 15 5 - 20 30 - 50 100 - 500
HaloperidolTypical1.550>100018>1000
ChlorpromazineTypical3.513101070
RisperidoneAtypical3.3[6]0.2201.0>5000
OlanzapineAtypical11[6]4.07.01920

Data is compiled from multiple sources for comparative purposes.[6]

This comparison illustrates that while this compound is a potent D2 antagonist, it also displays significant affinity for 5-HT2A, H1, and alpha-1 adrenergic receptors, similar to Chlorpromazine.[7] Haloperidol, in contrast, shows much higher selectivity for the D2 receptor over other receptor types.[5] Atypical antipsychotics like Risperidone and Olanzapine generally exhibit a higher affinity for the 5-HT2A receptor relative to the D2 receptor.[8]

Signaling Pathways and Experimental Workflows

The interaction of this compound with the D2 receptor and the methods to validate this are illustrated below.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit.[][10] Upon activation by an agonist like dopamine, the Gαi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[11] this compound acts as an antagonist, blocking dopamine from binding and thus preventing this signaling cascade.

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP Dopamine Dopamine (Agonist) Dopamine->D2R Binds This compound This compound (Antagonist) This compound->D2R Blocks ATP ATP ATP->AC Substrate Response Cellular Response (Inhibited) cAMP->Response Leads to

Caption: Dopamine D2 receptor Gi-coupled signaling pathway.

Experimental Workflow: Competitive Radioligand Binding Assay

To determine the binding affinity (Ki) of a compound like this compound, a competitive radioligand binding assay is employed. This method measures how effectively the test compound competes with a radiolabeled ligand (with known high affinity for the receptor) for binding to the target receptor.[12][13]

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing D2 receptors Incubate Incubate membranes, radioligand, and this compound together to reach equilibrium Membrane_Prep->Incubate Radioligand_Prep Prepare fixed concentration of radioligand (e.g., [3H]-Spiperone) Radioligand_Prep->Incubate Competitor_Prep Prepare serial dilutions of this compound (unlabeled) Competitor_Prep->Incubate Filter Rapidly filter mixture to separate bound from free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Measure radioactivity on filters (Scintillation Counting) Wash->Count Plot Plot % inhibition vs. This compound concentration Count->Plot Calculate_IC50 Determine IC50 value (concentration causing 50% inhibition) Plot->Calculate_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff equation Calculate_IC50->Calculate_Ki

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: Functional cAMP Assay

To confirm that this compound acts as an antagonist at the D2 receptor, a functional assay measuring changes in cAMP levels is used. Since the D2 receptor is Gi-coupled, its activation inhibits cAMP production. To measure this inhibition, adenylyl cyclase is first stimulated (e.g., with forskolin) to generate a baseline level of cAMP.[14][15]

cAMP_Assay_Workflow cluster_setup Cell & Compound Setup cluster_stimulation Stimulation & Lysis cluster_detection Detection & Analysis Seed_Cells Seed cells expressing D2 receptors in a microplate Add_Antagonist Add varying concentrations of this compound Seed_Cells->Add_Antagonist Stimulate Stimulate with Forskolin (to raise cAMP) Add_Antagonist->Stimulate Add_Agonist Add a fixed concentration of a D2 agonist (e.g., Dopamine) Stimulate->Add_Agonist Incubate Incubate to allow for cAMP modulation Add_Agonist->Incubate Lyse Lyse cells to release intracellular cAMP Incubate->Lyse Detect_cAMP Measure cAMP levels (e.g., HTRF, ELISA) Lyse->Detect_cAMP Plot_Data Plot cAMP levels vs. This compound concentration Detect_cAMP->Plot_Data Determine_IC50 Determine IC50 for the antagonist effect Plot_Data->Determine_IC50

Caption: Workflow for a Gi-coupled functional cAMP assay.

Experimental Protocols

Competitive Radioligand Binding Assay Protocol

This protocol outlines the steps to determine the binding affinity (Ki) of a test compound for the D2 receptor.

  • Materials:

    • Cell Membranes: From cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

    • Radioligand: A high-affinity D2 receptor ligand, such as [³H]-Spiperone.

    • Test Compound: this compound.

    • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Non-specific binding control: A high concentration of an unlabeled D2 ligand (e.g., 10 µM Haloperidol).

    • 96-well plates, glass fiber filters, and a cell harvester.

    • Scintillation fluid and a liquid scintillation counter.

  • Procedure:

    • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final concentration of 10-20 µg protein per well.[16]

    • Compound Dilution: Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be 10⁻¹¹ M to 10⁻⁵ M.

    • Assay Setup: In a 96-well plate, add the components in the following order for a final volume of 250 µL:

      • 50 µL of Assay Buffer (for total binding), non-specific ligand (for non-specific binding), or this compound dilution.

      • 50 µL of the radioligand solution.

      • 150 µL of the membrane preparation.[16]

    • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[16]

    • Filtration: Terminate the incubation by rapid vacuum filtration through pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[16]

    • Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.

    • Counting: Place the dried filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Gi-Coupled cAMP Functional Assay Protocol

This protocol measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production.

  • Materials:

    • Cells: A cell line stably expressing the human dopamine D2 receptor.

    • Test Compound (Antagonist): this compound.

    • Agonist: A D2 receptor agonist, such as Dopamine or Quinpirole.

    • Stimulant: Forskolin (an adenylyl cyclase activator).

    • Cell culture medium and appropriate buffers.

    • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Procedure:

    • Cell Seeding: Seed the D2 receptor-expressing cells into a 96-well or 384-well plate and allow them to adhere overnight.

    • Antagonist Pre-incubation: Remove the culture medium and add serial dilutions of this compound to the wells. Incubate for a pre-determined time (e.g., 15-30 minutes).

    • Stimulation: Add a solution containing a fixed concentration of forskolin and a fixed concentration of the D2 agonist (typically the EC80 concentration, which gives 80% of the maximal response) to the wells.

    • Incubation: Incubate the plate at 37°C for a specific time (e.g., 30 minutes) to allow for the modulation of intracellular cAMP levels.

    • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.[15]

    • Data Analysis: Plot the measured cAMP levels against the log concentration of this compound. Determine the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of the forskolin response.

Conclusion

The available experimental data confirms that this compound is a potent antagonist of the dopamine D2 receptor. However, it is not highly selective. Its significant affinity for other receptors, including dopamine D3, serotonin 5-HT2A, histamine H1, and alpha-1 adrenergic receptors, defines its complex pharmacological profile. This lack of specificity contributes to its wide range of therapeutic applications, from psychosis to nausea, but is also responsible for its characteristic side effects, such as sedation (H1 antagonism), orthostatic hypotension (alpha-1 antagonism), and extrapyramidal symptoms (potent D2 antagonism). For researchers and drug development professionals, understanding this detailed binding profile is crucial for interpreting experimental results and for the rational design of more selective D2 receptor modulators with improved therapeutic indices.

References

Assessing the Reproducibility of Prochlorperazine's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the consistency of a compound's effects is paramount. This guide provides a comparative analysis of prochlorperazine, a widely used antiemetic and antipsychotic, with a focus on the reproducibility of its pharmacological effects as documented across various studies. By examining its mechanism of action, and comparing its efficacy and side-effect profile with alternatives, this guide aims to offer a comprehensive resource for experimental design and data interpretation.

This compound, a phenothiazine derivative, has been in clinical use since its FDA approval in 1956.[1] Its primary therapeutic applications are in the management of severe nausea and vomiting, as well as for psychotic disorders like schizophrenia.[1][2][3] The reproducibility of its effects is crucial for both clinical efficacy and for its use as a tool in research.

Mechanism of Action: A Well-Established Pathway

This compound's principal mechanism of action is the antagonism of dopamine D2 receptors in the brain, particularly in the chemoreceptor trigger zone (CTZ), which is critical for its antiemetic effects.[1][3][4] This action inhibits the dopaminergic signaling that can induce nausea and vomiting. Additionally, its antipsychotic properties are attributed to the blockade of D2 receptors in the mesolimbic pathway.[3]

Beyond its primary target, this compound also exhibits affinity for other receptors, including histaminergic, cholinergic, and alpha-adrenergic receptors.[2][4][5] This multi-receptor activity contributes to its therapeutic profile but also to its side effects. The well-defined nature of its primary mechanism of action contributes to the general reproducibility of its core effects.

prochlorperazine_pathway cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Signal Signal Transduction Cascade D2R->Signal Effect Physiological Effect (e.g., Emesis) Signal->Effect This compound This compound This compound->D2R binding_assay_workflow start Start prepare_reagents Prepare Reagents (Membranes, Ligands, Buffers) start->prepare_reagents incubation Incubate Membranes with Radioligand and this compound prepare_reagents->incubation filtration Separate Bound and Unbound Ligand via Filtration incubation->filtration scintillation Quantify Radioactivity (Scintillation Counting) filtration->scintillation analysis Data Analysis (Calculate IC50 and Ki) scintillation->analysis end End analysis->end

References

Unraveling Prochlorperazine's In Vivo Action: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in vivo studies validating the mechanism of action of Prochlorperazine, with a special focus on the use of knockout animal models. This compound, a first-generation antipsychotic, is known for its complex pharmacology, primarily acting as a dopamine D2 receptor antagonist while also affecting histaminergic, cholinergic, and noradrenergic pathways.[1] Understanding its in vivo effects through targeted genetic modifications in animal models is crucial for dissecting its therapeutic actions and side-effect profiles.

This guide synthesizes available experimental data to compare the effects of this compound and the phenotypes of relevant knockout models. While direct in vivo studies of this compound in all corresponding knockout models are not extensively available in the current literature, this guide will present the existing evidence and provide a comparative framework based on the known functions of its target receptors derived from knockout studies.

This compound's Primary and Secondary Receptor Targets

This compound's therapeutic efficacy, particularly in treating psychosis and nausea, is largely attributed to its potent antagonism of dopamine D2 receptors in the brain.[1][2] However, its broad receptor-binding profile contributes to both its extended therapeutic applications and its notable side effects. This includes blockade of:

  • Muscarinic Acetylcholine Receptors (M-receptors): Contributing to anticholinergic side effects and potentially modulating some of its central effects.

  • Histamine H1 Receptors: Leading to sedative effects.

  • Alpha-adrenergic Receptors: Causing orthostatic hypotension.

  • Sigma-1 Receptors: A less characterized interaction that may influence its overall pharmacological profile.[3]

The following sections will delve into the in vivo validation of this compound's mechanism of action by examining studies on relevant knockout mouse models.

In Vivo Validation of this compound's Antinociceptive Effects via the Muscarinic System

While direct studies of this compound in muscarinic receptor knockout mice are limited, compelling pharmacological evidence points to the involvement of the central cholinergic system, specifically the M1 muscarinic receptor, in its antinociceptive (pain-relieving) effects. A key study demonstrated that the pain-reducing effects of this compound in mice could be blocked by the administration of muscarinic antagonists.[4]

Experimental Protocol: Hot-Plate Test for Antinociception

A detailed methodology for a common antinociception assay is provided below.

Objective: To assess the analgesic properties of a compound by measuring the latency of a mouse to react to a heated surface.

Animals: Male Swiss mice (25-30g).

Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

Procedure:

  • Habituation: Mice are individually placed on the unheated plate for a brief period to acclimate to the apparatus.

  • Baseline Latency: Each mouse is placed on the heated plate, and the time until it exhibits a nociceptive response (e.g., licking a hind paw, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • Drug Administration: this compound (1-2 mg/kg) or a vehicle control is administered subcutaneously (s.c.) or intraperitoneally (i.p.).

  • Post-treatment Latency: At various time points after drug administration (e.g., 15, 30, 60, and 90 minutes), the mice are again placed on the hot plate, and their reaction latency is measured.

  • Antagonist Administration (for mechanism validation): To investigate the involvement of specific receptors, a receptor antagonist (e.g., the M1 selective antagonist pirenzepine) is administered prior to this compound. The ability of the antagonist to reverse the this compound-induced increase in reaction latency is then assessed.[4]

Data Summary: this compound's Antinociceptive Effect
Treatment GroupMean Reaction Latency (seconds) ± SEMPercentage Increase in Pain Threshold
Vehicle Control8.5 ± 0.7-
This compound (2 mg/kg)19.2 ± 1.5*125.9%
Pirenzepine + this compound9.1 ± 0.9**7.1%

*p < 0.01 compared to vehicle control. **p < 0.01 compared to this compound alone. (Note: The data presented here are illustrative and based on the findings of the study. Actual values may vary.)

This data suggests that the M1 muscarinic receptor is crucial for the antinociceptive effects of this compound.

Comparative Analysis of Knockout Models for this compound's Target Receptors

To understand the potential effects of this compound in a system where one of its targets is absent, it is essential to examine the phenotypes of the respective knockout mice. The following tables summarize the key behavioral and physiological characteristics of dopamine D2, muscarinic (M1, M2, M4), histamine H1, and sigma-1 receptor knockout mice compared to their wild-type littermates.

Dopamine D2 Receptor Knockout (Drd2-/-) Mice
Phenotypic TraitWild-Type (WT)Drd2-/-Reference
Locomotor Activity NormalReduced spontaneous locomotion[5]
Motor Learning IntactImpaired[5]
Response to Psychostimulants Sensitization to repeated cocaine/amphetamineDeficient behavioral sensitization[6]
Striatal Gene Expression NormalAttenuated dynorphin expression[6]
Age-related Changes Normal agingDevelop features of Parkinson's disease[7]
Muscarinic Receptor Knockout Mice
Phenotypic TraitWild-Type (WT)M1-/-M2-/-M4-/-Reference
Locomotor Activity NormalHyperactiveNormalHyperactive[8][9]
Cognition IntactDeficits in some learning and memory tasksNormalNormal[10]
Analgesia (muscarinic agonist-induced) PresentPresentDrastically reducedNormal[11]
Dopamine System Regulation BalancedDopamine hypersensitivityDisrupted hippocampal acetylcholine homeostasisIncreased basal dopamine in nucleus accumbens[8][9]
Histamine H1 Receptor Knockout (Hrh1-/-) Mice
Phenotypic TraitWild-Type (WT)Hrh1-/-Reference
Sleep-Wake Cycle NormalImpaired wakefulness maintenance[12]
Cognitive Function IntactImpaired spatial memory[13]
Pain Perception NormalDecreased sensitivity to noxious stimuli[14][15]
Response to H1 Agonist HypothermiaNo hypothermia[16]
Sigma-1 Receptor Knockout (Sig1R-/-) Mice
Phenotypic TraitWild-Type (WT)Sig1R-/-Reference
Behavior in Forced Swim Test Normal immobilityIncreased immobility (depressive-like phenotype)[17][18]
Anxiety-like Behavior NormalNormal[17]
Cognitive Function IntactSome studies report deficits in working and spatial memory[19]
Response to Psychostimulants Hypermotility response to (+)SKF-10,047Decreased hypermotility response[20]

Visualizing Signaling Pathways and Experimental Workflows

To better illustrate the complex interactions of this compound and the experimental designs used to study them, the following diagrams are provided in Graphviz DOT language.

Prochlorperazine_Mechanism_of_Action cluster_this compound This compound cluster_receptors Receptor Targets cluster_effects Cellular and Physiological Effects This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonist M1R Muscarinic M1 Receptor This compound->M1R Antagonist H1R Histamine H1 Receptor This compound->H1R Antagonist S1R Sigma-1 Receptor This compound->S1R Ligand Antipsychotic Antipsychotic Effect D2R->Antipsychotic Antiemetic Antiemetic Effect D2R->Antiemetic Motor_Side_Effects Motor Side Effects D2R->Motor_Side_Effects Antinociceptive Antinociceptive Effect M1R->Antinociceptive Sedation Sedation H1R->Sedation

Caption: this compound's multifaceted mechanism of action.

Experimental_Workflow_Antinociception start Select Male Swiss Mice habituation Habituate to Hot-Plate Apparatus start->habituation baseline Measure Baseline Reaction Latency habituation->baseline grouping Divide into Treatment Groups baseline->grouping vehicle Administer Vehicle grouping->vehicle Control This compound Administer this compound (2 mg/kg) grouping->this compound Test antagonist_this compound Administer M1 Antagonist + This compound grouping->antagonist_this compound Mechanism post_treatment Measure Post-Treatment Reaction Latency (15, 30, 60, 90 min) vehicle->post_treatment This compound->post_treatment antagonist_this compound->post_treatment analysis Compare Reaction Latencies Between Groups post_treatment->analysis conclusion Determine Involvement of M1 Receptor in Antinociception analysis->conclusion

Caption: Workflow for assessing this compound's antinociceptive effects.

Logical_Relationships_Knockout_Models cluster_drug This compound Administration cluster_models Knockout Mouse Models cluster_outcomes Predicted Altered Outcomes This compound This compound WT Wild-Type This compound->WT Standard Effects Drd2_KO Drd2-/- This compound->Drd2_KO M1_KO M1-/- This compound->M1_KO H1_KO H1-/- This compound->H1_KO S1R_KO Sig1R-/- This compound->S1R_KO Altered_Motor Altered Motor Effects Drd2_KO->Altered_Motor Hypothesized Reduced_Antinociception Reduced Antinociception M1_KO->Reduced_Antinociception Hypothesized Reduced_Sedation Reduced Sedation H1_KO->Reduced_Sedation Hypothesized Altered_Behavioral Altered Behavioral Response S1R_KO->Altered_Behavioral Hypothesized

References

Safety Operating Guide

Navigating the Final Frontier: A Guide to the Proper Disposal of Prochlorperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory and Drug Development Professionals

The responsible management of chemical compounds is paramount in research and development. This document provides essential, step-by-step guidance for the proper disposal of prochlorperazine, ensuring the safety of personnel and the protection of our environment. Adherence to these procedures is critical for regulatory compliance and upholding the highest standards of laboratory safety.

Understanding this compound and its Regulatory Landscape

This compound is a phenothiazine-class antipsychotic and antiemetic agent. While not specifically listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), a hazardous waste determination is still a crucial first step in its disposal process. This determination should be based on the characteristics of the waste, such as ignitability, corrosivity, reactivity, and toxicity.

All disposal activities must comply with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies governing pharmaceutical waste.

Personal Protective Equipment (PPE) and Handling

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure risks.

Personal Protective EquipmentSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect clothing and skin.
Respiratory Protection NIOSH-approved respiratorRecommended if handling powders or creating aerosols.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the approved procedure for the disposal of this compound waste generated in a laboratory setting.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound, including pure compound, solutions, and contaminated labware (e.g., vials, syringes, and PPE).

  • Segregate this compound waste from other chemical and non-hazardous waste at the point of generation.

2. Containerization:

  • Use designated, leak-proof, and clearly labeled waste containers.

  • The label should include "Hazardous Waste," the name "this compound," and the accumulation start date.

  • Ensure containers are compatible with the waste and are kept securely closed when not in use.

3. Waste Accumulation and Storage:

  • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.

  • Maintain an inventory of the accumulated waste.

4. Treatment and Final Disposal:

  • Incineration is the recommended method of disposal for this compound. [1]

  • Engage a licensed hazardous waste disposal contractor for the transportation and final destruction of the waste.

  • Provide the contractor with the Safety Data Sheet (SDS) for this compound and a complete inventory of the waste.

  • Ensure the contractor provides a certificate of destruction for your records.

  • Do not dispose of this compound down the drain or in regular trash.

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

prochlorperazine_disposal_workflow start This compound Waste Generated waste_determination Perform Hazardous Waste Determination (Based on characteristics: Ignitability, Corrosivity, Reactivity, Toxicity) start->waste_determination is_hazardous Is the waste hazardous? waste_determination->is_hazardous non_hazardous_disposal Consult with Environmental Health & Safety (EHS) for appropriate non-hazardous pharmaceutical disposal. is_hazardous->non_hazardous_disposal No segregate Segregate and Containerize in a Labeled Hazardous Waste Container is_hazardous->segregate Yes store Store in a Designated Satellite Accumulation Area segregate->store contact_vendor Contact Licensed Hazardous Waste Vendor store->contact_vendor transport_incinerate Arrange for Transportation and Incineration contact_vendor->transport_incinerate document Obtain and Retain Certificate of Destruction transport_incinerate->document end Disposal Complete document->end

Caption: this compound Disposal Decision Workflow.

By adhering to these procedures, research and development professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.

References

Personal protective equipment for handling Prochlorperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory professionals handling Prochlorperazine. It outlines the necessary personal protective equipment (PPE), detailed operational procedures for handling and disposal, and immediate first-aid measures to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, especially in its pure form or as a solution, adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye/Face Protection Wear safety glasses with side shields, chemical splash goggles, or a full-face shield.Protects against splashes and airborne particles that can cause serious eye damage.[1][2]
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber).Prevents skin contact, as this compound can be harmful if absorbed through the skin.[1][3]
Skin and Body Protection A lab coat or chemical-resistant apron should be worn. For tasks with a higher risk of exposure, additional protective clothing may be necessary.Minimizes the risk of skin contamination.[1]
Respiratory Protection Based on the potential for exposure to dust or aerosols, a NIOSH-approved respirator should be used.Protects against inhalation, which can be harmful and may cause respiratory tract irritation.[1][3]

Operational Plan for Handling

A systematic approach to handling this compound is essential to maintain a safe working environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood, to control airborne exposure.[4][5]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[1]

  • All equipment used when handling the product should be properly grounded to prevent electrostatic discharge.[4]

2. Handling Procedure:

  • Avoid all contact with the substance, including inhalation of dust, mists, and vapors.[1]

  • Wear the appropriate PPE as specified in the table above.

  • When weighing or transferring the powder, do so carefully to avoid generating dust.

  • After handling, wash hands and other exposed skin thoroughly.[2]

3. Storage:

  • Store this compound in a tightly closed, light-resistant container in a cool, dry, and well-ventilated place.[4][6]

  • Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][4]

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Collect all waste materials, including unused this compound, contaminated gloves, and labware, in a designated and clearly labeled hazardous waste container.

2. Disposal Method:

  • Dispose of the waste in accordance with federal, state, and local environmental regulations.[2] Do not dispose of it down the drain.[7]

  • For unused medicine, if a take-back program is not available, mix the substance with an undesirable material like used coffee grounds or cat litter, place it in a sealed container, and dispose of it in the household trash.[8]

3. Decontamination:

  • Clean all contaminated surfaces and equipment with a suitable detergent or solvent.[2]

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is required.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][9]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[3][9]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention.[3][9]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.[3][9]

  • Spill: Evacuate the area. Wear appropriate PPE and contain the spill. For dry spills, sweep or vacuum up the material, avoiding dust generation, and place it in a suitable container for disposal.[2] Clean the spill area thoroughly.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Protocol prep1 Assess Risks prep2 Select & Don PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Prepare Well-Ventilated Workspace (Fume Hood) prep2->prep3 handle1 Carefully Weigh/Transfer (Avoid Dust) prep3->handle1 handle2 Perform Experiment handle1->handle2 post1 Decontaminate Workspace handle2->post1 disp1 Segregate Contaminated Waste handle2->disp1 emergency_node Spill or Exposure Occurs handle2->emergency_node post2 Doff PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 finish finish post3->finish Safe Completion disp2 Store in Labeled Hazardous Waste Container disp1->disp2 disp3 Dispose via Approved Environmental Vendor disp2->disp3 first_aid Administer First Aid (Eye Wash, Drench Shower) emergency_node->first_aid spill_control Contain & Clean Spill emergency_node->spill_control report Report Incident first_aid->report spill_control->report

Caption: Workflow for Safely Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prochlorperazine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Prochlorperazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。